4-Morpholinepropanenitrile
Description
Properties
IUPAC Name |
3-morpholin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKGHVDWWXBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063515 | |
| Record name | 4-Morpholinepropanenitrile | |
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Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4542-47-6 | |
| Record name | 4-Morpholinepropanenitrile | |
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| Record name | 4-Morpholinepropanenitrile | |
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| Record name | 3-Morpholinopropionitrile | |
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| Record name | 4-Morpholinepropanenitrile | |
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| Record name | 4-Morpholinepropanenitrile | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Functional Groups in 4-Morpholinepropanenitrile
Abstract: 4-Morpholinepropanenitrile (C₇H₁₂N₂O) is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical architecture, combining a heterocyclic amine, an ether, and a nitrile moiety, provides a versatile platform for molecular elaboration. This guide offers an in-depth analysis of the individual functional groups within the molecule: the morpholine ring, the nitrile group, and the aliphatic propane linker. We will explore the distinct electronic and steric properties of each group, their characteristic spectroscopic signatures, and their predictable reactivity, providing researchers and drug development professionals with the foundational knowledge required for its strategic application in complex synthesis.
Molecular Architecture and Key Functional Regions
This compound is structurally composed of three distinct regions that dictate its overall physicochemical properties and reactivity. The molecule features a saturated six-membered morpholine ring connected via a three-carbon aliphatic chain to a terminal nitrile group.[1]
The systematic IUPAC name is 3-(morpholin-4-yl)propanenitrile, and it is also commonly known as N-(2-cyanoethyl)morpholine.[1]
Figure 1: Chemical structure of this compound with key functional groups highlighted.
In-Depth Analysis of Functional Groups
The reactivity and utility of this compound are not merely the sum of its parts, but a consequence of the interplay between its functional moieties.
The Morpholine Ring: A Bifunctional Heterocycle
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.[2][3] This combination imparts a unique set of properties.
The nitrogen atom in the morpholine ring is a tertiary amine , as it is bonded to three carbon atoms (two within the ring and one from the propane linker).
-
Basicity: Like other amines, the lone pair of electrons on the nitrogen atom makes it basic, capable of accepting a proton to form a morpholinium salt.[2][4] This property is crucial for applications where pH modification is necessary or for forming salts to improve aqueous solubility.
-
Nucleophilicity: The nitrogen acts as a nucleophile. However, the presence of the electron-withdrawing ether oxygen atom reduces the electron density on the nitrogen compared to structurally similar amines like piperidine.[2] This makes morpholine a moderately strong nucleophile, reactive enough for many synthetic transformations, such as alkylations, but less so than its carbocyclic counterpart.[2][4]
-
Steric Hindrance: The chair conformation of the six-membered ring provides a defined steric environment around the nitrogen, influencing its accessibility to electrophiles.
The ether group (-C-O-C-) within the morpholine ring is generally the least reactive part of the molecule under standard conditions.[5]
-
Polarity and Solubility: The oxygen atom can act as a hydrogen bond acceptor, which, along with the amine group, contributes to the compound's solubility in polar solvents like water.[1][4]
-
Chemical Stability: Ethers are typically unreactive towards many reagents, including bases, mild acids, and common oxidizing and reducing agents. This chemical inertness makes the morpholine ring a stable scaffold during modifications of the more reactive nitrile group.
The Nitrile Group: A Versatile Electrophile
The nitrile, or cyano, group (-C≡N) is a highly valuable functional group in organic synthesis.[6][7]
-
Structure and Electronic Properties: The nitrile group features a triple bond between a carbon and a nitrogen atom. The carbon atom is sp-hybridized, resulting in a linear geometry.[8] Due to the high electronegativity of nitrogen, the C≡N bond is strongly polarized, creating a significant partial positive charge (δ+) on the carbon atom.[8] This makes the nitrile carbon a prime target for nucleophilic attack.
-
Reactivity: The electrophilic nature of the nitrile carbon allows for a variety of important chemical transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to a primary amide and subsequently to a carboxylic acid.[6][9] This provides a synthetic route from an alkyl halide (via cyanation) to a carboxylic acid with an additional carbon atom.
-
Reduction: Nitriles can be readily reduced to primary amines (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8][9] This is a fundamental transformation in the synthesis of many pharmaceutical agents.
-
Organometallic Addition: Nucleophiles such as Grignard reagents (R-MgX) or organolithium reagents can add to the nitrile carbon to form imine intermediates, which are then hydrolyzed to yield ketones.[8][9]
-
The Propane Linker: An Aliphatic Spacer
Connecting the morpholine ring and the nitrile group is a three-carbon aliphatic chain (-CH₂-CH₂-CH₂-). Aliphatic compounds are organic molecules with carbon atoms arranged in straight or branched chains.[10][11]
-
Function: The primary role of this propane linker is to act as a flexible, non-aromatic spacer. It separates the two primary functional groups, largely preventing direct electronic interaction between the morpholine nitrogen and the nitrile carbon.
-
Properties: As a saturated hydrocarbon chain, it is non-polar and relatively unreactive.[12] It contributes to the overall size and lipophilicity of the molecule, which can be a critical factor in drug design for modulating properties like membrane permeability.
Integrated Spectroscopic Characterization
Confirming the presence and integrity of these functional groups is a routine task for the research scientist. A combination of spectroscopic methods provides a definitive structural fingerprint.
Experimental Protocol: Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the key functional groups.
Methodology:
-
Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Background Scan: An air background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Characteristic Peaks:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N stretch | 2260 - 2200 (sharp, medium intensity) |
| Ether | C-O-C stretch | 1150 - 1085 (strong) |
| Tertiary Amine | C-N stretch | 1250 - 1020 (medium to weak) |
| Aliphatic Chain | C-H stretch | 2950 - 2850 (strong, multiple bands) |
| Aliphatic Chain | C-H bend | 1470 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| N-C H₂-CH₂-O (Morpholine) | ~3.7 (t) | ~67.0 |
| N-CH₂-C H₂-O (Morpholine) | ~2.5 (t) | ~53.5 |
| N-C H₂-CH₂-CN (Propane) | ~2.6 (t) | ~53.0 |
| N-CH₂-C H₂-CN (Propane) | ~1.8 (quint) | ~18.0 |
| -C N (Nitrile) | N/A | ~119.0 |
Note: These are predicted values based on standard functional group ranges. Actual values may vary slightly.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 140, corresponding to the molecular weight of C₇H₁₂N₂O.[13] Key fragmentation patterns would likely include the loss of the cyano group and cleavage at the bonds adjacent to the morpholine nitrogen, providing further structural confirmation.
Reactivity Profile and Synthetic Utility
The distinct reactivity of the nitrile and morpholine groups allows for selective chemical modifications, making this compound a versatile synthetic intermediate.
Figure 2: Synthetic pathways illustrating the selective reactivity of the functional groups in this compound.
This selective reactivity is paramount in drug development. For instance, a researcher could reduce the nitrile to a primary amine to introduce a new site for amide coupling, while the morpholine ring remains intact to serve as a polar, solubilizing element in the final drug candidate.[2] Conversely, the basic nitrogen can be used to form a pharmaceutically acceptable salt without altering the nitrile group.
Conclusion
This compound is a molecule defined by the distinct and complementary characteristics of its three core functional regions. The morpholine ring provides a stable, polar scaffold with a moderately basic and nucleophilic tertiary amine. The aliphatic propane linker offers a flexible, inert spacer. Finally, the nitrile group serves as a highly versatile electrophilic handle, readily convertible into primary amines, carboxylic acids, or ketones. A thorough understanding of these functional groups, their spectroscopic signatures, and their predictable reactivity is essential for leveraging this compound's full potential as a strategic building block in modern organic synthesis.
References
- Fiveable. (n.d.). Chemistry of Nitriles. Organic Chemistry Class Notes.
- Teachy. (n.d.). Summary of Organic Functions: Nitriles and Isonitriles.
- Wikipedia. (n.d.). Nitrile.
- Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Chemical Processing. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
- Wikipedia. (n.d.). Morpholine.
- National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083.
- OGSCM Company. (n.d.). Morpholine Chemical.
- Taylor & Francis. (n.d.). Aliphatic – Knowledge and References.
- StudySmarter. (2024, December 5). Aliphatic Compounds: Structure & Examples.
- Study.com. (n.d.). Aliphatic & Aliphatic Hydrocarbons | Definition & Properties.
- LibreTexts Chemistry. (n.d.). Aliphatic Hydrocarbons.
- Britannica. (2025, December 17). Aliphatic compound.
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An In-depth Technical Guide to the Chemical Structure of N-(2-Cyanoethyl)morpholine
This guide provides a comprehensive technical overview of the chemical structure of N-(2-Cyanoethyl)morpholine, also known as 3-morpholinopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and structural elucidation of this versatile heterocyclic compound.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry and materials science, renowned for conferring desirable physicochemical properties such as increased aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] N-(2-Cyanoethyl)morpholine, an N-substituted derivative, integrates the beneficial attributes of the morpholine moiety with a reactive cyanoethyl group, making it a valuable building block in organic synthesis. Its applications span the development of novel pharmaceuticals, specialty polymers, and as a reagent in analytical chemistry.[1][2] This guide will provide a detailed examination of its chemical structure through the lens of its synthesis and spectroscopic properties.
Molecular Structure and Physicochemical Properties
N-(2-Cyanoethyl)morpholine possesses a well-defined structure comprising a saturated six-membered morpholine ring connected via its nitrogen atom to a three-carbon chain terminating in a nitrile group.
Systematic Name: 3-Morpholinopropanenitrile Synonyms: N-(2-Cyanoethyl)morpholine CAS Number: 4542-47-6
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | ChemScene |
| Molecular Weight | 140.19 g/mol | ChemScene |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 246 °C | - |
| Density | 1.04 g/cm³ | - |
| Refractive Index | 1.47 | - |
Synthesis of N-(2-Cyanoethyl)morpholine: The Cyanoethylation Reaction
The primary route for the synthesis of N-(2-Cyanoethyl)morpholine is the cyanoethylation of morpholine. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine of the morpholine ring attacks the electron-deficient β-carbon of acrylonitrile.
Reaction Mechanism
The reaction is typically base-catalyzed, which enhances the nucleophilicity of the morpholine nitrogen. The mechanism proceeds as follows:
-
Deprotonation (optional but often catalytic): A base can abstract the proton from the morpholine nitrogen, increasing its nucleophilic character.
-
Nucleophilic Attack: The lone pair of electrons on the morpholine nitrogen attacks the β-carbon of acrylonitrile.
-
Protonation: The resulting carbanion is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the solvent) to yield the final product.
Caption: Mechanism of Cyanoethylation of Morpholine.
Experimental Protocol: Synthesis of 3-Morpholinopropanenitrile
The following protocol describes a representative procedure for the synthesis of N-(2-Cyanoethyl)morpholine.
Materials:
-
Morpholine
-
Acrylonitrile
-
Methanol (or another suitable solvent)
-
Yttrium Nitrate (catalyst, optional, as the reaction can proceed without a catalyst, albeit slower)
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve morpholine in methanol.
-
To this solution, add acrylonitrile. Note: The reaction is exothermic.
-
If using a catalyst, add a catalytic amount of Yttrium Nitrate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain pure 3-morpholinopropanenitrile.
This procedure, when optimized, can lead to a quantitative yield of the desired product.
Spectroscopic Characterization and Structural Elucidation
The definitive structure of N-(2-Cyanoethyl)morpholine is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton-decoupled ¹³C NMR spectrum of 3-morpholinopropanenitrile is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts (δ) in ppm:
| Carbon Atom | Chemical Shift (ppm) | Rationale |
| C≡N | 117.6 | The nitrile carbon is significantly deshielded and appears in the characteristic region for nitriles. |
| -CH₂-CN | 14.7 | The methylene carbon adjacent to the nitrile group. |
| N-CH₂-CH₂-CN | 52.0 | The methylene carbon attached to the morpholine nitrogen. |
| N-CH₂ (morpholine) | 52.6 | The two equivalent methylene carbons of the morpholine ring adjacent to the nitrogen. |
| O-CH₂ (morpholine) | 65.7 | The two equivalent methylene carbons of the morpholine ring adjacent to the oxygen, deshielded by the electronegative oxygen atom. |
Note: The assignments are based on known chemical shift values for similar structures.
The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule.
Predicted ¹H NMR Signals:
-
Morpholine Protons (O-CH₂): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom.
-
Morpholine Protons (N-CH₂): A triplet for the four protons on the carbons adjacent to the nitrogen atom.
-
Ethyl Protons (N-CH₂): A triplet for the two protons on the carbon adjacent to the morpholine nitrogen.
-
Ethyl Protons (-CH₂-CN): A triplet for the two protons on the carbon adjacent to the nitrile group.
The integration of these signals will be in a 4:4:2:2 ratio, respectively.
Caption: Workflow for NMR analysis of N-(2-Cyanoethyl)morpholine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2245 | C≡N stretch | Nitrile |
| 2950-2800 | C-H stretch | Aliphatic CH₂ |
| ~1115 | C-O-C stretch | Ether (in morpholine ring) |
The most characteristic peak in the IR spectrum of N-(2-Cyanoethyl)morpholine is the sharp absorption band around 2245 cm⁻¹, which is indicative of the nitrile (C≡N) functional group. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule, and the C-O-C stretching vibration is characteristic of the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Expected Fragmentation Pattern:
Upon electron ionization, N-(2-Cyanoethyl)morpholine will form a molecular ion (M⁺). The fragmentation of this ion is expected to occur via several pathways, with the most prominent being the alpha-cleavage adjacent to the nitrogen atom of the morpholine ring.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140).
-
Major Fragment: A significant peak at m/z = 100, resulting from the loss of the CH₂CN radical (40 Da). This fragment corresponds to the stable morpholinomethyl cation.
-
Other Fragments: Peaks corresponding to the further fragmentation of the morpholine ring.
Safety and Handling
N-(2-Cyanoethyl)morpholine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
The chemical structure of N-(2-Cyanoethyl)morpholine is well-defined and can be unequivocally confirmed through a combination of its synthetic route via cyanoethylation and comprehensive spectroscopic analysis. The characteristic signals in its ¹³C NMR, ¹H NMR, IR, and mass spectra provide a unique fingerprint that allows for its unambiguous identification. This in-depth understanding of its structural features is paramount for its effective utilization in research and development across various scientific disciplines.
References
- Jain, A., & Sahu, S. K. (2024).
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
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The Morpholine Moiety: A Privileged Scaffold in Modern Pharmaceutical Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Morpholine, a simple six-membered saturated heterocycle, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure."[1][2][3] Its prevalence in numerous FDA-approved drugs and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical, pharmacokinetic, and pharmacodynamic properties.[1][4] This technical guide provides an in-depth analysis of the morpholine moiety's role in pharmaceutical compounds, moving beyond a simple catalog of its occurrences to a functional exploration of its utility. We will dissect the causal mechanisms by which morpholine influences drug-like properties, detail its application in rational drug design, provide actionable experimental protocols, and illustrate its significance through case studies of marketed drugs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
The Fundamental Chemistry of the Morpholine Ring: More Than a Solubilizing Group
At its core, morpholine is a tetrahydro-1,4-oxazine, featuring both an ether oxygen and a secondary amine nitrogen within its six-membered ring.[5] This seemingly simple arrangement imparts a sophisticated set of properties that medicinal chemists can exploit.
Physicochemical Properties
The morpholine ring confers a well-balanced hydrophilic-lipophilic profile.[6][7] Its key attributes are summarized below:
-
Basicity (pKa): The nitrogen atom in morpholine has a pKa of approximately 8.5-8.7.[3][4] This is a critical feature. Unlike more basic amines like piperidine, morpholine is only partially protonated at physiological pH (7.4). This moderated basicity is often referred to as a "sweet spot," as it enhances aqueous solubility through salt formation without introducing the excessive basicity that can lead to off-target effects (e.g., hERG channel inhibition) or undesirable ADME properties.[8]
-
Hydrogen Bonding: The ether oxygen is an effective hydrogen bond acceptor, while the N-H group (in secondary morpholines) or substituents on the nitrogen can act as donors or acceptors.[3][9] This allows morpholine-containing compounds to form crucial hydrogen bonds with residues in a target protein's active site, thereby increasing binding affinity and potency.[10]
-
Conformational Rigidity and Vectorial Display: The morpholine ring typically adopts a stable chair conformation.[6][7] This relative rigidity makes it an excellent scaffold. It can be used to hold appended pharmacophoric groups in a specific, predictable three-dimensional orientation, minimizing the entropic penalty upon binding to a target.[8][11] In the approved drug Aprepitant, for instance, the morpholine ring acts as a central scaffold to correctly position three interacting arms for optimal binding to the NK1 receptor.[6][8]
| Property | Typical Value/Characteristic | Implication in Drug Design |
| pKa | ~8.5 | Enhances aqueous solubility; reduces risk of high-basicity toxicity.[3] |
| LogP | -0.86 (unsubstituted) | Contributes to a balanced hydrophilic-lipophilic character. |
| Conformation | Stable chair-like | Provides a rigid scaffold for orienting substituents.[6][7] |
| Hydrogen Bonding | Oxygen (acceptor), Nitrogen (donor/acceptor) | Facilitates direct, high-affinity interactions with biological targets.[9] |
Morpholine as a Bioisostere
In drug design, morpholine is frequently employed as a bioisosteric replacement for other cyclic amines like piperazine, piperidine, or thiomorpholine.[4] Replacing a basic piperazine nitrogen with morpholine's ether oxygen, for example, can significantly lower the compound's pKa, which can be a crucial strategy to mitigate ADME or toxicity issues while preserving or enhancing biological activity.[12][13]
Impact on Pharmacokinetics (ADME Profile)
The introduction of a morpholine moiety often leads to dramatic improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][14] This is arguably the most common reason for its incorporation into drug candidates.
Solubility and Permeability
As discussed, morpholine's ability to be protonated at physiological pH enhances aqueous solubility, which is critical for oral bioavailability.[4] Simultaneously, its overall structure provides sufficient lipophilicity to allow for effective membrane permeability. This balance is particularly valuable for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is essential.[6][8][11] Numerous CNS-active drugs, such as the antidepressant Reboxetine, contain a morpholine ring that contributes to the requisite brain permeability.[6]
Metabolic Stability
The morpholine ring itself is generally resistant to metabolic degradation.[3] While it can be metabolized, typically through oxidation, it often serves to "block" a site of metabolism on a parent molecule.[14] For example, replacing a metabolically labile group with a morpholine can increase a drug's half-life and bioavailability. However, it is not metabolically inert. Common metabolic pathways include oxidation of the carbon alpha to the nitrogen or oxygen atom.[14] More than 20 FDA-approved drugs contain the morpholine moiety, though it can be metabolically labile in some contexts.[12][13] This metabolic profile often leads to improved clearance and prolonged bioavailability.[6][8]
The diagram below illustrates the common metabolic fates of the morpholine ring.
Caption: Key metabolic pathways for morpholine-containing compounds.
Role in Pharmacodynamics: From Scaffold to Pharmacophore
Beyond its role in optimizing ADME properties, the morpholine ring can play a direct role in a drug's interaction with its biological target.[15][16]
The Privileged Scaffold in Kinase Inhibition
The morpholine moiety is exceptionally common in kinase inhibitors.[6][15] In this context, it often serves two purposes:
-
Solubilizing Group: The morpholine nitrogen is frequently directed towards the solvent-exposed region of the ATP-binding pocket, enhancing the compound's solubility.
-
Hinge-Binding Mimic: The ether oxygen can act as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase, a critical interaction for many inhibitors.
Gefitinib (Iressa), an EGFR tyrosine kinase inhibitor, is a classic example. Its morpholine group provides solubility and contributes to its overall binding affinity.[3][5]
The diagram below illustrates the utility of the morpholine ring in drug design strategy.
Caption: Drug development workflow incorporating the morpholine moiety.
Direct Pharmacophoric Contribution
In some cases, the morpholine ring is not just a passive scaffold but an integral part of the pharmacophore, directly contributing to target binding and selectivity.[1][17] For the antibiotic Linezolid, the morpholine ring is essential for its antibacterial activity, fitting into a specific pocket of the bacterial 50S ribosomal subunit.[3]
Experimental Protocols for Evaluation
A core principle of drug development is rigorous experimental validation. When incorporating a morpholine moiety, its impact on key properties must be quantitatively assessed.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol provides a standardized method to determine the intrinsic clearance of a morpholine-containing compound.
Objective: To measure the rate of metabolism of a test compound by CYP450 enzymes present in HLM.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (pooled, protein concentration ~20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Positive control compound (e.g., Verapamil, high clearance)
-
Negative control (without NADPH)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Mixture: In a 96-well plate, add the HLM working solution. Add the test compound to achieve a final concentration of 1 µM.
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Controls:
-
Run a parallel incubation without the NADPH system to control for non-enzymatic degradation.
-
Run the positive control compound to validate the assay performance.
-
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]).
-
Self-Validation: The inclusion of a known high-clearance positive control validates the enzymatic activity of the microsomes. The negative control ensures that compound loss is due to metabolism, not chemical instability. Consistent, linear degradation over time confirms first-order kinetics, a prerequisite for accurate CLint calculation.
Case Studies: Morpholine in Marketed Drugs
The true value of the morpholine moiety is best illustrated by its role in successful therapeutics.
| Drug | Therapeutic Class | Role of Morpholine Moiety | Key Pharmacokinetic Parameters |
| Gefitinib | Anticancer (EGFR Inhibitor) | Enhances solubility and bioavailability; crucial for oral administration.[3][5] | Oral Bioavailability: ~60%; T½: ~41 hours.[14] |
| Linezolid | Antibiotic | Integral pharmacophore for binding to the bacterial ribosome; contributes to metabolic stability.[3][18] | Oral Bioavailability: ~100%; T½: ~5.4 hours.[14] |
| Aprepitant | Antiemetic (NK1 Antagonist) | Acts as a rigid central scaffold to orient other pharmacophoric groups correctly for receptor binding.[6][8] | Oral Bioavailability: ~60-65%; T½: ~9-13 hours. |
| Reboxetine | Antidepressant (NRI) | Balances hydrophilicity and lipophilicity, facilitating passage across the blood-brain barrier.[6][14] | Oral Bioavailability: >60%; T½: ~12.5 hours. |
Conclusion and Future Outlook
The morpholine ring is far more than a simple chemical curiosity; it is a powerful tool in the medicinal chemist's armamentarium.[15][19] Its ability to simultaneously modulate physicochemical properties, enhance pharmacokinetic profiles, and participate directly in target binding makes it a uniquely valuable scaffold.[1][6][17] From improving the oral bioavailability of kinase inhibitors to enabling CNS penetration for antidepressants, the impact of this heterocycle is broad and profound.[6][8] As drug discovery continues to tackle increasingly challenging biological targets and demand for orally bioavailable drugs with favorable safety profiles grows, the rational application of the morpholine moiety is set to become even more critical. Future work will likely focus on developing novel morpholine bioisosteres and exploring new synthetic methodologies to further expand the chemical space accessible to drug designers.[12][20][21]
References
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- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
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- EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
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- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
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- PubMed. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.
- Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
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- PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
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Unlocking New Frontiers in Antibacterial Drug Discovery: A Technical Guide to the Potential of Morpholine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action. This technical guide delves into the promising landscape of morpholine derivatives as a versatile scaffold in antibacterial drug discovery. Morpholine, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, enhancing the pharmacological profiles of various bioactive molecules.[1][2] This guide provides an in-depth analysis of the structure-activity relationships, mechanisms of action, and experimental evaluation of morpholine derivatives, offering a comprehensive resource for researchers in the field.
The Morpholine Moiety: A Privileged Scaffold in Antibacterial Design
The morpholine ring is not merely a passive carrier for other pharmacophores. Its unique physicochemical properties, including its ability to form hydrogen bonds via its oxygen atom and its contribution to improved pharmacokinetic profiles, make it an active contributor to the antibacterial efficacy of a molecule.[1] The weakly basic nitrogen atom can enhance solubility, a crucial factor in drug development.[3] Medicinal chemists have successfully incorporated the morpholine moiety into a wide array of molecular frameworks, leading to the discovery of potent antibacterial agents.[2][4]
Structure-Activity Relationships (SAR): Decoding the Blueprint for Potency
The antibacterial activity of morpholine derivatives is intricately linked to their structural features. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antibacterial agents.
Impact of Substitutions on the Morpholine Ring
Direct substitution on the morpholine ring can significantly influence antibacterial activity. While many successful derivatives feature an unsubstituted morpholine ring, modifications can be explored to fine-tune potency and selectivity.
The Nature of the Linked Scaffolds
The true potential of morpholine in antibacterial agents is often realized when it is appended to other heterocyclic or aromatic systems. The choice of this linked scaffold is a critical determinant of the resulting compound's antibacterial spectrum and potency.
-
Imidazolone Hybrids: Morpholine-containing 5-arylideneimidazolones have been investigated as potential antibiotic adjuvants, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The presence of non-condensed aromatic rings, such as biphenyl, on the imidazolone core has been shown to be beneficial for activity.[6]
-
Quinoline and Quinazoline Conjugates: The fusion of the morpholine moiety with quinoline or quinazoline nuclei has yielded compounds with significant antibacterial and even antifungal properties.[7] For instance, certain quinazoline-piperazine phosphorodiamidate hybrids, which can be conceptually linked to morpholine-containing structures, have demonstrated potent inhibition of DNA gyrase.[8]
-
Sulphonamide Derivatives: Benzenesulphonamides incorporating a morpholine ring have shown moderate activity against bacteria such as Bacillus subtilis and Salmonella typhi.[9] This highlights the potential of combining the well-established antibacterial properties of sulphonamides with the favorable attributes of the morpholine scaffold.
-
Metal-Based Complexes: Ruthenium-based agents modified with a morpholine moiety have exhibited strong potency against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL.[3] These complexes demonstrate a multi-target mechanism, making them promising candidates to overcome bacterial resistance.[3]
Table 1: Representative Morpholine Derivatives and their Antibacterial Activity
| Derivative Class | Target Organism(s) | Key Findings | Reference |
| 5-Arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Act as antibiotic enhancers, reducing the MIC of oxacillin. | [5][6] |
| Ruthenium-based complexes | Staphylococcus aureus | Potent bactericidal activity (MIC of 0.78 μg/mL) and ability to overcome resistance. | [3] |
| Quinazoline Hybrids | Gram-positive and Gram-negative bacteria | Significant inhibition zones against various bacterial strains. | [8] |
| Benzenesulphonamides | Bacillus subtilis, Salmonella typhi | Moderate antibacterial activity. | [9] |
| Pyridinone and Iminochromene Derivatives | B. subtilis, E. coli, C. albicans, A. fumigatus | Broad-spectrum antimicrobial activity. | [10] |
Unraveling the Mechanisms of Antibacterial Action
Morpholine derivatives employ a variety of mechanisms to exert their antibacterial effects, ranging from direct disruption of bacterial structures to the inhibition of essential cellular processes. This multi-pronged approach is a significant advantage in the fight against drug-resistant bacteria.
Disruption of Bacterial Cell Membranes
One of the key mechanisms of action for some morpholine derivatives is the destruction of the bacterial membrane.[3] This leads to leakage of intracellular components and ultimately, cell death. This direct physical disruption is less likely to induce resistance compared to the inhibition of a specific enzyme.
Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) within bacterial cells is another effective antibacterial strategy.[3] ROS can damage DNA, proteins, and lipids, leading to a state of oxidative stress that the bacterial cell cannot overcome.
Inhibition of Essential Enzymes
-
DNA Gyrase Inhibition: DNA gyrase is a crucial enzyme for bacterial DNA replication and is a well-established target for antibiotics. Certain morpholine-containing hybrids, such as quinazoline-piperazine phosphorodiamidates, are designed to inhibit this enzyme.[8]
-
Penicillin-Binding Protein 2a (PBP2a) Interaction: In the case of MRSA, resistance to β-lactam antibiotics is mediated by PBP2a. Some morpholine derivatives act as adjuvants by interacting with an allosteric site on PBP2a, thereby restoring the efficacy of β-lactams like oxacillin.[5][6]
Efflux Pump Inhibition
Multidrug efflux pumps are a major mechanism of bacterial resistance, actively expelling antibiotics from the cell. Certain morpholine-containing compounds have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria, enhancing the activity of other antibiotics.[5]
Figure 1: Diverse mechanisms of antibacterial action exhibited by morpholine derivatives.
Experimental Evaluation of Antibacterial Potential: A Step-by-Step Guide
Rigorous and standardized experimental protocols are essential for the accurate assessment of the antibacterial properties of novel morpholine derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.
-
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Evaluation of Adjuvant Potential
For derivatives that may act as antibiotic enhancers, a checkerboard assay can be performed to assess synergistic effects with known antibiotics. This involves a two-dimensional titration of the morpholine derivative and the antibiotic.
Mechanistic Studies
To elucidate the mechanism of action, a variety of assays can be employed:
-
Membrane Permeability Assays: Using fluorescent dyes such as propidium iodide to assess membrane integrity.
-
ROS Detection Assays: Employing probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Enzyme Inhibition Assays: Using purified enzymes (e.g., DNA gyrase) to determine the inhibitory activity of the compounds.
-
Efflux Pump Inhibition Assays: Real-time efflux assays can monitor the accumulation of a fluorescent substrate of the efflux pump in the presence and absence of the morpholine derivative.[5]
Future Perspectives and Conclusion
Morpholine derivatives represent a highly versatile and promising class of compounds in the quest for new antibacterial agents.[4] Their ability to engage in multiple mechanisms of action, including overcoming established resistance pathways, makes them particularly attractive for further development.[3][10] Future research should focus on the synthesis of novel derivatives with optimized potency and pharmacokinetic properties, as well as in-depth investigations into their mechanisms of action to guide the rational design of the next generation of antibacterial drugs. The continued exploration of this privileged scaffold holds significant potential to address the global challenge of antimicrobial resistance.
References
- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed.
- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC.
- Antimicrobial activity of morpholine derivatives 3-6. ResearchGate.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- (PDF) morpholine antimicrobial activity. ResearchGate.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- (A) Antimicrobial morpholine contained agtents reported before; (B) the... | Download Scientific Diagram. ResearchGate.
- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. ScienceDirect.
- New compounds containing morpholine moiety show promising antimicrobial activity. BioWorld.
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An In-depth Technical Guide to 4-Morpholinepropanenitrile: A Versatile Building Block in Modern Organic Synthesis
Abstract
4-Morpholinepropanenitrile, also known as 3-(morpholin-4-yl)propanenitrile, is a bifunctional organic molecule that has emerged as a cornerstone building block in synthetic and medicinal chemistry. Its unique structure, combining a reactive nitrile group with the pharmaceutically privileged morpholine scaffold, offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, core reactivity, and its strategic application in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. We will dissect key reaction pathways, provide validated experimental protocols, and explain the underlying principles that govern its synthetic utility, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.
Core Concepts: Structure and Physicochemical Profile
This compound is an organic compound featuring a morpholine ring N-substituted with a propylnitrile chain.[1] This deceptively simple structure is the key to its versatility. The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, imparts favorable physicochemical properties such as increased water solubility and metabolic stability to parent molecules, making it a highly sought-after feature in pharmaceutical compounds.[2][3] The terminal nitrile group (-C≡N) is a powerful synthetic handle, amenable to a wide array of chemical transformations.[1]
The molecule is typically a colorless to pale yellow liquid at room temperature, soluble in polar organic solvents.[1][4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 106-109 °C at 7 mmHg | [4] |
| Melting Point | 20-21 °C | [4] |
| Density | 1.037 g/cm³ | [4] |
| Flash Point | >110 °C | [4] |
| pKa | 5.90 ± 0.10 (Predicted) | [4] |
Synthesis Pathway: The Cyanoethylation of Morpholine
The primary industrial and laboratory synthesis of this compound is achieved through the cyanoethylation of morpholine. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine (morpholine) attacks the electrophilic β-carbon of acrylonitrile.[6]
The reaction is typically catalyzed by a base, which serves to activate the nucleophile, although the inherent basicity of morpholine can sometimes be sufficient.[6][7] The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity, preventing polymerization of acrylonitrile or di-cyanoethylation.
Diagram: Synthesis via Michael Addition
Caption: Synthesis of this compound via Cyanoethylation.
Protocol: Synthesis of this compound
Objective: To synthesize this compound from morpholine and acrylonitrile.
Materials:
-
Morpholine (1.0 equiv)
-
Acrylonitrile (1.1 equiv)
-
Triton B (40% in methanol, 0.02 equiv) as catalyst
-
Toluene (as solvent)
-
Hydroquinone (inhibitor, small amount)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add morpholine and a small amount of hydroquinone (to prevent acrylonitrile polymerization).
-
Catalyst Addition: Add the Triton B catalyst to the stirred morpholine.
-
Acrylonitrile Addition: Slowly add acrylonitrile dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.
-
Reaction: After the addition is complete, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the morpholine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous solution of sodium chloride to remove the catalyst.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The solvent and any excess acrylonitrile are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Causality: The use of a catalytic amount of a strong base like Triton B ensures the reaction proceeds efficiently without requiring stoichiometric amounts of base.[7] The slow, controlled addition of acrylonitrile is crucial to manage the reaction's exothermicity and prevent runaway polymerization, a common side reaction.[8]
Core Synthetic Transformations and Applications
The true power of this compound lies in the selective transformation of its nitrile group into other valuable functionalities.
Reduction to 3-Morpholinopropan-1-amine
The reduction of the nitrile to a primary amine is one of the most important transformations, yielding a 1,3-diamine derivative. These structures are prevalent in ligands for catalysis and as key intermediates for active pharmaceutical ingredients (APIs).
Principle: The nitrile group can be reduced using various reagents, including catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C) or chemical hydrides (e.g., Lithium Aluminum Hydride, LiAlH₄). The choice of reagent depends on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation is often preferred for industrial scale due to safety and cost, while LiAlH₄ is common in laboratory settings for its high efficiency.
Diagram: Nitrile Reduction Workflow
Caption: Key pathways for the reduction of this compound.
Protocol: Reduction using Catalytic Hydrogenation
Objective: To synthesize 3-morpholinopropan-1-amine via hydrogenation.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (solvent)
-
Ammonia (to suppress secondary amine formation)
-
Hydrogen gas
Methodology:
-
Catalyst Preparation: In a suitable high-pressure reactor (e.g., Parr hydrogenator), add this compound dissolved in ethanol saturated with ammonia. Carefully add the Raney Nickel slurry.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi).
-
Reaction: Heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: The catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. The filtrate is concentrated under reduced pressure, and the resulting amine is purified by vacuum distillation.
Causality: The addition of ammonia is a critical step in nitrile reductions. It suppresses the formation of secondary amine byproducts by reacting with the intermediate imine, thus favoring the formation of the desired primary amine.[9] Raney Nickel is a highly effective catalyst for this transformation due to its high surface area and activity.
Hydrolysis to 3-Morpholinopropanoic Acid
Hydrolysis of the nitrile group provides access to carboxylic acids, which are versatile intermediates for forming amides, esters, and other derivatives.
Principle: The hydrolysis can be performed under either acidic or alkaline conditions.[10] Acidic hydrolysis directly yields the carboxylic acid and an ammonium salt. Alkaline hydrolysis initially produces the carboxylate salt and ammonia gas; a subsequent acidification step is required to obtain the free carboxylic acid.[10]
Protocol: Alkaline Hydrolysis
Objective: To synthesize 3-morpholinopropanoic acid.
Materials:
-
This compound
-
Sodium Hydroxide (aqueous solution, e.g., 6M)
-
Hydrochloric Acid (for acidification)
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound and the aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux. Ammonia gas will be evolved. The reaction is typically complete within 4-8 hours. Monitor by TLC or LC-MS.
-
Acidification: Cool the reaction mixture in an ice bath. Carefully and slowly acidify the solution to a pH of ~4-5 with concentrated hydrochloric acid. The product may precipitate or can be extracted.
-
Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, it can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be purified by recrystallization.
Causality: Alkaline hydrolysis is often preferred as it avoids the handling of large quantities of strong acid at high temperatures and can be less corrosive to equipment. The final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.[10]
Role in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. The morpholine ring is a "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic profiles.[3] One notable example is its use as a precursor in the synthesis of the antibacterial agent Trimethoprim.[4]
The ability to easily convert the nitrile into either an amine or a carboxylic acid makes this compound a strategic starting point for building more complex molecules, allowing for the introduction of the morpholine motif early in a synthetic sequence.[11]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[13]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[13]
-
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[13]
-
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic and versatile building block that empowers chemists to efficiently construct complex molecules. Its bifunctional nature allows for a diverse range of chemical manipulations, providing straightforward access to amines, carboxylic acids, and other valuable derivatives containing the pharmaceutically important morpholine scaffold. A thorough understanding of its reactivity, coupled with the application of robust and validated protocols, enables researchers in both academic and industrial settings to accelerate their synthetic programs and drive innovation in drug discovery and materials science.
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Reactivity of the nitrile group in 4-Morpholinepropanenitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Morpholinepropanenitrile
Abstract
This compound is a bifunctional organic molecule featuring a saturated morpholine heterocycle and an aliphatic nitrile group.[1] While the morpholine ring imparts specific physicochemical properties such as polarity and aqueous solubility, the nitrile group serves as a versatile chemical handle for a wide array of synthetic transformations.[1] This technical guide provides an in-depth exploration of the nitrile group's reactivity within this molecular scaffold. We will dissect the mechanistic underpinnings of its principal reactions—hydrolysis, reduction, and cycloaddition—offering field-proven experimental protocols and explaining the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a strategic intermediate in complex molecule synthesis.
Introduction: The Molecular Architecture and Significance
This compound, also known as 3-(Morpholin-4-yl)propanenitrile, is an organic compound characterized by a morpholine ring connected via a propyl linker to a terminal nitrile (-C≡N) group.[1] This structure is a valuable building block in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold in drug discovery, known to improve pharmacokinetic profiles and CNS penetration, while the nitrile group offers a gateway to diverse functional groups.[1][2]
The reactivity of the molecule is dominated by the electrophilic nature of the nitrile carbon. The carbon-nitrogen triple bond is strongly polarized, creating a significant partial positive charge on the carbon atom, making it susceptible to nucleophilic attack.[3][4][5] This electronic characteristic is the foundation for the transformations discussed herein.
Hydrolysis: Conversion to Amides and Carboxylic Acids
The hydrolysis of the nitrile group is a fundamental transformation that proceeds via an amide intermediate to ultimately yield a carboxylic acid.[3] This reaction can be effectively catalyzed by either acid or base, with the choice of catalyst dictating the reaction mechanism and final product state.[6][7]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile is converted to 3-morpholinopropanoic acid. The reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom, allowing it to be attacked by a weak nucleophile like water.[6][7][8] The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the final carboxylic acid and an ammonium salt.[8][9]
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 6 M aqueous solution of hydrochloric acid (HCl) (5-10 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., NaOH) to pH ~7 to precipitate the product, or extract the product at an appropriate pH.
-
Purify the resulting 3-morpholinopropanoic acid by recrystallization or column chromatography.
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the nitrile undergoes nucleophilic attack by a hydroxide ion.[8] This process forms an intermediate which, after tautomerization to an amide, is further hydrolyzed to a carboxylate salt.[4] Ammonia is typically evolved as a byproduct.[9] Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (NaOH) (3-5 eq).
-
Heat the mixture to reflux (100-110 °C) for 4-8 hours. The evolution of ammonia gas indicates reaction progress.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Carefully acidify the solution with concentrated HCl until the pH is approximately 2-3.
-
Collect the precipitated 3-morpholinopropanoic acid by filtration or extract with an appropriate organic solvent.
-
Purify the product by recrystallization.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Intermediate | Amide | Amide |
| Initial Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt + Ammonia |
| Workup | Neutralization | Acidification |
| Typical Conditions | Reflux, 12-24 h | Reflux, 4-8 h |
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group is a highly valuable transformation, providing direct access to primary amines, which are cornerstones of pharmaceutical synthesis.[4][10] This conversion is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is an effective, albeit aggressive, reagent for nitrile reduction. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an intermediate imine anion.[3][5] This species undergoes a second hydride addition to yield a dianion, which upon aqueous workup is protonated to give the primary amine, 4-(3-aminopropyl)morpholine.[3][4]
Experimental Protocol: LiAlH₄ Reduction
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the ether solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by distillation or column chromatography.
Catalytic Hydrogenation
Catalytic hydrogenation is a scalable and often safer alternative to metal hydride reduction. The reaction involves molecular hydrogen (H₂) and a heterogeneous catalyst, typically Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).[11] This method is widely used in industrial processes.
Caption: Experimental Workflows for Nitrile Reduction.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Metal Hydride | LiAlH₄ in THF/Ether | 0 °C to Reflux | High Yield, Fast | Pyrophoric Reagent, Requires Strict Anhydrous Conditions, Difficult Workup |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | High Pressure, 50-100 °C | Scalable, Safer, Cleaner Workup | Requires Specialized Pressure Equipment, Catalyst can be Pyrophoric |
[3+2] Cycloaddition: Formation of Tetrazoles
The nitrile group can act as a 2π component (dipolarophile) in [3+2] cycloaddition reactions. A synthetically powerful example is the reaction with azides to form tetrazole rings.[13] Tetrazoles are considered non-classical bioisosteres of carboxylic acids and are prevalent in modern pharmaceuticals due to their favorable metabolic stability and binding properties.[14][15]
The reaction is typically performed with sodium azide (NaN₃) and a Lewis acid or an ammonium salt catalyst (e.g., ZnCl₂, NH₄Cl) in a polar aprotic solvent like DMF.
Experimental Protocol: Tetrazole Synthesis
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-3.0 eq), and ammonium chloride (1.5-3.0 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to 100-130 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into acidified water (pH ~2 with HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tetrazole product by column chromatography or recrystallization.
Caption: [3+2] Cycloaddition of a Nitrile with Azide.
Conclusion and Synthetic Outlook
The nitrile group of this compound is a remarkably versatile functional group, providing robust and high-yielding pathways to primary amines, carboxylic acids, and tetrazoles. Each of these products serves as a critical building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.[1][14][15] A thorough understanding of the mechanisms and experimental nuances detailed in this guide allows researchers to strategically employ this compound to achieve their synthetic goals efficiently and predictably. The choice of reaction—hydrolysis, reduction, or cycloaddition—unlocks a distinct synthetic trajectory, underscoring the molecule's importance as a multifunctional synthetic intermediate.
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Morpholine-Containing Nitriles
For Immediate Release to the Scientific Community
Abstract
The morpholine ring, a cornerstone in medicinal chemistry, and the nitrile group, a versatile functional moiety, have been synergistically combined to create a class of compounds with significant therapeutic and industrial potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of morpholine-containing nitriles. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core chemical principles, seminal synthetic methodologies, and the ever-expanding applications of this important molecular scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to empower the next generation of discovery.
Foundational Pillars: The Emergence of Morpholine and the Nitrile Functional Group
The history of morpholine-containing nitriles is not a singular narrative but rather the confluence of two independent streams of chemical discovery that eventually merged to create a powerful new class of molecules.
The Morpholine Moiety: A "Privileged" Scaffold
Morpholine, systematically named tetrahydro-1,4-oxazine, is a heterocyclic compound featuring both an amine and an ether functional group.[1] Its discovery and popularization in organic synthesis can be traced back to the early 20th century, with early production methods involving the dehydration of diethanolamine with sulfuric acid.[1] The unique physicochemical properties of the morpholine ring, including its pKa, water solubility, and metabolic stability, have led to its designation as a "privileged scaffold" in medicinal chemistry.[2][3] This means it is a molecular framework that is recurrently found in biologically active compounds, capable of interacting with a variety of biological targets. The first commercially successful drug containing a morpholine scaffold was Preludin, introduced in 1955 for the treatment of obesity.[4]
The Nitrile Group: A Versatile Chemical Handle
The nitrile group (-C≡N) has a rich history in organic chemistry, with its synthesis dating back to the 19th century. Early methods for nitrile synthesis were often harsh and employed toxic reagents.[5] However, the development of milder and more efficient synthetic protocols, such as the Rosenmund-von Braun reaction and various catalytic methods, has made the nitrile group a readily accessible and versatile functional group in modern organic synthesis.[6] In drug discovery, the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets.[7] Its incorporation into drug candidates can enhance binding affinity and improve pharmacokinetic profiles.[8]
The Convergence: Key Synthetic Strategies for Morpholine-Containing Nitriles
The combination of the morpholine scaffold and the nitrile functional group has given rise to a diverse array of molecules with significant biological activity. The synthesis of these compounds has evolved over time, with several key reactions proving to be particularly effective.
The Strecker Synthesis: A Classic Route to α-Morpholinonitriles
The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[9] This reaction is highly adaptable and can be readily applied to the synthesis of α-morpholinonitriles using morpholine as the amine component.
Causality of Experimental Choices: The Strecker synthesis is a powerful tool for creating α-substituted amines. The choice of a secondary amine like morpholine leads to the formation of a tertiary α-aminonitrile. The reaction proceeds through the initial formation of an iminium ion from the aldehyde and morpholine, which is then attacked by the cyanide nucleophile. The use of a pre-formed iminium salt or in situ generation under acidic conditions is crucial for activating the carbonyl group towards nucleophilic attack by the weakly basic morpholine.
Experimental Protocol: Synthesis of 2-phenyl-2-(morpholin-4-yl)acetonitrile via Strecker Reaction
-
Reaction Setup: To a solution of benzaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add morpholine (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion.
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of potassium cyanide (1.2 eq) in water dropwise over 15 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-2-(morpholin-4-yl)acetonitrile.
Diagram of the Strecker Synthesis Mechanism:
Caption: Mechanism of the Strecker synthesis for α-morpholinonitriles.
Nucleophilic Substitution: A Direct Approach to Morpholinoacetonitriles
A straightforward method for the synthesis of morpholine-containing nitriles involves the nucleophilic substitution of a haloacetonitrile with morpholine. This reaction is a classic example of an SN2 reaction.
Causality of Experimental Choices: The success of this reaction relies on the electrophilicity of the α-carbon of the haloacetonitrile and the nucleophilicity of the morpholine nitrogen. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are often used to solvate the cation of the base and enhance the nucleophilicity of the morpholine. A non-nucleophilic base, such as potassium carbonate, is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetonitrile (1.0 eq) in acetonitrile (0.5 M).
-
Addition of Reagents: Add morpholine (1.2 eq) and anhydrous potassium carbonate (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. Further purification can be achieved by distillation or crystallization.
Diagram of the Nucleophilic Substitution Workflow:
Caption: Workflow for the synthesis of 2-(morpholin-4-yl)acetonitrile.
Catalytic Cyanation Methods: Modern and Efficient Routes
The development of transition metal-catalyzed cyanation reactions has provided milder and more versatile routes to nitrile-containing compounds. These methods can be adapted for the synthesis of morpholine-containing nitriles, particularly for the introduction of a nitrile group onto a pre-existing morpholine-containing scaffold.
Causality of Experimental Choices: Catalytic methods, often employing palladium or nickel catalysts, allow for the cyanation of aryl or vinyl halides and triflates. The choice of ligand is crucial for the efficiency and selectivity of the reaction, as it modulates the electronic and steric properties of the metal center. The use of less toxic cyanide sources, such as zinc cyanide or potassium hexacyanoferrate(II), is a significant advantage of these methods over traditional protocols.
Applications in Drug Discovery and Agrochemicals
The unique combination of the morpholine ring and the nitrile group has led to the development of a wide range of biologically active molecules.
Morpholine-Containing Nitriles in Medicinal Chemistry
The morpholine moiety often improves the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, while the nitrile group can engage in specific interactions with the target protein.[3][7]
Table 1: Examples of Morpholine-Containing Nitrile Drug Candidates
| Compound Class | Target | Therapeutic Area | Key Structural Features |
| Morpholinopyrimidine-5-carbonitriles | PI3K/mTOR | Oncology | The morpholine improves solubility and the nitrile interacts with the kinase hinge region.[3] |
| Morpholine-substituted quinolines | Various | Infectious Diseases, Oncology | The nitrile group can act as a key pharmacophore for target engagement. |
| α-Morpholinonitriles | Cysteine Proteases | Various | The nitrile can act as a covalent warhead, forming a reversible adduct with the active site cysteine. |
Agrochemical Applications
Morpholine derivatives have a long history of use as fungicides in agriculture.[10][11] While many of the early morpholine fungicides do not contain a nitrile group, the development of new agrochemicals has explored the incorporation of this functionality to enhance potency and spectrum of activity. The morpholine scaffold contributes to the systemic properties of the fungicide, allowing it to be transported within the plant.
Conclusion and Future Perspectives
The journey of morpholine-containing nitriles from the convergence of fundamental chemical discoveries to their application in life sciences is a testament to the power of synthetic chemistry. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to the discovery of new morpholine-containing nitriles with enhanced biological activities. As our understanding of disease pathways and crop protection deepens, the rational design of these privileged scaffolds will continue to be a fruitful area of research for medicinal and agricultural chemists.
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- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 10. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Morpholinepropanenitrile: A Key Intermediate in Modern Synthesis
Foreword: Unveiling the Versatility of a Core Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 4-Morpholinepropanenitrile, also known as 3-morpholinopropanenitrile, has emerged as a critical building block, valued for its unique combination of a nucleophilic morpholine ring and a reactive nitrile functional group. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, properties, and applications of this important intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in extensive field experience to empower your research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a research intermediate is fundamental to its effective application. This compound is a colorless to pale yellow liquid under standard conditions, and its key properties are summarized below.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 106-109 °C at 7 mmHg | [2] |
| Density | 1.037 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.4720 | [2] |
| Solubility | Soluble in polar solvents such as water, ethanol, and chloroform. | [1] |
| CAS Number | 4542-47-6 | [2] |
Spectroscopic analysis is essential for the confirmation of identity and assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the morpholine and propanenitrile moieties.
-
¹H NMR (CDCl₃):
-
δ ~3.67 ppm (t, 4H, -CH₂-O-CH₂-)
-
δ ~2.86 ppm (t, 4H, -CH₂-N-CH₂-)
-
δ ~2.75 ppm (t, 2H, -N-CH₂-CH₂-CN)
-
δ ~2.50 ppm (t, 2H, -CH₂-CH₂-CN)
-
-
¹³C NMR (CDCl₃):
-
δ ~118 ppm (-CN)
-
δ ~67 ppm (-CH₂-O-CH₂-)
-
δ ~53 ppm (-CH₂-N-CH₂-)
-
δ ~52 ppm (-N-CH₂-CH₂-CN)
-
δ ~16 ppm (-CH₂-CH₂-CN)
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule.
-
~2245 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretching vibration.
-
~2950-2800 cm⁻¹: Strong C-H stretching vibrations of the methylene groups in the morpholine and propyl chains.
-
~1115 cm⁻¹: A strong C-O-C stretching vibration characteristic of the morpholine ring.
Synthesis of this compound: The Cyanoethylation Reaction
The most common and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of morpholine to acrylonitrile, a reaction known as cyanoethylation.[3][4] This reaction is highly exothermic and requires careful temperature control to prevent the polymerization of acrylonitrile.
The mechanism involves the deprotonation of morpholine by a base to form a morpholide anion, which then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is then protonated by the solvent or a proton source to yield the final product.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Morpholine (1.0 mol, 87.12 g)
-
Acrylonitrile (1.0 mol, 53.06 g)
-
Triton B (40% in methanol, 5 mL)
-
Round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice-water bath
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add morpholine (1.0 mol, 87.12 g).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add the Triton B catalyst (5 mL) to the stirred morpholine.
-
Slowly add acrylonitrile (1.0 mol, 53.06 g) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 10 °C for an additional hour, then allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically purified by vacuum distillation to yield pure this compound.
Applications in Pharmaceutical and Chemical Synthesis
The synthetic utility of this compound lies in the reactivity of its nitrile group, which can be readily transformed into other functional groups such as amines, carboxylic acids, and amides. This versatility makes it a valuable intermediate in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs).
A notable application of this compound is in the synthesis of 4-(4-aminophenyl)-3-morpholinone , a key intermediate for the novel oral anticoagulant, Rivaroxaban .[5][6] The synthesis involves the reduction of the nitrile group to a primary amine, followed by a series of transformations to construct the desired morpholinone ring system.
Analytical Quality Control
Ensuring the purity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
| Analytical Technique | Purpose | Typical Parameters |
| Gas Chromatography (GC) | Purity assessment and quantification of impurities. | Capillary column (e.g., DB-5), Flame Ionization Detector (FID). |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, especially for non-volatile impurities. | Reversed-phase column (e.g., C18), UV detector. |
| NMR Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR. |
| FTIR Spectroscopy | Functional group analysis and confirmation of identity. | Characteristic peaks for nitrile and morpholine groups. |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[7]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be used.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Storage and Disposal:
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile research intermediate with significant applications in pharmaceutical and chemical synthesis. Its straightforward synthesis via cyanoethylation and the reactivity of its nitrile group make it an attractive building block for the construction of complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. This guide has provided a comprehensive overview to support researchers in leveraging the full potential of this important compound in their synthetic endeavors.
References
- Wikipedia. Cyanoethylation.
- Google Patents. Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- MDPI. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
- ACD/Labs. Recognizing the NMR pattern for morpholine.
- Google Patents. Method for preparing N-amino propyl morpholine.
- Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry, 28(2), 406–410.
- ResearchGate. Kinetics of the Cyanoethylations of Ethanolamine, Acetylacetone and Methanol.
- Organic Reactions. Cyanoethylation.
- ResearchGate. FTIR peak assignments for polypropylene.
- PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines.
- InstaNANO. FTIR Functional Group Database Table with Search.
- Rajasekaran, A., & Thanuja, M. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 22(1), 1-10.
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- 5. researchgate.net [researchgate.net]
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- 7. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Morpholinepropanenitrile
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 4-Morpholinepropanenitrile (also known as N-(2-Cyanoethyl)morpholine). The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthesis proceeds via a cyanoethylation reaction, a classic Michael addition, between morpholine and acrylonitrile. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and describe analytical methods for product validation. This guide is structured to explain the causality behind experimental choices, ensuring the protocol is a self-validating system for producing high-purity this compound, a versatile intermediate in pharmaceutical and agrochemical research.[1][2]
Introduction and Strategic Overview
This compound (CAS No. 4542-47-6) is a valuable heterocyclic building block in organic synthesis.[3] Its structure, incorporating both a morpholine ring and a nitrile functional group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals.[1][2] The nitrile group can be readily hydrolyzed, reduced, or converted to other functional groups, while the morpholine moiety often imparts desirable physicochemical properties such as increased solubility and metabolic stability in drug candidates.
The most direct and industrially scalable method for synthesizing this compound is the cyanoethylation of morpholine . This reaction is a conjugate addition (specifically, a Michael addition) of the secondary amine (morpholine) to the electron-deficient alkene (acrylonitrile).[4] The nitrogen atom of morpholine acts as a nucleophile, attacking the β-carbon of the acrylonitrile, which is polarized due to the strong electron-withdrawing nature of the adjacent nitrile group. The reaction is typically base-catalyzed, but the basicity of morpholine itself is often sufficient to promote the reaction without an external catalyst.[4][5]
This protocol has been optimized for high yield and purity while prioritizing operational safety.
Reaction Mechanism and Rationale
The core of this synthesis is the nucleophilic addition of morpholine to acrylonitrile.
Mechanism: The Michael Addition
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-poor β-carbon of acrylonitrile.
-
Proton Transfer: This initial attack forms a zwitterionic intermediate. A proton is then transferred from the nitrogen atom to the α-carbon, a process often facilitated by another molecule of morpholine acting as a base. This regenerates the neutral amine and forms the final product.
The reaction is highly exothermic and requires careful temperature control. The slow, dropwise addition of acrylonitrile to morpholine is a critical experimental choice designed to manage the reaction's heat evolution, preventing runaway reactions and the formation of unwanted byproducts from the polymerization of acrylonitrile. A slight molar excess of morpholine is often used to ensure the complete consumption of the more hazardous and volatile acrylonitrile.[6]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Details |
| Reagents | |
| Morpholine | C₄H₉NO, MW: 87.12 g/mol , Purity: ≥99% |
| Acrylonitrile | C₃H₃N, MW: 53.06 g/mol , Purity: ≥99% (stabilized) |
| Equipment | |
| Round-bottom flask (250 mL) | Three-necked, with appropriate stoppers |
| Dropping funnel (100 mL) | Pressure-equalizing |
| Magnetic stirrer and stir bar | |
| Thermometer | |
| Condenser | With water circulation |
| Heating mantle / Ice bath | For temperature control |
| Vacuum distillation apparatus | For purification |
Mandatory Safety Precautions
This protocol must be performed in a certified chemical fume hood.
-
Acrylonitrile: Highly flammable, toxic if inhaled, ingested, or in contact with skin, and a suspected human carcinogen.[7] Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[7]
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.[8] Handle with appropriate personal protective equipment (PPE).
-
Thermal Hazard: The reaction is exothermic. An ice bath must be readily available to control the temperature.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Attach a condenser to the central neck.
-
Reagent Charging: Charge the flask with morpholine (54.5 g, 0.625 mol). Begin stirring.
-
Controlled Addition: Fill the dropping funnel with acrylonitrile (26.5 g, 0.50 mol).
-
Reaction Initiation: Begin the slow, dropwise addition of acrylonitrile to the stirring morpholine. Monitor the temperature closely. The reaction is exothermic, and the temperature should be maintained between 40-50°C .[6] Use an ice bath to cool the flask as needed. The addition should take approximately 2 hours.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 45°C for an additional 2 hours to ensure the reaction goes to completion.[6]
-
Product Isolation & Purification:
-
Allow the reaction mixture to cool to room temperature. The resulting crude product is a yellowish liquid.
-
Set up a vacuum distillation apparatus.
-
Carefully transfer the crude product to the distillation flask.
-
Distill the mixture under reduced pressure. The first fraction will contain unreacted morpholine and other low-boiling impurities.
-
Collect the product fraction, this compound, which distills at approximately 110-115°C at 10 mmHg. The expected product is a clear, colorless to pale yellow liquid.[2][3]
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Trustworthiness: A Self-Validating Protocol
The integrity of this synthesis is confirmed by rigorous analytical characterization of the final product. The data obtained should align with established values for this compound, providing a verifiable endpoint for the protocol.
Physical Properties and Expected Yield
| Parameter | Value |
| Molecular Formula | C₇H₁₂N₂O[3] |
| Molecular Weight | 140.18 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[2] |
| Purity (Post-Distillation) | >98% |
| Theoretical Yield | 70.09 g (based on 0.50 mol acrylonitrile) |
| Expected Practical Yield | 85-95% |
Analytical Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.
-
C≡N Stretch: A sharp, strong absorption band is expected around 2245 cm⁻¹ , which is characteristic of a nitrile group. Its presence confirms the successful addition of the cyanoethyl group.
-
C-H Stretch: Bands between 2850-2970 cm⁻¹ correspond to the aliphatic C-H bonds in the morpholine ring and the propane chain.[9]
-
C-O-C Stretch: A strong band around 1115 cm⁻¹ is indicative of the C-O-C ether linkage within the morpholine ring.[10]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): Proton NMR confirms the structural arrangement of the molecule.
-
δ ~3.70 ppm (t, 4H): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).
-
δ ~2.65 ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the nitrile group (-CH₂-CN).
-
δ ~2.50 ppm (m, 6H): A multiplet that integrates to six protons, representing the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-) and the two protons of the central methylene group of the propane chain (-N-CH₂-CH₂-).
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): Carbon NMR provides a map of the unique carbon environments.
-
δ ~119 ppm: Quaternary carbon of the nitrile group (C≡N).
-
δ ~67 ppm: Carbons adjacent to oxygen in the morpholine ring (-O-CH₂-).
-
δ ~53 ppm: Carbons adjacent to nitrogen in the morpholine ring (-N-CH₂-).
-
δ ~51 ppm: Carbon of the propane chain attached to the morpholine nitrogen (-N-CH₂-).
-
δ ~16 ppm: Carbon of the propane chain adjacent to the nitrile group (-CH₂-CN).
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
[M+H]⁺: In electrospray ionization (ESI+), the primary ion observed should be at m/z = 141.1 , corresponding to the protonated molecule.
-
Conclusion
This application note provides a robust and validated protocol for the synthesis of this compound. By adhering to the detailed steps, particularly the controlled addition of acrylonitrile and rigorous safety measures, researchers can reliably produce this important synthetic intermediate with high yield and purity. The included analytical benchmarks serve as a self-validating mechanism, ensuring the identity and quality of the final product and reinforcing the trustworthiness of the experimental outcome.
References
- CN1660825A - Method for preparing N-amino propyl morpholine. Google Patents.
- Copolymerization reactions of N - acryloyl - morpholine with some vinyl monomers. ResearchGate.
- Safety Data Sheet - 4-Morpholinepropionitrile. Thermo Fisher Scientific. (2025-09-22).
- Cyanoethylation - Wikipedia. Wikipedia.
- 4-(1-Cyanoethyl)morpholine-2-carbonitrile | C8H11N3O | CID 79675223. PubChem, National Center for Biotechnology Information.
- 4-(Cyanoacetyl)morpholine | C7H10N2O2 | CID 229279. PubChem, National Center for Biotechnology Information.
- CN107973759B - Preparation method of acryloyl morpholine. Google Patents.
- Explosives Research and Development Establishment. Defense Technical Information Center (DTIC).
- The derivatization reaction of morpholine. ResearchGate.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central, National Institutes of Health.
- CN104610197A - Method for synthesizing acryloyl morpholine based on anhydride. Google Patents.
- NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. (2020-02-14).
- 4-Morpholinepropanamine. NIST WebBook.
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. (2017-08-15).
- Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate.
- Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)... National Institutes of Health.
- Infrared Spectroscopy Index. Doc Brown's Chemistry.
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025-01-01).
- Infrared Spectroscopy. Michigan State University.
- The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. (2019-07-31).
- H-1 proton nmr spectrum of propane. Doc Brown's Chemistry.
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Application Note & Protocol: A Modernized Approach to Trimethoprim Synthesis Utilizing 4-Morpholinepropanenitrile
Introduction
Trimethoprim (TMP), chemically known as 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is a cornerstone of antibacterial therapy.[1][2][3] It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid, a necessary cofactor in the biosynthesis of nucleic acids and amino acids.[3][4][5][6] This targeted mechanism of action disrupts bacterial DNA synthesis, ultimately leading to cell death.[4][5] Clinically, Trimethoprim is frequently used in combination with sulfamethoxazole to achieve a synergistic antibacterial effect, targeting sequential steps in the folate synthesis pathway.[2]
The synthesis of Trimethoprim has been approached through various chemical routes since its inception.[7][8] A common and efficient strategy involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable three-carbon nitrile component, followed by cyclization with guanidine to form the characteristic diaminopyrimidine ring.[7][8][9] This application note details a robust and high-yielding protocol employing 4-Morpholinepropanenitrile as a key reagent in this condensation step. The use of this compound, a stable and readily available Mannich base, offers a streamlined approach to the formation of the critical α-(3,4,5-trimethoxybenzyl)acrylonitrile intermediate.
Part 1: The Underlying Chemistry: Mechanism and Rationale
The synthesis of Trimethoprim via this route can be logically dissected into two primary stages:
-
Knoevenagel-type Condensation and Intermediate Formation: The process begins with the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with this compound. In the presence of a strong base, such as sodium methoxide, this compound undergoes an elimination reaction to generate acrylonitrile in situ. This highly reactive α,β-unsaturated nitrile then serves as the active methylene compound for the subsequent Knoevenagel-type condensation with the aldehyde. The reaction proceeds through a benzylidene derivative intermediate, α-(3,4,5-trimethoxybenzylidene)-β-morpholinopropanenitrile. A subsequent elimination of morpholine, also base-catalyzed, yields the key intermediate, 2-(3,4,5-trimethoxybenzyl)acrylonitrile.
-
Pyrimidine Ring Formation via Cyclization: The crude intermediate from the first step is then reacted with guanidine in the presence of a base. Guanidine, with its two nucleophilic amino groups, attacks the electron-deficient carbons of the acrylonitrile derivative. This intramolecular cyclization, followed by tautomerization, results in the formation of the stable aromatic diaminopyrimidine ring, yielding Trimethoprim.
The choice of this compound is strategic. As a Mannich base, it is more stable and easier to handle than acrylonitrile itself, which is volatile and toxic. The morpholine group serves as an effective leaving group under basic conditions, facilitating the controlled, in situ generation of the reactive species required for the condensation. This approach enhances the safety and reproducibility of the synthesis.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde and this compound.
Caption: Synthetic route to Trimethoprim.
Part 2: Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of Trimethoprim. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with this compound
Materials:
-
3,4,5-Trimethoxybenzaldehyde (TMB)
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Toluene, anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
Procedure:
-
To the 1000 mL four-neck flask, add 3,4,5-Trimethoxybenzaldehyde (49 g, 0.25 mol), this compound (42.5 g, 0.29 mol, assuming a similar molar excess as analogous reactants), and DMSO (150 mL).
-
With stirring, add sodium methoxide (15 g) to the mixture.
-
Add toluene (100 mL) to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to 110 °C.
-
Allow the reaction to reflux. Water will be generated during the condensation and can be monitored if a Dean-Stark trap is used. Continue refluxing until the formation of water ceases.
-
Once the reaction is complete, cool the mixture and distill off the toluene under reduced pressure.
-
To the remaining mixture, add 400 mL of cold deionized water and continue to stir while cooling in an ice bath to 5-10 °C.
-
The product will precipitate. Collect the solid intermediate by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven. An expected yield of approximately 95-97% is typical for this step based on analogous reactions.[10]
Step 2: Cyclization with Guanidine to form Trimethoprim
Materials:
-
Intermediate from Step 1
-
Guanidine hydrochloride
-
Sodium methoxide (NaOCH₃)
-
Ethanol, absolute
-
Deionized water
-
Three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Procedure:
-
In a 500 mL three-neck flask, add the dried intermediate from Step 1 (e.g., 32 g), guanidine hydrochloride (19 g), and sodium methoxide (50 g).
-
Add absolute ethanol (100 mL) to the flask.
-
Heat the mixture to reflux and maintain for 1 hour with stirring.
-
After 1 hour, distill off a portion of the ethanol to concentrate the reaction mixture.
-
Add 100 mL of deionized water to the concentrated mixture.
-
Stir the mixture and cool in an ice bath to 5-10 °C to induce precipitation of the final product.
-
Collect the solid Trimethoprim by vacuum filtration.
-
Wash the product with cold deionized water and dry thoroughly in a vacuum oven. A yield of approximately 96% can be expected for this cyclization step.[10]
Reaction Parameters Summary
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Key Reagents | 3,4,5-TMB, this compound | Guanidine HCl, Intermediate |
| Base | Sodium Methoxide | Sodium Methoxide |
| Solvent(s) | Toluene, DMSO | Ethanol |
| Temperature | 110 °C (Reflux) | Reflux |
| Reaction Time | Until water formation ceases | 1 hour |
| Work-up | Aqueous precipitation | Aqueous precipitation |
| Expected Yield | ~95-97% | ~96% |
Part 3: Product Analysis and Characterization
To ensure the purity and identity of the synthesized Trimethoprim, a series of analytical tests should be performed. The presence of process-related impurities is a critical quality attribute.[11][12][13]
Analytical Workflow
Caption: Analytical workflow for Trimethoprim characterization.
1. High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized Trimethoprim and quantify any impurities.
-
Method: A reverse-phase HPLC method is typically employed.[11][14] A C18 column with a gradient elution using a mobile phase consisting of an acetonitrile and a buffered aqueous solution (e.g., 0.25% triethylamine/0.1% formic acid) is effective for separating Trimethoprim from its potential impurities.[11]
-
Detection: UV detection at 280 nm.
-
Expected Result: The chromatogram should show a major peak corresponding to Trimethoprim with a purity of >98%.
2. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of Trimethoprim.
-
Method: Electrospray ionization mass spectrometry (ESI-MS).
-
Expected Result: The mass spectrum should exhibit a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 291.14.[15]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Method: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the trimethoxybenzyl group, the methylene bridge protons, the pyrimidine proton, and the methoxy and amino group protons, with appropriate chemical shifts and integrations. The ¹³C NMR will confirm the carbon framework.[15]
4. Melting Point:
-
Objective: To verify the physical properties of the compound.
-
Expected Result: The melting point of pure Trimethoprim is in the range of 199-203 °C.[1]
References
- Gallo, G., & Bergold, A. M. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373–389.
- EDMERLS. (2021). Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. YouTube.
- Li, J., et al. (2013). Practical Preparation of Trimethoprim: A Classical Antibacterial Agent. Synthetic Communications, 43(15), 2055-2061.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Trimethoprim Using 4-Aminobenzaldehyde.
- Google Patents. (2008). CN101328138B - Preparation of trimethoprim.
- Basicmedical Key. (2016). Trimethoprim.
- Hess, S., et al. (2001). Separation, analyses and syntheses of trimethoprim impurities. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538.
- Scribd. (n.d.). Trimethoprim Synthesis.
- Szymański, P., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(11), 2582.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethoprim.
- Google Patents. (1982). EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein.
- Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538.
- Amyes, S. G., & Smith, J. T. (1982). Mechanism of the antimicrobial drug trimethoprim revisited. Antimicrobial Agents and Chemotherapy, 21(3), 423–426.
- ResearchGate. (2015). Production of an antibacterial drug trimethoprim using novel biotechnological approach.
- National Center for Biotechnology Information. (n.d.). Trimethoprim. PubChem Compound Database.
- Al-Masoudi, N. A., et al. (2021). Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. Journal of Physics: Conference Series, 2063, 012014.
- Pedrola, M., et al. (2019). Multicomponent Reactions Upon the Known Drug Trimethoprim as a Source of Novel Antimicrobial Agents. Frontiers in Chemistry, 7, 481.
- Gleckman, R., et al. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy, 1(1), 10-19.
- Szymański, P., et al. (2019). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. The Journal of Antibiotics, 73(1), 5–27.
- Naisbitt, D. J., et al. (2012). Investigating the Mechanism of Trimethoprim-Induced Skin Rash and Liver Injury. Toxicological Sciences, 128(1), 93–105.
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Application of 4-Morpholinepropanenitrile in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of the Morpholine Moiety in Modern Agrochemicals
The morpholine ring is a privileged heterocyclic scaffold in the design and discovery of novel agrochemicals.[1][2][3] Its presence in a molecule can significantly influence physicochemical properties such as solubility and stability, while also providing a key structural element for interaction with biological targets.[2] This has led to the successful development of morpholine-containing compounds with a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties.[3] 4-Morpholinepropanenitrile, with its reactive nitrile group and versatile morpholine core, represents a valuable starting material for the synthesis of a new generation of agrochemical candidates. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis and screening of novel agrochemical agents.
Part 1: this compound as a Versatile Synthon for Agrochemical Derivatives
The chemical architecture of this compound offers two primary reaction sites for derivatization: the nitrile group and the morpholine nitrogen. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a diverse range of functionalized molecules.
Synthesis of a Novel Fungicidal Candidate: N-(3-chlorophenyl)-3-(morpholin-4-yl)propanamide (MCP)
This protocol details the synthesis of a hypothetical fungicidal candidate, N-(3-chlorophenyl)-3-(morpholin-4-yl)propanamide (MCP), from this compound. The rationale behind this design is the known efficacy of amide-containing fungicides and the frequent presence of halogenated phenyl rings in active agrochemical compounds.
Experimental Protocol: Synthesis of MCP
Step 1: Hydrolysis of this compound to 3-(morpholin-4-yl)propanoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10 g, 0.071 mol) and a 20% aqueous solution of sodium hydroxide (100 mL).
-
Reflux: Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is complete upon the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 3-(morpholin-4-yl)propanoic acid will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the product.
Step 2: Synthesis of N-(3-chlorophenyl)-3-(morpholin-4-yl)propanamide (MCP)
-
Reaction Setup: To a solution of 3-(morpholin-4-yl)propanoic acid (5 g, 0.031 mol) in 50 mL of dry dichloromethane (DCM) in a 100 mL round-bottom flask, add oxalyl chloride (3.4 mL, 0.039 mol) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Acyl Chloride Formation: Stir the reaction mixture at room temperature for 2 hours. The formation of the acyl chloride can be monitored by the cessation of gas evolution.
-
Amidation: In a separate flask, dissolve 3-chloroaniline (3.9 g, 0.031 mol) and triethylamine (5.2 mL, 0.037 mol) in 50 mL of dry DCM. Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure N-(3-chlorophenyl)-3-(morpholin-4-yl)propanamide (MCP).
Diagram of Synthetic Workflow
Caption: Synthetic route to N-(3-chlorophenyl)-3-(morpholin-4-yl)propanamide (MCP).
Part 2: Biological Screening Protocols for Agrochemical Activity
The following protocols are designed for the preliminary screening of novel compounds derived from this compound for their potential fungicidal, insecticidal, and plant growth-regulating activities.
In Vitro Antifungal Activity Screening
This protocol is designed to evaluate the efficacy of synthesized compounds against common soil-borne fungal pathogens.[4]
Target Pathogens:
-
Fusarium oxysporum
-
Rhizoctonia solani
-
Sclerotinia sclerotiorum
Materials:
-
Synthesized test compounds (e.g., MCP)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Positive control (e.g., a commercial fungicide like Carbendazim)
-
Negative control (solvent used for dissolving compounds, e.g., DMSO)
-
Incubator
Protocol:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50 °C.
-
Compound Incorporation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) at a concentration of 10,000 ppm. Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 10, 50, and 100 ppm. For the negative control, add an equivalent volume of the solvent to the PDA.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage inhibition of mycelial growth using the following formula: Percentage Inhibition = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony in the negative control plate
-
T = Average diameter of the fungal colony in the treated plate
-
Data Presentation:
| Compound | Concentration (ppm) | Fusarium oxysporum (% Inhibition) | Rhizoctonia solani (% Inhibition) | Sclerotinia sclerotiorum (% Inhibition) |
| MCP | 10 | |||
| 50 | ||||
| 100 | ||||
| Carbendazim | 10 | |||
| 50 | ||||
| 100 | ||||
| Control | - | 0 | 0 | 0 |
Insecticidal Activity Bioassay
This protocol outlines a method to assess the contact and ingestion toxicity of synthesized compounds against common chewing and sucking insect pests.[5][6][7]
Target Insects:
-
Chewing insect: Cabbage looper (Trichoplusia ni) larvae
-
Sucking insect: Green peach aphid (Myzus persicae)
Materials:
-
Synthesized test compounds
-
Acetone
-
Triton X-100 (surfactant)
-
Leaf discs (cabbage for cabbage looper, radish for aphids)
-
Petri dishes with moistened filter paper
-
Fine paintbrush
-
Spray tower or hand sprayer
-
Positive control (e.g., a commercial insecticide like Imidacloprid)
-
Negative control (acetone and water with surfactant)
Protocol for Chewing Insects (Leaf Dip Bioassay):
-
Solution Preparation: Prepare test solutions of the synthesized compounds and the positive control at various concentrations (e.g., 10, 50, 100 ppm) in a 10% acetone-water solution containing 0.1% Triton X-100.
-
Leaf Treatment: Dip cabbage leaf discs (5 cm diameter) into the test solutions for 10 seconds and allow them to air dry. For the negative control, dip leaf discs in the acetone-water-surfactant solution.
-
Bioassay Setup: Place one treated leaf disc in each Petri dish lined with moistened filter paper.
-
Insect Introduction: Introduce ten 3rd instar cabbage looper larvae into each Petri dish.
-
Incubation: Maintain the Petri dishes at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment.
Protocol for Sucking Insects (Spray Bioassay):
-
Plant Preparation: Grow radish plants until they have 2-3 true leaves.
-
Infestation: Infest the plants with adult green peach aphids and allow them to reproduce for 2-3 days.
-
Treatment: Prepare test solutions as described above. Spray the infested plants with the test solutions until runoff using a spray tower or hand sprayer.
-
Incubation: Keep the treated plants in a well-ventilated cage at 22 ± 2 °C.
-
Data Collection: Count the number of live aphids on a designated leaf of each plant before treatment and at 24, 48, and 72 hours post-treatment.
-
Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
Diagram of Bioassay Workflow
Caption: Workflow for fungicidal and insecticidal screening.
Plant Growth Regulation (PGR) Activity Assay
This protocol is designed to assess the potential of synthesized compounds to act as plant growth regulators by observing their effects on seed germination and early seedling growth.[8][9][10]
Target Species:
-
Radish (Raphanus sativus)
-
Lettuce (Lactuca sativa)
Materials:
-
Synthesized test compounds
-
Sterile Petri dishes (90 mm)
-
Filter paper
-
Seeds of the target species
-
Growth chamber with controlled light and temperature
-
Positive controls (e.g., Gibberellic acid (GA3) for promotion, Abscisic acid (ABA) for inhibition)
-
Negative control (distilled water)
Protocol:
-
Solution Preparation: Prepare aqueous solutions of the test compounds and positive controls at various concentrations (e.g., 1, 10, 100 ppm).
-
Bioassay Setup: Place two layers of filter paper in each sterile Petri dish. Add 5 mL of the respective test solution or control to each dish.
-
Seed Plating: Place 25 seeds of the target species, evenly spaced, on the moistened filter paper in each Petri dish.
-
Incubation: Incubate the Petri dishes in a growth chamber at 22 ± 2 °C with a 16:8 hour (light:dark) photoperiod for 7 days.
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
Root and Shoot Length: At the end of the 7-day period, randomly select 10 seedlings from each dish and measure the length of their roots and shoots.
-
-
Analysis:
-
Calculate the final germination percentage for each treatment.
-
Calculate the average root and shoot length for each treatment.
-
Compare the results of the treated groups with the negative control to determine if the compounds have a stimulatory or inhibitory effect on growth.
-
Data Presentation:
| Compound | Concentration (ppm) | Germination (%) | Average Root Length (mm) | Average Shoot Length (mm) |
| Test Compound | 1 | |||
| 10 | ||||
| 100 | ||||
| GA3 | 10 | |||
| ABA | 10 | |||
| Control | - |
Conclusion and Future Directions
This compound serves as a readily available and versatile building block for the synthesis of novel agrochemical candidates. The protocols outlined in this guide provide a framework for the synthesis of morpholine-based amides and their subsequent evaluation for fungicidal, insecticidal, and plant growth-regulating activities. The structure-activity relationship (SAR) studies of the synthesized derivatives will be crucial for optimizing their biological efficacy.[2] Further research should focus on exploring other transformations of the nitrile group and expanding the range of biological targets for screening.
References
- Jain, A., & Sahu, S. K. (2024).
- Tang, X., Lei, L., Liao, A., Sun, W., Zhang, J., & Wu, J. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208.
- Anonymous. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1833-1838.
- Pliego, C., Ramos, C., & Cazorla, F. M. (2011). Screening for candidate bacterial biocontrol agents against soilborne fungal plant pathogens. Plant and Soil, 340(1-2), 525-538.
- Belle, R. B., & Fontana, D. C. (2018). Pathogens of soil: main vascular and root diseases and forms of control. Enciclopédia Biosfera, 15(28), 779.
- Anonymous. (2023). Effects of Different Plant Growth Regulators on Seed Germination, Seedling Growth and Establishment of Papaya (Carica papaya) Cv. Pusa Nanha. Journal of Advances in Biology & Biotechnology, 27(3), 1-8.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Anonymous. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- Anonymous. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods and Protocols, 6(1), 12.
- Anonymous. (2016).
- Anonymous. (2018). Plant Growth Regulator Effects on Germination and Root Traits of ‘Lambada’ and ‘Don Victor’ Onion Cultivars in. HortScience, 53(11), 1668-1674.
- Anonymous. (2016).
- Anonymous. (1994). Morpholines. BCPC Mono, 60, 439-448.
- Anonymous. (2019). Understanding Why Effective Fungicides Against Individual Soilborne Pathogens Are Ineffective with Soilborne Pathogen Complexes. Plant Disease, 103(12), 3105-3118.
- Anonymous. (2022). LABORATORY BIOASSAY METHODS USED FOR TOXICOLOGICAL INVESTIGATIONS AGAINST INSECT PEST. Agriculture Science: Research and Review Volume IV, 119-128.
- Anonymous. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Anonymous. (2016).
- Anonymous. (2024). Effect of Plant Growth Regulators on Germination and Seedling Growth of Passiflora alata and Passiflora edulis. Horticulturae, 10(5), 498.
- Anonymous. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, 47, 2582.
- Anonymous. (2015). Effect of Growth Regulators on Germination and Vigor of Lentil Seeds. Journal of Bioscience and Agriculture Research, 03(01), 22-29.
- Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373.
- Anonymous. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197-13208.
- Anonymous. (2013). EFFECTS OF PLANT GROWTH REGULATORS ON SEED GERMINATION AND CALLUS INDUCTION OF HYLOCEREUS COSTARICENSIS. Journal of Agricultural Science and Technology B, 3(10B), 738.
- Anonymous. (2024). Effects of Different Plant Growth Regulators on Seed Germination, Seedling Growth and Establishment of Papaya (Carica papaya) Cv. Pusa Nanha. Journal of Advances in Biology & Biotechnology, 27(3), 1-8.
- Anonymous. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 6003-6007.
- Anonymous. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WIPO (PCT), WO2019138362A1.
- Anonymous. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E, 70(Pt 12), o1278.
- Anonymous. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104.
- Anonymous. (2012). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. Journal of Labeled Compounds and Radiopharmaceuticals, 55(14), 475-480.
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Application Notes & Protocols: N-Alkylation Mechanisms Involving 4-Morpholinepropanenitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylation and Cyanoethylated Morpholines
N-alkylation is a cornerstone reaction in organic synthesis, forming critical carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and specialty materials.[1] Among the diverse scaffolds used in drug discovery, the morpholine ring is a privileged structure, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a cyano-functionalized alkyl chain, such as in 4-Morpholinepropanenitrile, provides a versatile chemical handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex target molecules.
This document focuses on the primary N-alkylation mechanism for synthesizing this compound: the aza-Michael addition (also known as cyanoethylation) of morpholine to acrylonitrile. We will dissect the mechanistic principles, provide validated experimental protocols, and discuss key considerations for process optimization and troubleshooting.
Mechanistic Deep Dive: The Aza-Michael Addition Pathway
The synthesis of this compound from morpholine and acrylonitrile is a classic example of an aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[2][3]
Core Principle: The powerful electron-withdrawing effect of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond. This renders the β-carbon atom electrophilic and susceptible to attack by a nucleophile, such as the secondary amine of morpholine.[4]
Catalysis and Reaction Initiation
While aliphatic secondary amines like morpholine are sufficiently nucleophilic to react with acrylonitrile without a catalyst, the reaction is often accelerated by a base or, less commonly, an acid.[4][5]
-
Base Catalysis (Most Common): A base facilitates the reaction, though it's important to note that with a secondary amine like morpholine, the base does not typically deprotonate the nitrogen. Instead, it can activate the acrylonitrile or prevent the protonation of the morpholine by trace acids, ensuring the amine's nucleophilicity is maintained. For less reactive amines, a strong base is used to generate a more potent nucleophilic anion.[4]
-
Acid Catalysis: In some cases, acid catalysts can be employed. They operate by protonating the nitrile group, which further enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[4]
-
Metal Catalysis: Advanced catalytic systems, such as those employing Nickel(II) complexes, have been developed for asymmetric hydroamination of acrylonitrile derivatives, offering high enantioselectivity.[6][7] However, for the straightforward synthesis of racemic this compound, these are often unnecessary.
The general base-catalyzed mechanism is visualized below.
Caption: Aza-Michael addition of morpholine to acrylonitrile.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard, reliable method for the laboratory-scale synthesis of this compound. The reaction is often exothermic and should be controlled with appropriate cooling.[5]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Morpholine | 87.12 | 18.3 g (19.0 mL) | 0.21 | 1.05 |
| Acrylonitrile | 53.06 | 10.6 g (13.2 mL) | 0.20 | 1.00 |
| Solvent (Optional) | - | See Note | - | - |
Safety Precaution: Acrylonitrile is toxic, flammable, and a suspected carcinogen. Morpholine is corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath for temperature control.
-
Reagent Charging: Add morpholine (18.3 g, 0.21 mol) to the reaction flask.
-
Controlled Addition: Begin stirring the morpholine and slowly add acrylonitrile (10.6 g, 0.20 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 30-45 °C using the ice bath.[8]
-
Causality Insight: The slow, controlled addition is critical to manage the exothermic nature of the reaction.[5] A rapid addition can lead to a dangerous temperature spike and promote the polymerization of acrylonitrile, a common and undesirable side reaction. A slight excess of the amine (morpholine) helps ensure the complete consumption of the volatile and hazardous acrylonitrile.[8]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[8]
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the acrylonitrile starting material.
-
Workup and Purification:
-
The reaction often yields a product of sufficient purity for many applications without further purification.
-
For higher purity, the crude product can be purified by vacuum distillation. The excess morpholine will distill first, followed by the product, this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Workflow and Troubleshooting
A visual representation of the entire synthesis and purification workflow is provided below.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Polymerization of acrylonitrile. 3. Loss during workup. | 1. Increase reaction time or gently warm to 40-50°C after addition. 2. Ensure slow addition and adequate cooling. Consider adding a radical inhibitor like hydroquinone if polymerization is severe. 3. Optimize distillation conditions to prevent product loss. |
| Product Contamination | 1. Residual starting materials. 2. Polymer byproducts. | 1. Use a slight excess of morpholine and ensure complete reaction. Purify via vacuum distillation. 2. If the product is a viscous oil, polymerization is likely. The reaction should be repeated with better temperature control. |
| Reaction Runaway | Acrylonitrile added too quickly. | Immediately apply maximum cooling (ice/acetone bath). Be prepared for emergency shutdown. Prevention is key : always add acrylonitrile slowly and monitor the temperature closely. |
References
- Correia, C. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ResearchGate.
- Togni, A., et al. (2010). Asymmetric Hydroamination of Acrylonitrile Derivatives Catalyzed by Ni(II)-Complexes. ResearchGate.
- Correia, C. A., et al. (2009). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. ResearchGate.
- Zargarian, D., et al. (n.d.). Application of cationic acetonitrile Nickel pincer complexes as catalysts in Michael-type hydroamination and hydroalkoxylation of nitriles. ChemRxiv, Cambridge Open Engage.
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Miura, H., et al. (n.d.). Liquid-Phase Hydration of Acrylonitrile to Acrylamide over the Copper–Nickel Alloy Catalysts. ResearchGate.
- Wikipedia. (n.d.). Cyanoethylation. Wikipedia.
- Soroa, I. R., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.
- Montedison, S. P. A. (1981). Method for the hydration of acrylonitrile to acrylamide. Google Patents.
- Bruson, H. L. (n.d.). Cyanoethylation. Organic Reactions.
- The Dow Chemical Company. (1979). Hydration of acrylonitrile to acrylamide. Google Patents.
- Hoz, S., et al. (1985). Mechanisms of nucleophilic addition to activated double bonds: 1,2- and 1,4-Michael addition of ammonia. Journal of the American Chemical Society.
- Sereda, G., et al. (n.d.). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Unavailable Source.
- Stahl, S. S., et al. (2020). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society.
- Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.
- Sun, J., et al. (2008). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
- Mamedova, G. A., et al. (2024). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.
- Zhejiang Univ. (2005). Method for preparing N-amino propyl morpholine. Google Patents.
- Richter Gedeon Nyrt. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
- American Cyanamid Company. (n.d.). THE Chemistry - OF Acrylonitrile. IGTPAN.
- Plavec, J., et al. (2018). Nucleic Bases Alkylation With Acrylonitrile and Cyanoethylene Oxide: A Computational Study. PubMed.
- Taha, M., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
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Application Notes and Protocols for the Analytical Characterization of 4-Morpholinepropanenitrile
Introduction
4-Morpholinepropanenitrile, also known as 3-(Morpholino)propionitrile, is a versatile organic compound featuring a morpholine ring and a nitrile functional group.[1][2] Its unique chemical properties make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, which are critical quality attributes in research and drug development.
This comprehensive guide provides detailed application notes and protocols for the multi-faceted analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. The protocols are structured to be self-validating, ensuring robust and reliable analytical outcomes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [1][2] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| CAS Number | 4542-47-6 | [2] |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a liquid, GC is a suitable method for its analysis. Coupling with a mass spectrometer allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns. The following protocol is optimized for high resolution and sensitivity.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of the analyte from potential impurities.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.
-
Prepare a working standard at 10 µg/mL by diluting the stock solution.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
Trustworthiness: The method's reliability is ensured by including a solvent blank and a system suitability standard with each analytical run. The expected mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 140, with characteristic fragmentation patterns corresponding to the morpholine and propanenitrile moieties.
Workflow for GC-MS Analysis of this compound
Sources
Application Notes & Protocols for Cyanoethylation: The Synthesis of N-(2-Cyanoethyl)morpholine as a Model System
This guide provides a comprehensive technical overview and a detailed experimental protocol for the cyanoethylation reaction, a fundamental process in organic synthesis. We will use the synthesis of N-(2-Cyanoethyl)morpholine from morpholine and acrylonitrile as a practical, model system. This specific example is chosen for its reliability and clear illustration of the core principles of cyanoethylation, making it an excellent reference for researchers, chemists, and professionals in drug development.
The narrative explains the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system grounded in chemical principles.
Scientific Principles and Mechanistic Overview
The Cyanoethylation Reaction
Cyanoethylation is the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a nucleophilic substrate containing a labile hydrogen atom.[1][2] This reaction is a classic example of a conjugate addition, specifically a Michael addition, where a nucleophile adds to an α,β-unsaturated compound.[1][3] The most common and cost-effective cyanoethylating agent is acrylonitrile (H₂C=CH-CN).[4] The process is widely applicable to a variety of nucleophiles, including alcohols, phenols, thiols, and amines.[1][5]
The Role of Acrylonitrile and N-(2-Cyanoethyl)morpholine
Acrylonitrile is a powerful Michael acceptor. The strong electron-withdrawing nature of the nitrile group (-C≡N) polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic (positively polarized) and thus susceptible to attack by nucleophiles.[1][5]
While highly effective, acrylonitrile is also volatile, toxic, and a known carcinogen, requiring stringent safety protocols during handling.[4] Furthermore, it has a tendency to polymerize, especially under strongly basic conditions or at elevated temperatures, which can significantly reduce the yield of the desired product.[2]
In this guide, we focus on the reaction of morpholine with acrylonitrile. The product, N-(2-Cyanoethyl)morpholine (also known as 3-Morpholinopropionitrile)[6][7], is a stable, cyanoethylated tertiary amine. The synthesis itself serves as an excellent model for understanding how to manage the reactivity of acrylonitrile to achieve high yields of the desired mono-cyanoethylated product.
Reaction Mechanism
The cyanoethylation of morpholine proceeds via a base-catalyzed Michael addition mechanism. Since morpholine is a secondary amine and inherently basic, it can often act as its own catalyst, although the reaction can be accelerated with an additional alkaline catalyst.[5]
The mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic β-carbon of acrylonitrile.
-
Proton Transfer: The resulting zwitterionic intermediate is neutralized by a proton transfer from another morpholine molecule (acting as a base) or from a protic solvent, regenerating the catalyst and yielding the final product, N-(2-Cyanoethyl)morpholine.
Diagram 1: Reaction Mechanism of Morpholine Cyanoethylation
Safety and Handling Precautions
This protocol involves hazardous materials. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Acrylonitrile: Highly flammable, volatile, toxic by inhalation, ingestion, and skin contact, and a suspected carcinogen.[4] It must be handled with extreme care. Use nitrile gloves (double-gloving is recommended), chemical splash goggles, and a lab coat. Keep away from heat and ignition sources.
-
Morpholine: Flammable and corrosive. Causes severe skin burns and eye damage.[8][9][10] Handle with appropriate gloves and eye protection.
-
N-(2-Cyanoethyl)morpholine (Product): Harmful if swallowed, in contact with skin, or if inhaled.[7]
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any work.[8][10][11]
Experimental Protocol: Synthesis of N-(2-Cyanoethyl)morpholine
This protocol details the synthesis on a 0.1 molar scale.
Materials and Equipment
Reagents:
-
Morpholine (≥99%, ~8.71 g, 0.10 mol)
-
Acrylonitrile (≥99%, stabilized, ~5.84 g, 0.11 mol, 1.1 eq)
-
Solvent (optional, e.g., 50 mL Ethanol or water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (or nitrogen inlet)
-
100 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Heating mantle or oil bath with temperature controller
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with the dropping funnel, condenser, and thermometer. Ensure all glassware is dry.
-
Place the flask in an ice-water bath on top of the magnetic stirrer.
-
Charge the flask with morpholine (8.71 g, 0.10 mol). A solvent like ethanol can be added to help moderate the reaction temperature, though the reaction can also be run neat.
-
Charge the dropping funnel with acrylonitrile (5.84 g, 0.11 mol).
-
-
Reaction Execution:
-
Begin stirring the morpholine.
-
Add the acrylonitrile from the dropping funnel dropwise to the stirred morpholine over a period of 30-45 minutes.
-
Causality: The reaction is exothermic.[2] Slow, dropwise addition while cooling is crucial to maintain the internal temperature below 30-40°C. This prevents uncontrolled boiling of acrylonitrile (b.p. 77°C) and minimizes its polymerization, which is a major potential side reaction.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion. For less reactive substrates, gentle heating (e.g., 50°C) may be required.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes). Spot the starting morpholine, the reaction mixture, and co-spot. The disappearance of the morpholine spot indicates completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove any solvent using a rotary evaporator.
-
If the reaction was run neat, proceed directly to purification. If an extraction is desired for cleanup, dissolve the crude residue in diethyl ether or dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove any unreacted morpholine or water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-Cyanoethyl)morpholine as a pale yellow liquid.[12]
-
-
Purification:
-
The crude product is best purified by vacuum distillation.
-
Justification: N-(2-Cyanoethyl)morpholine has a relatively high boiling point (~246°C at atmospheric pressure)[6], and distillation at this temperature could lead to decomposition. Vacuum distillation allows the compound to boil at a much lower, safer temperature, preserving its integrity.
-
Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~110-115°C at ~5 mmHg). The purified product should be a colorless to very pale yellow liquid.[12]
-
-
Characterization:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ corresponding to the C≡N stretch should be present.
-
¹H NMR Spectroscopy: The spectrum will show characteristic peaks for the morpholine ring protons and the two methylene groups of the cyanoethyl chain.
-
Purity: Assess purity by Gas Chromatography (GC). High-purity material should be >99.0%.[12]
-
Diagram 2: Experimental Workflow
Data, Results, and Troubleshooting
Expected Results and Parameters
The described protocol should provide N-(2-Cyanoethyl)morpholine in good to excellent yield (typically >85%). The table below summarizes key parameters and expected outcomes.
| Parameter | Value / Condition | Rationale & Expected Outcome |
| Stoichiometry | 1.1 eq Acrylonitrile | A slight excess of acrylonitrile ensures complete consumption of the more valuable morpholine. |
| Temperature | 10-40°C (during addition) | Prevents hazardous boiling and unwanted polymerization of acrylonitrile, maximizing yield.[2] |
| Reaction Time | 2-4 hours at RT | Sufficient for complete conversion with a reactive amine like morpholine. |
| Purification | Vacuum Distillation | Essential for obtaining high-purity liquid product by avoiding thermal decomposition. |
| Purity (GC) | >99.0% | Achievable with careful distillation.[12] |
| Appearance | Colorless to pale yellow liquid | The expected appearance of the pure product.[12] |
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Significant polymerization of acrylonitrile. This is often visible as a solid white polymer in the reaction flask.
-
Solution: Improve temperature control. Ensure the addition of acrylonitrile is slow and the cooling bath is effective. Using a solvent can also help dissipate heat more effectively.
-
Cause: Incomplete reaction.
-
Solution: Confirm completion with TLC before workup. If necessary, increase reaction time or apply gentle heat (50°C) after the initial exothermic phase has subsided.
-
-
Dark-Colored Product:
-
Cause: Overheating during reaction or distillation, leading to decomposition.
-
Solution: Maintain strict temperature control. During distillation, ensure the vacuum is stable and the heating bath temperature is not excessively high.
-
-
Product Contaminated with Starting Material:
-
Cause: Inefficient purification or incomplete reaction.
-
Solution: Ensure the molar ratio of acrylonitrile is correct. Improve the efficiency of the vacuum distillation by using a fractionating column if necessary.
-
References
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. [Link]
- Cyanoethylation. (n.d.). In Wikipedia.
- Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. (2022). RSC Advances. [Link]
- Michael additions of acrylonitrile with various alcohols over CO32. (2022).
- Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. [Link]
- Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a reactive class of Michael acceptor. (2015). RSC Publishing. [Link]
- Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020).
- Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]
- N-(2-Cyanoethyl)morpholine, 25g, Each. (n.d.). CP Lab Safety. [Link]
- Cyanoethylation. (1951).
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. [Link]
- Cyanoethylation of the glucans dextran and pullulan: Substitution pattern and formation of nanostructures and entrapment of magnetic nanoparticles. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Explosives Research and Development Establishment. (n.d.). DTIC. [Link]
- Michael Addition Reaction Mechanism. (2018). YouTube. [Link]
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- 6. chemimpex.com [chemimpex.com]
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Application Notes and Protocols: Leveraging 4-Morpholinepropanenitrile for the Efficient Synthesis of Diverse Heterocyclic Libraries
Abstract
In the landscape of modern drug discovery, the synthesis of diverse heterocyclic libraries is paramount for the identification of novel therapeutic agents. This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 4-Morpholinepropanenitrile as a versatile and efficient building block for the construction of substituted pyridine and pyrimidine libraries. The morpholine moiety is a well-established privileged structure in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of bioactive molecules.[1][2] This guide details robust protocols, explains the underlying chemical principles, and offers insights into the design and execution of multicomponent reactions for the generation of compound libraries with high structural diversity.
Introduction: The Strategic Importance of Morpholine-Containing Heterocycles
Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, with nitrogen-containing heterocycles such as pyridines and pyrimidines being particularly prominent.[3][4][5] The incorporation of a morpholine ring into these scaffolds is a widely employed strategy in medicinal chemistry to improve aqueous solubility, metabolic stability, and to introduce a key hydrogen bond acceptor.[1][2] this compound emerges as a highly valuable, yet underutilized, starting material for the synthesis of such compounds. Its bifunctional nature, possessing both a nucleophilic morpholine nitrogen and a reactive nitrile group, allows for a variety of chemical transformations, making it an ideal precursor for multicomponent reactions (MCRs). MCRs are powerful tools in combinatorial chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, thereby accelerating the drug discovery process.[6]
This application note will focus on a proposed, yet scientifically grounded, two-stage strategy for the synthesis of a library of 2-amino-4-substituted-pyridines, commencing from this compound. This approach involves the initial formation of a key β-enaminonitrile intermediate, followed by its utilization in a multicomponent cyclization reaction.
Proposed Synthetic Strategy: A Two-Step Approach to Pyridine Libraries
The overarching strategy is to convert the relatively unreactive this compound into a more versatile intermediate, a β-enaminonitrile, which can then readily participate in multicomponent reactions to generate a diverse library of substituted pyridines.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of the Key Intermediate: (E)-3-(dimethylamino)-3-(morpholin-4-yl)acrylonitrile
The initial and crucial step is the conversion of this compound into a reactive β-enaminonitrile. This transformation can be efficiently achieved through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a formyl group equivalent and a dimethylamino group, leading to the formation of an enaminonitrile poised for further functionalization.
Reaction Scheme:
Protocol 1: Synthesis of (E)-3-(dimethylamino)-3-(morpholin-4-yl)acrylonitrile
| Reagent | MW | Equivalents | Amount | Volume |
| This compound | 140.18 | 1.0 | 14.0 g | - |
| DMF-DMA | 119.16 | 1.2 | 14.3 g | 15.2 mL |
| Toluene | - | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (14.0 g, 0.1 mol) and toluene (100 mL).
-
Stir the mixture to ensure complete dissolution.
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure β-enaminonitrile intermediate.
Rationale: This reaction is a well-established method for the synthesis of β-enaminonitriles from nitriles containing an α-methylene group.[7][8] The morpholino group is expected to be stable under these reaction conditions.
Step 2: Multicomponent Synthesis of a 2-Amino-4-(morpholinomethyl)pyridine Library
With the key β-enaminonitrile intermediate in hand, the next stage involves a multicomponent reaction to construct the pyridine ring. A versatile approach is the reaction of the enaminonitrile with an active methylene compound (e.g., malononitrile) and a diverse range of aldehydes in the presence of a base. This reaction proceeds through a cascade of condensation, Michael addition, and cyclization/aromatization steps to afford highly substituted 2-aminopyridines.
Caption: Multicomponent reaction for pyridine library synthesis.
Protocol 2: General Procedure for the Synthesis of a 2-Amino-4-(morpholinomethyl)pyridine Library
| Reagent | Equivalents |
| β-Enaminonitrile Intermediate | 1.0 |
| Malononitrile | 1.1 |
| Aldehyde (diverse) | 1.1 |
| Piperidine (catalyst) | 0.2 |
| Ethanol (solvent) | - |
Procedure:
-
In a reaction vial, combine the β-enaminonitrile intermediate (1.0 mmol), malononitrile (1.1 mmol), and the selected aldehyde (1.1 mmol) in ethanol (5 mL).
-
Add piperidine (0.2 mmol) as a catalyst.
-
Seal the vial and heat the mixture at 80 °C for 8-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Rationale: This protocol is based on established multicomponent syntheses of 2-aminopyridines.[6][9][10] The use of a diverse set of aldehydes allows for the generation of a library of compounds with varying substituents at the 6-position of the pyridine ring, which is crucial for exploring structure-activity relationships (SAR).
Data Presentation: Representative Library Members
The following table showcases a selection of potential library members that can be synthesized using the described protocol, highlighting the achievable structural diversity.
| Entry | Aldehyde (R-CHO) | Product Structure | Expected Yield Range |
| 1 | Benzaldehyde | [Image of 2-amino-4-(morpholinomethyl)-6-phenylpyridine-3-carbonitrile] | 60-75% |
| 2 | 4-Chlorobenzaldehyde | [Image of 2-amino-6-(4-chlorophenyl)-4-(morpholinomethyl)pyridine-3-carbonitrile] | 65-80% |
| 3 | 4-Methoxybenzaldehyde | [Image of 2-amino-6-(4-methoxyphenyl)-4-(morpholinomethyl)pyridine-3-carbonitrile] | 70-85% |
| 4 | 2-Thiophenecarboxaldehyde | [Image of 2-amino-4-(morpholinomethyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile] | 55-70% |
| 5 | Cyclohexanecarboxaldehyde | [Image of 2-amino-6-cyclohexyl-4-(morpholinomethyl)pyridine-3-carbonitrile] | 50-65% |
Conclusion and Future Directions
This application note outlines a robust and versatile strategy for the utilization of this compound in the synthesis of diverse libraries of morpholine-containing pyridines. The proposed two-step methodology, involving the formation of a key β-enaminonitrile intermediate followed by a multicomponent reaction, offers an efficient pathway to novel heterocyclic scaffolds of high interest in medicinal chemistry. The protocols provided are designed to be adaptable for high-throughput synthesis and library generation. Future work could explore the expansion of this methodology to include other active methylene compounds and different classes of electrophiles to further broaden the accessible chemical space.
References
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
- Four-component synthesis of 2-aminopyridines.
- Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances. [Link]
- General and mild preparation of 2-aminopyridines. Tetrahedron Letters. [Link]
- Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines.
- Multicomponent synthesis of pyridines.
- A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]
- Four‐component synthesis of pyridines from aldehyde, malononitrile and...
- Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Process Research & Development. [Link]
- One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature.
- Thorpe reaction. Wikipedia. [Link]
- Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. [Link]
- β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances. [Link]
- Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry. [Link]
- Screening of various active methylene compounds for selection of best...
- (PDF) Morpholines. Synthesis and Biological Activity.
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- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for the Purification of Synthesized 4-Morpholinepropanenitrile
Document ID: AN-MPN-2026-01
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-Morpholinepropanenitrile (also known as 3-(morpholin-4-yl)propanenitrile), a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yields, side-product formation, and the safety and efficacy of final active pharmaceutical ingredients (APIs), this document outlines three primary purification techniques: vacuum distillation, column chromatography, and crystallization.[1] Each protocol is presented with an emphasis on the underlying scientific principles, safety considerations, and procedural details required to achieve high purity. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic chemistry and drug development.
Introduction to this compound and the Imperative of Purification
This compound (CAS No. 4542-47-6) is a morpholine derivative typically synthesized via the Michael addition of morpholine to acrylonitrile. Its bifunctional nature, containing a tertiary amine and a nitrile group, makes it a versatile building block in organic synthesis.
The purity of this intermediate is paramount. Impurities, which often include unreacted starting materials and polymeric side-products, can interfere with subsequent synthetic steps, poison catalysts, and introduce toxicological risks into the final drug product. Therefore, robust and efficient purification is not merely a procedural step but a critical control point in the overall synthetic workflow.
Profile of Common Synthesis-Related Impurities
A thorough understanding of potential impurities is the foundation of an effective purification strategy. The typical synthesis route informs the following likely contaminants:
-
Unreacted Morpholine: A basic amine that can be volatile.
-
Unreacted Acrylonitrile: A volatile and highly reactive monomer prone to polymerization.
-
Polyacrylonitrile: Polymeric materials formed by the self-polymerization of acrylonitrile, which are typically non-volatile.
-
Water and Residual Solvents: Introduced from reagents or the reaction medium.
-
Bis-adducts: Such as N,N'-bis(2-cyanoethyl)piperazine, if piperazine is present as an impurity in the morpholine starting material.
The choice of purification technique must effectively separate the liquid this compound from these varied impurities.
Purification Strategy Overview
The selection of a purification method depends on the scale of the synthesis, the nature of the primary impurities, and the required final purity. This guide details three orthogonal techniques that can be used individually or in combination.
Caption: Overview of purification pathways for crude this compound.
Protocol 1: Vacuum Distillation
Vacuum distillation is the most effective and industrially scalable method for purifying this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at its atmospheric boiling point.[2] This technique excels at separating the desired liquid product from non-volatile impurities like polymers and salts, as well as more volatile components like residual starting materials.
Scientific Principle
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[1] Applying a vacuum lowers the external pressure, thus allowing the liquid to boil at a lower temperature. The separation is based on the differences in boiling points between the product and its impurities at a given pressure. The Clausius-Clapeyron relation mathematically describes this relationship between pressure and boiling temperature.[3]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Conduct the distillation in a well-ventilated fume hood.[4]
-
Implosion Hazard: Inspect all glassware for cracks or defects before use. Use a blast shield around the distillation apparatus.
-
Thermal Burns: Use appropriate clamps and heat-resistant gloves when handling the hot apparatus.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Experimental Protocol
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus (see diagram below) using ground-glass joints, ensuring all connections are secure with Keck clips.
-
Use a round-bottom flask (distilling flask) no more than two-thirds full with the crude product. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Place a short-path distillation head equipped with a thermometer to accurately measure the vapor temperature.
-
Connect a condenser and a receiving flask. Multiple receiving flasks (a "pig" or "cow" adapter) are recommended to collect different fractions.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Begin stirring the crude material in the distilling flask.
-
Slowly and carefully apply the vacuum. The pressure should stabilize at the desired level (e.g., 1-10 mmHg).
-
Once the vacuum is stable, begin gently heating the distilling flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction. This will contain residual acrylonitrile, morpholine, and any solvents. The temperature will be unstable and lower than the product's boiling point.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask. Collect the product while the temperature remains constant. The boiling point of this compound is approximately 105-110 °C at 5 mmHg. Note: This is an estimated value. Use a pressure-temperature nomograph for a better estimate if an experimental value is not available.[5]
-
Final Fraction: If the temperature rises or drops, or if the distillate becomes discolored, switch to a third receiving flask.
-
-
Shutdown: Once the main fraction is collected, turn off the heat and allow the system to cool completely before slowly and carefully releasing the vacuum.
-
Caption: Workflow for vacuum distillation of this compound.
Protocol 2: Silica Gel Column Chromatography
For small-scale synthesis or when very high purity is required, column chromatography provides excellent separation based on polarity. This compound is a polar compound and can be effectively purified by normal-phase chromatography on silica gel.
Scientific Principle
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent). Silica gel is highly polar. Polar compounds like this compound will adsorb more strongly to the silica and elute more slowly, while non-polar impurities will pass through the column more quickly. By gradually increasing the polarity of the mobile phase, adsorbed compounds can be selectively eluted.
Safety Precautions
-
PPE: Standard PPE is required.
-
Inhalation Hazard: Silica gel is a fine powder that can cause respiratory irritation. Handle it in a fume hood or wear a dust mask.
-
Solvent Handling: Eluents are often flammable and volatile. Work in a fume hood and keep away from ignition sources.[4]
Experimental Protocol
-
Column Packing:
-
Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 100% ethyl acetate or a mixture like 9:1 Ethyl Acetate:Hexanes).
-
Gradually increase the polarity of the mobile phase. A common gradient for this compound would be increasing the percentage of methanol or isopropanol in ethyl acetate (e.g., from 0% to 5% methanol in ethyl acetate).
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC) on the collected fractions. A common TLC stain for amines is potassium permanganate.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification via Crystallization
While this compound is a liquid at room temperature, it can be purified by converting it to a crystalline salt (e.g., hydrochloride or hydrobromide), recrystallizing the salt, and then neutralizing it to regenerate the pure liquid base. This method is highly effective at removing non-basic and non-ionic impurities.
Scientific Principle
Crystallization is a solid-liquid separation technique where a solute is transferred from a solution to a pure solid crystalline phase. The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent. For recrystallization, a crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the compound's solubility decreases, causing it to crystallize out, leaving impurities behind in the solution.
Safety Precautions
-
PPE: Standard PPE is required.
-
Corrosive Reagents: Handle strong acids (e.g., HCl, HBr) with extreme care in a fume hood.
-
Solvent Handling: Use flammable crystallization solvents away from ignition sources.
Experimental Protocol
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol or ether (or bubble HCl gas through the solution) with stirring until the solution is acidic.
-
The hydrochloride salt should precipitate as a solid.
-
-
Recrystallization:
-
Filter the crude salt and wash it with cold ether.
-
Select a suitable recrystallization solvent system. A common choice for amine salts is an alcohol/ether mixture (e.g., isopropanol/diethyl ether or ethanol/ether).
-
Dissolve the crude salt in a minimum amount of the hot alcohol.
-
Slowly add the ether (the "anti-solvent") until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
-
Isolation and Regeneration:
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
To regenerate the free base, dissolve the purified salt in water and add a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the solution is basic (pH > 10).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound liquid.
-
Comparative Summary of Purification Techniques
| Parameter | Vacuum Distillation | Column Chromatography | Crystallization (as a Salt) |
| Principle | Separation by boiling point | Separation by polarity | Separation by differential solubility |
| Typical Purity | >98% | >99% | >99% |
| Typical Yield | High (85-95%) | Moderate (60-85%) | Moderate to High (70-90%) |
| Scalability | Excellent (mg to multi-kg) | Poor (mg to g) | Good (g to kg) |
| Primary Impurities Removed | Non-volatile (polymers), highly volatile (monomers) | Compounds with different polarity | Non-basic/non-ionic impurities |
| Advantages | Fast, economical for large scale, effective for polymers | Achieves very high purity, good for removing isomers | Excellent for removing specific impurity types, yields stable solid |
| Disadvantages | Requires vacuum, potential for thermal degradation | Labor-intensive, uses large solvent volumes, not easily scaled | Multi-step process, potential for product loss in transfers |
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical methods. A combination of techniques provides the most comprehensive assessment.
-
Gas Chromatography (GC): Ideal for assessing purity and detecting volatile impurities due to the compound's volatility.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can quantify the main component and detect less volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can detect impurities if they are present in sufficient concentration (>1%).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., C≡N stretch around 2250 cm⁻¹, C-O-C stretch of morpholine).
References
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Morpholinepropionitrile.
- University of Geneva. Guide for crystallization.
- International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- Wikipedia. Vacuum distillation.
- Cheméo. Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4).
- Bhaskar, P. Amino columns. (2023, August 22). YouTube.
- Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
- Master Organic Chemistry. How to Purify by Distillation.
- Cytiva. Chromatography principles. (2024, September 4).
- Google Patents. CN1660825A - Method for preparing N-amino propyl morpholine.
Sources
- 1. omnicalculator.com [omnicalculator.com]
- 2. Boiling Point Calculator [trimen.pl]
- 3. 2-Methyl-3-(4-morpholinyl)propanenitrile | CAS#:825615-37-0 | Chemsrc [chemsrc.com]
- 4. Pressure-Temperature Calculator for Solvents [sigmaaldrich.com]
- 5. 65876-26-8|3-Morpholin-4-ylpropanenitrile|BLD Pharm [bldpharm.com]
Application Note: Real-Time Monitoring of 4-Morpholinepropanenitrile Synthesis via Gas Chromatography
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the synthesis of 4-Morpholinepropanenitrile. The synthesis, a classic Michael addition reaction, is widely employed in the pharmaceutical and chemical industries. Real-time reaction monitoring is crucial for optimizing yield, minimizing byproduct formation, and ensuring process safety. This document details a robust protocol using gas chromatography (GC) for the quantitative analysis of reactants and products, offering insights into experimental design, data interpretation, and troubleshooting.
Introduction: The Importance of In-Process Monitoring
The synthesis of this compound is achieved through the Michael addition of morpholine to acrylonitrile.[1][2] This reaction is a cornerstone for the formation of a carbon-nitrogen bond, a fundamental transformation in organic synthesis. The resulting product is a valuable intermediate in the production of various active pharmaceutical ingredients (APIs) and other specialty chemicals.
Effective monitoring of this reaction is paramount for several reasons:
-
Optimization of Reaction Conditions: Real-time data allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize product yield and purity.
-
Process Safety: Both morpholine and acrylonitrile are hazardous chemicals.[3][4][5][6][7][8][9][10][11][12] Monitoring the consumption of these reactants ensures the reaction proceeds as expected, mitigating the risks associated with unreacted starting materials.
-
Economic Viability: Efficient reactions with minimal byproduct formation reduce downstream processing costs and improve the overall economic feasibility of the synthesis.
This application note focuses on the use of Gas Chromatography (GC) as a reliable and accurate method for monitoring the progress of the this compound synthesis.[13][14][15]
Reaction Mechanism and Kinetics
The synthesis of this compound proceeds via a conjugate addition mechanism, where the nucleophilic secondary amine (morpholine) attacks the β-carbon of the α,β-unsaturated nitrile (acrylonitrile).[1] The reaction is typically base-catalyzed, and the presence of a catalyst can significantly influence the reaction rate.
Reaction Scheme:
Understanding the reaction kinetics is crucial for effective monitoring. The rate of reaction is dependent on the concentration of the reactants and the catalyst, as well as the temperature. By periodically sampling the reaction mixture and analyzing the composition, a reaction profile can be generated, providing insights into the reaction's progress and endpoint.
Analytical Methodology: Gas Chromatography
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[15][16] It is well-suited for monitoring the this compound synthesis due to the different volatilities of the reactants and the product.
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.[14] Compounds with higher volatility and lower affinity for the stationary phase will travel through the column faster and elute first.
Experimental Workflow for Reaction Monitoring
The following diagram illustrates the workflow for monitoring the reaction progress using GC.
Caption: Workflow for Monitoring this compound Synthesis by GC.
Detailed GC Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/Splitless Inlet
Reagents and Materials:
-
Morpholine (≥99%)
-
Acrylonitrile (≥99%, with inhibitor)
-
This compound (for standard preparation)
-
Internal Standard (e.g., Dodecane, ≥99%)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Quenching Agent (e.g., 1 M HCl)
-
GC Vials and Caps
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 250 °C, hold for 5 min |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of morpholine, acrylonitrile, this compound, and the internal standard in the chosen solvent.
-
Create a series of calibration standards containing known concentrations of all analytes and a constant concentration of the internal standard.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine morpholine and the catalyst (if used).
-
Begin stirring and heat the mixture to the desired reaction temperature.
-
At time t=0, add acrylonitrile to the reaction mixture.
-
-
Sampling and Sample Preparation:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching agent. This prevents further reaction.
-
Dilute the quenched sample with the solvent and add a known amount of the internal standard.
-
-
GC Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas of morpholine, acrylonitrile, this compound, and the internal standard.
-
Using the calibration curves, determine the concentration of each component in the reaction mixture at each time point.
-
Plot the concentration of reactants and product as a function of time to monitor the reaction progress.
-
Data Interpretation and Results
The following table presents hypothetical data from a typical reaction monitoring experiment.
| Time (min) | Morpholine Conc. (M) | Acrylonitrile Conc. (M) | This compound Conc. (M) |
| 0 | 1.00 | 1.00 | 0.00 |
| 15 | 0.78 | 0.78 | 0.22 |
| 30 | 0.55 | 0.55 | 0.45 |
| 60 | 0.25 | 0.25 | 0.75 |
| 90 | 0.10 | 0.10 | 0.90 |
| 120 | 0.02 | 0.02 | 0.98 |
From this data, a reaction profile can be generated, visually representing the consumption of reactants and the formation of the product over time. The reaction is considered complete when the concentrations of the starting materials plateau at a low level.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper column choice. | Use a deactivated inlet liner; consider a column specifically designed for amine analysis.[15] |
| Inconsistent Peak Areas | Leaky syringe; inconsistent injection volume; sample degradation. | Check syringe for leaks; use an autosampler for consistent injections; ensure samples are properly quenched and stored. |
| No Product Peak Detected | Reaction has not started; incorrect reaction conditions; analytical issue. | Verify reaction temperature and catalyst addition; check GC parameters and ensure the product is not degrading in the inlet. |
| Extra Peaks in Chromatogram | Impurities in starting materials; side reactions; solvent impurities. | Analyze starting materials for purity; adjust reaction conditions to minimize side reactions; run a solvent blank. |
Safety Precautions
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[3][4][5][6][7]
-
Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause cancer.[8][9][10][11][12]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.
Conclusion
This application note provides a detailed and practical guide for monitoring the synthesis of this compound using gas chromatography. By implementing the described protocol, researchers can gain valuable insights into their reaction kinetics, enabling them to optimize reaction conditions, ensure process safety, and improve overall efficiency. The principles and techniques outlined here are broadly applicable to the monitoring of other chemical reactions in both research and industrial settings.
References
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Safety Data Sheet Morpholine. Redox.
- Morpholine - SAFETY DATA SHEET. Penta chemicals.
- Safety Data Sheet: Morpholine. Carl ROTH.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
- Suzuki, S., et al. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. 1993;643(1-2):3-18.
- Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG.
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. 2022;115:363-372.
- 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration.
- Safety Data Sheet: Acrylonitrile. Chemos GmbH & Co.KG.
- Reaction mechanism involved in synthesis of starting material. ResearchGate.
- Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. Journal of Scientific Research. 2018;10(3):323-330.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. 2023;11.
- HPLC determination finds amines made by fermentation. Wiley Analytical Science. 2020.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.
- NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS. CORE.
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a reactive class of Michael acceptor. Chemical Communications. 2011;47(39):11035-11037.
- Michael Addition Explained: Definition, Examples, Practice & Video Lessons. Pearson+.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. 2022;27(16):5281.
- AMMOXIDATION CATALYST, METHOD FOR PRODUCING SAME, AND METHOD FOR PRODUCING ACRYLONITRILE USING AMMOXIDATION CATALYST. European Patent Office.
- The Exploration of Michael-Addition Reaction Chemi. Scribd.
- Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization. RSC Advances. 2020;10(64):39103-39112.
- Interactive 3D Chemistry Animations. ChemTube3D.
- Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4'-methylmethcathinone (mephedrone): a new "legal high". Journal of Pharmaceutical and Biomedical Analysis. 2011;56(2):246-55.
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
- Amines - Nitriles (A-Level Chemistry). Study Mind.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Addition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. fishersci.com [fishersci.com]
- 4. redox.com [redox.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemos.de [chemos.de]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 10. chemos.de [chemos.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. bre.com [bre.com]
- 14. ccsknowledge.com [ccsknowledge.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-Morpholinepropanenitrile Synthesis: A Technical Support Guide for Yield Optimization
Prepared by the Office of the Senior Application Scientist
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Morpholinepropanenitrile. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of an aza-Michael addition, which is a subset of the broader Michael reaction. In this process, the secondary amine, morpholine, acts as a nucleophile. The nitrogen atom of morpholine attacks the electron-deficient β-carbon of acrylonitrile (a Michael acceptor). This reaction is facilitated by the strong electron-withdrawing effect of the nitrile group (-C≡N), which polarizes the carbon-carbon double bond. The reaction typically proceeds through a zwitterionic intermediate which then rapidly protonates to yield the final product, this compound.[1][2]
Q2: Is a catalyst required for the cyanoethylation of morpholine?
Not always. Primary and secondary aliphatic amines, like morpholine, are often nucleophilic enough to react with acrylonitrile without a catalyst, especially at slightly elevated temperatures.[3] However, the uncatalyzed reaction can be slow. Catalysts are often employed to increase the reaction rate and allow for milder conditions. Common catalysts can be basic (e.g., sodium hydroxide, potassium carbonate, Triton B) or acidic (e.g., acetic acid), though for simple aliphatic amines, basic catalysts are more common.[3][4] It is crucial to note that strong bases can significantly promote the undesirable polymerization of acrylonitrile.[4]
Q3: What are the most critical side reactions that reduce the yield of this compound?
The two most significant yield-reducing side reactions are:
-
Polymerization of Acrylonitrile: Acrylonitrile can readily undergo anionic polymerization, especially in the presence of strong bases, heat, or other initiators.[5] This is often the primary cause of low yields and results in the formation of a solid, often intractable, polymer mass. The reaction is highly exothermic, and poor temperature control can trigger runaway polymerization.[4]
-
Hydrolysis of Acrylonitrile: The presence of water, particularly under acidic or basic conditions, can lead to the hydrolysis of acrylonitrile into acrylamide or acrylic acid.[6][7] This not only consumes the starting material but also introduces impurities that can complicate purification.
Q4: What is a realistic target yield for this synthesis?
Under optimized, lab-scale conditions, yields for the cyanoethylation of secondary amines can be quite high, often exceeding 80-95%. However, initial attempts without careful control of reaction parameters, especially temperature, can result in significantly lower yields (30-50%) due to the prevalence of the side reactions mentioned above.
Section 2: Troubleshooting Guide for Low Yield & Impurity Formation
This section addresses specific issues you may encounter during the synthesis.
Problem: My reaction mixture turned into a thick, solid mass, and the yield of the desired product is very low.
-
Likely Cause: Runaway polymerization of acrylonitrile. This is the most common failure mode for this reaction. It indicates that the rate of polymerization is far exceeding the rate of the desired aza-Michael addition.
-
Scientific Rationale: The cyanoethylation of morpholine is an exothermic reaction.[4] If the heat generated is not dissipated effectively, the internal temperature of the reactor will rise. This temperature increase, often exacerbated by the presence of a basic catalyst, dramatically accelerates the anionic polymerization of acrylonitrile.[5]
-
Troubleshooting Steps:
-
Improve Temperature Control:
-
Submerge the reaction flask in a cooling bath (e.g., ice-water or a cryocooler) for the duration of the acrylonitrile addition.
-
Add the acrylonitrile dropwise using an addition funnel. A slow, controlled addition rate is critical to allow the cooling system to dissipate the generated heat. Monitor the internal temperature closely with a thermometer; aim to keep it below 20-30°C.
-
-
Re-evaluate Your Catalyst:
-
If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃ or even triethylamine.
-
Consider a catalyst-free approach. Gently warming the morpholine to 40-50°C before the slow addition of acrylonitrile can often provide a sufficient reaction rate without the need for a strong base that promotes polymerization.[2]
-
-
Use a Polymerization Inhibitor: While not always necessary with good temperature control, adding a small amount of a radical inhibitor like hydroquinone or phenothiazine to the acrylonitrile before use can prevent premature polymerization.
-
Problem: After workup, my product is contaminated with an acidic impurity, and my NMR shows unexpected signals.
-
Likely Cause: Hydrolysis of acrylonitrile to acrylic acid.
-
Scientific Rationale: The nitrile group of acrylonitrile is susceptible to hydrolysis in the presence of water and either acid or base catalysts.[6] If your reagents (morpholine, solvent) or glassware are not sufficiently dry, or if your workup involves prolonged exposure to aqueous acid or base at elevated temperatures, this side reaction can become significant.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled morpholine and acrylonitrile.
-
If using a solvent, ensure it is anhydrous (e.g., dry THF, dry acetonitrile).
-
Thoroughly dry all glassware in an oven before use.
-
-
Modify Aqueous Workup:
-
Perform any aqueous washes quickly and at low temperatures.
-
Instead of a harsh acid/base wash, consider washing with a saturated sodium bicarbonate solution (to remove acidic impurities) followed by a brine wash, ensuring the temperature is kept low.
-
-
Purification Strategy: The resulting acrylic acid can often be removed during distillation, but its presence indicates a correctable flaw in the reaction setup or workup.
-
Problem: The reaction is very slow or does not go to completion, even after several hours.
-
Likely Cause: Insufficient activation energy or poor mixing.
-
Scientific Rationale: While the reaction can proceed without a catalyst, it may be slow at room temperature. The collision frequency and energy of the reacting molecules are too low for an efficient conversion rate.
-
Troubleshooting Steps:
-
Controlled Heating: After the controlled, cooled addition of acrylonitrile is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat it to 40-60°C for a few hours to drive the reaction to completion. Monitor the reaction progress using TLC or GC-MS.
-
Introduce a Mild Catalyst: If heating is undesirable, adding a catalytic amount of a base like triethylamine or using a specialized catalyst system can increase the rate at lower temperatures.[8]
-
Ensure Efficient Stirring: Use a properly sized magnetic stir bar and a stir plate with sufficient power to ensure the mixture is homogeneous, especially if the reaction is run neat (without solvent).
-
Section 3: Optimized Experimental Protocols
Protocol 1: High-Yield Catalyst-Free Synthesis
This protocol minimizes the risk of polymerization by avoiding strong bases and relying on thermal control.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and a pressure-equalizing dropping funnel, add morpholine (87.1 g, 1.0 mol).
-
Cooling: Place the flask in an ice-water bath and begin stirring.
-
Addition: Add acrylonitrile (53.1 g, 1.0 mol) to the dropping funnel. Add the acrylonitrile to the stirred morpholine dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the morpholine spot has disappeared.
-
Purification: Remove any unreacted starting material and the desired product by vacuum distillation. This compound typically distills at approximately 110-115°C at 5 mmHg.
Protocol 2: Mildly Catalyzed Synthesis
This protocol uses a mild base to accelerate the reaction while still maintaining control.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add morpholine (87.1 g, 1.0 mol) and anhydrous potassium carbonate (1.38 g, 0.01 mol).
-
Cooling & Addition: Cool the flask in an ice-water bath. Slowly add acrylonitrile (53.1 g, 1.0 mol) dropwise over 60-90 minutes, maintaining an internal temperature below 20°C.
-
Reaction: After addition, remove the cooling bath and stir at room temperature for 1-2 hours until completion is confirmed by TLC or GC.
-
Workup: Filter the reaction mixture to remove the potassium carbonate. Rinse the solid with a small amount of an appropriate solvent (e.g., diethyl ether) and combine the filtrates.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting oil by vacuum distillation as described in Protocol 1.
Section 4: Data Presentation & Parameter Summary
The choice of reaction parameters has a profound impact on reaction outcome. The following table summarizes key variables.
| Parameter | Condition A (Recommended) | Condition B (High Risk) | Rationale & Expected Outcome |
| Catalyst | None or mild base (K₂CO₃) | Strong base (NaOH, KOH) | Strong bases significantly increase the rate of acrylonitrile polymerization.[4] Condition A leads to higher purity and yield. |
| Temperature | Controlled addition at 0-10°C | Uncontrolled/RT addition | The reaction is exothermic. Lack of cooling (Condition B) will lead to a temperature spike, causing runaway polymerization.[4] |
| Molar Ratio (Morpholine:Acn) | 1.05 : 1.0 | 1.0 : 1.2 | A slight excess of morpholine ensures complete consumption of acrylonitrile, simplifying purification. An excess of acrylonitrile (Condition B) increases the risk of side reactions and is wasteful.[9] |
| Solvent | None (Neat) or Anhydrous THF | Aqueous or "wet" solvent | The presence of water can cause hydrolysis of acrylonitrile to acrylic acid, reducing yield and complicating purification.[6] |
| Addition Rate | Slow, dropwise ( > 60 min) | Fast, bulk addition | Slow addition allows for effective heat dissipation. Bulk addition (Condition B) will overwhelm any cooling system, leading to polymerization. |
Section 5: Visualization of Mechanism & Workflow
Aza-Michael Addition Mechanism
Caption: Reaction mechanism for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Rajasekaran, A., & Thampi, P. P. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
- Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Link: Wiley Online Library
- Heininger, S. A. (1957). Cyanoethylation Gets Easier. Chemical & Engineering News, 35(39), 84.
- Khan, M. M. R., & Nandi, D. (2012). Yttrium nitrate promoted selective cyanoethylation of amines. Tetrahedron Letters, 53(36), 4811-4814. Link: ProQuest
- Wikipedia contributors. (2023).
- Wikipedia contributors. (2024). Acrylonitrile. Wikipedia. Link: Wikipedia
- Bak, A., et al. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 57(12), 5031–5065. Link: PubMed Central
- Zhang, Q., et al. (2017). An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system. Environmental Technology, 39(12), 1548-1555. Link: PubMed
- Rosa, G. N., et al. (2018). Aza-Michael additions of N-heterocycles to electron-deficient olefins under solvent- and catalyst-free conditions. ChemistrySelect, 3(34), 9849-9853.
- Multicomponent Assembling of Aldehydes, N, N ‐Dimethylbarbituric Acid, Malononitrile, and Morpholine Into Unsymmetrical Ionic Scaffold and Its Efficient Cyclization. (2020). ChemistrySelect.
- Mowry, D. T., & Ringwald, E. L. (1958). U.S. Patent No. 2,861,059. U.S. Patent and Trademark Office.
- Lovy, J., et al. (1994). Acidic Hydrolysis of Polyacrylonitrile: Effect of Neighboring Groups. Macromolecules, 27(15), 4098–4103.
- INEOS Group. (n.d.). Acrylonitrile Product Stewardship. Link: INEOS
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). Polymers. Link: NIH
- Thiyagarajan, S., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports, 13(1), 6219. Link: NIH
- CymitQuimica. (n.d.). This compound. Link: CymitQuimica
- Cremlyn, R. J. W. (1971). Cyanoethylation of Alkanolamines. Explosives Research and Development Establishment. Link: DTIC
- BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. Link: BenchChem
- CymitQuimica. (n.d.). 4-Morpholinepropanenitrile. Link: CymitQuimica
- Dua, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
- McTeer, W. (1951). U.S. Patent No. 2,579,580. U.S. Patent and Trademark Office.
- ChemCeed. (2022). Everything You Need to Know About Morpholine. Link: ChemCeed
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Link: NCBI
- Nagy, G., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17158.
- Le, P., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Link: ChemRxiv
- Valerio, R. M., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(7), 1437–1446. Link: NIH
- Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. (2021). Applied Organometallic Chemistry.
- Schellenberger, V., et al. (1991). Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations. Enzyme and Microbial Technology, 13(9), 725-731. Link: PubMed
- Al-Jubori, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 225-236.
- El-Sayed, A. M. (2007). Effect of Reaction Temperature Cyanoethylation on Both Nitrogen Content and the Degree of SPbsHtutlona. ResearchGate.
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019).
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Identifying side products in 4-Morpholinepropanenitrile reactions
Welcome to the technical support center for 4-Morpholinepropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side product formation and optimize your synthetic outcomes.
Section 1: Troubleshooting Unexpected Side Products
Question 1: I'm performing a reduction of this compound to synthesize N-(3-Aminopropyl)morpholine, but I'm observing significant byproducts. What are they and how can I avoid them?
Answer: This is a frequent challenge in the reduction of this compound. The primary desired product is N-(3-Aminopropyl)morpholine, a key intermediate in pharmaceutical synthesis.[1][2] However, side reactions can lead to the formation of secondary and tertiary amines, diminishing your yield and complicating purification.
Common Side Products:
-
N,N-bis(3-morpholinopropyl)amine (Dimer): This is formed when the newly synthesized primary amine, N-(3-Aminopropyl)morpholine, reacts with another molecule of the starting nitrile or an intermediate imine.
-
N,N,N-tris(3-morpholinopropyl)amine (Trimer): Further reaction of the secondary amine dimer can lead to this tertiary amine.[3]
-
Morpholine: Cleavage of the C-N bond can sometimes occur, especially under harsh reaction conditions, leading to the formation of morpholine.[1][4]
Causality and Mitigation Strategies:
The formation of these byproducts is often driven by the reaction conditions. High temperatures and prolonged reaction times can promote these side reactions. The choice of reducing agent and catalyst is also critical.
Troubleshooting Workflow for Minimizing Side Products in the Reduction of this compound:
Caption: Troubleshooting workflow for byproduct formation.
Recommended Protocol for High-Purity N-(3-Aminopropyl)morpholine Synthesis:
A common method for this reduction involves using a borohydride reagent with a nickel catalyst.[1][4]
-
Reaction Setup: In a multi-neck flask equipped with a stirrer, thermometer, and reflux condenser, add this compound and a suitable solvent like tert-butanol.
-
Catalyst and Reducing Agent: Add anhydrous nickel(II) chloride followed by the portion-wise addition of sodium borohydride. The slow addition helps to control the exotherm.
-
Temperature Control: Maintain the reaction temperature at a moderate level, for instance, around 70°C.[1][4]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged heating.
-
Work-up: Once the reaction is complete, the work-up procedure is crucial for isolating the pure product.
Section 2: FAQs on Reaction Optimization and Impurity Profiling
Question 2: What are the key considerations when synthesizing this compound from morpholine and acrylonitrile to prevent side reactions?
Answer: The synthesis of this compound is typically a Michael addition reaction. While generally efficient, side reactions can occur, primarily the polymerization of acrylonitrile.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Molar Ratio | A slight excess of morpholine (e.g., 1.05 to 1.3 molar equivalents) is often used.[3] | This ensures complete consumption of acrylonitrile, minimizing its self-polymerization. |
| Addition Rate | Acrylonitrile should be added slowly and dropwise to the morpholine.[3] | A slow addition rate helps to control the reaction exotherm and prevents localized high concentrations of acrylonitrile, which can lead to polymerization. |
| Temperature | Maintain a moderate reaction temperature, typically between 30-60°C.[3] | Higher temperatures can accelerate the undesired polymerization of acrylonitrile. |
| Stirring | Vigorous stirring is essential.[3] | Ensures homogeneity and efficient heat dissipation. |
Question 3: My reaction mixture is showing unexpected peaks during HPLC analysis. How can I identify these unknown impurities?
Answer: Identifying unknown impurities is a critical step in ensuring the quality and safety of your final product. A multi-faceted analytical approach is often necessary.[5]
Recommended Analytical Workflow for Impurity Identification:
Caption: Analytical workflow for impurity identification.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for separating impurities.[6][7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information of the impurities, which is a crucial first step in identification.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated, NMR is the most powerful tool for elucidating its complete chemical structure.[8]
Question 4: Can hydrolysis of the nitrile group in this compound be a significant side reaction?
Answer: Yes, hydrolysis of the nitrile group is a potential side reaction, especially if the reaction is carried out in the presence of water under acidic or basic conditions.
Hydrolysis Products:
-
4-Morpholinepropanamide: Partial hydrolysis of the nitrile will yield the corresponding amide.
-
4-Morpholinepropanoic acid: Complete hydrolysis will result in the carboxylic acid.
Preventative Measures:
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry, especially in reactions that are sensitive to water.
-
pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires them. If such conditions are necessary, consider protecting the nitrile group or optimizing the reaction time and temperature to minimize hydrolysis.
References
- C2–H cyanation of morpholine analogues via metal‐free aerobic oxidative... - ResearchGate.
- Cyanation - Wikipedia.
- CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents.
- N-(3-AMINOPROPYL)MORPHOLINE - Ataman Kimya.
- Cyanation leading to drug intermediates. Conditions: Reactions were... - ResearchGate.
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
- N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly - The Royal Society of Chemistry.
- Multiple Reaction Products from the Hydrolysis of Chiral and Pro-chiral Organophosphate Substrates by the Phosphotri-esterase from Sphingobium sp. TCM1 - PMC - NIH.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- Impurity profiling of drug candidates: Analytical strategies using reversed-phase and mixed-mode high-performance liquid chromatography methods | Request PDF - ResearchGate.
- Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - MDPI.
- The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts - MDPI.
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- 8. biomedres.us [biomedres.us]
Optimizing temperature and pressure for morpholine compound synthesis
Welcome to the technical support center for the synthesis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, specifically temperature and pressure. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine, and what are the typical temperature and pressure ranges?
A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[1][2][3]
-
Diethanolamine (DEA) Dehydration: This classic method involves heating DEA with a strong acid, such as sulfuric acid.[2] The reaction is typically carried out at temperatures between 150°C and 250°C.[4] One lab-scale protocol specifies heating the diethanolamine hydrochloride salt to 200-210°C for 15 hours.[5][6] Using oleum (sulfuric acid containing free SO₃) can significantly reduce reaction times to as little as 30 minutes at 190°C.[4]
-
Diethylene Glycol (DEG) and Ammonia Process: This is the more modern and efficient method.[3] It involves reacting DEG with ammonia at high temperatures and pressures in the presence of a hydrogenation catalyst.[2][7] The temperature range for this process is broad, typically between 150°C and 400°C, with a preferred range of 200°C to 300°C.[3][8] The reaction is conducted under significant pressure, ranging from 30 to 400 atmospheres.[8]
Q2: How do temperature and pressure fundamentally influence the yield and selectivity in morpholine synthesis?
A2: Temperature and pressure are critical parameters that directly impact reaction kinetics and thermodynamics.
-
Temperature: Increasing the temperature generally increases the reaction rate, leading to higher conversion of starting materials in a shorter time.[9] For example, in the DEA method, maintaining a temperature of 200-210°C is crucial for good yield; a drop to 190°C can significantly lower the yield.[6] However, excessively high temperatures can lead to undesirable side reactions, such as the formation of N-ethylmorpholine and other high-molecular-weight condensation products, which reduces selectivity and overall yield.[1] In some cases, morpholine itself can decompose at very high temperatures (above 500°C).[10]
-
Pressure: In the DEG process, high pressure is necessary to maintain the reactants, particularly ammonia, in the liquid phase and to increase the concentration of dissolved gases, which drives the reaction forward.[11] The partial pressure of hydrogen is also critical for maintaining catalyst activity.[8] Insufficient pressure can lead to incomplete conversion and lower yields. The pressure also influences the selectivity by affecting the equilibrium of the reaction and suppressing side reactions.
Q3: What types of catalysts are used in the DEG route, and why are they important?
A3: The DEG route relies on hydrogenation catalysts to facilitate the reductive amination and subsequent cyclization of diethylene glycol.[1][11] These catalysts typically consist of metals like nickel, copper, cobalt, or a combination thereof, often supported on a carrier like alumina.[1][8] The catalyst's role is to provide an active surface for the reaction to occur, lowering the activation energy and thus increasing the reaction rate. The choice of catalyst is crucial as it directly influences the reaction's selectivity towards morpholine over other potential byproducts.[1] Hydrogen is used in conjunction with the catalyst to maintain its activity.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low Morpholine Yield | Inadequate Temperature: The reaction may be too slow or not reaching completion.[6][12] | Solution: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or GC. For the DEA route, ensure the temperature is maintained at 200-210°C.[5][6] For the DEG route, a temperature range of 200-300°C is often optimal.[8] |
| Insufficient Pressure (DEG Route): Low pressure can lead to incomplete conversion. | Solution: Ensure your reactor is properly sealed and can maintain the target pressure. For the DEG process, pressures between 30 and 400 atmospheres are typical.[8] | |
| Catalyst Deactivation (DEG Route): The catalyst may be poisoned or fouled.[1] | Solution: Ensure the purity of your starting materials. Consider regenerating the catalyst according to the manufacturer's instructions or replacing it with a fresh batch. | |
| Inefficient Water Removal (DEA Route): The buildup of water can inhibit the forward reaction. | Solution: Use an efficient distillation setup or a Dean-Stark trap to continuously remove water as it is formed, driving the reaction equilibrium towards the product.[1] | |
| High Levels of Side Products (e.g., N-ethylmorpholine, "Heavies") | Excessively High Temperature: High temperatures can promote undesired side reactions.[1] | Solution: Reduce the reaction temperature. While this may increase the required reaction time, it can significantly improve selectivity. Monitor the product distribution at different temperatures to find the optimal balance. |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts. | Solution: Optimize the molar ratio of your reactants. For the DEG route, the ratio of ammonia to diethylene glycol is a key parameter to control. | |
| Reaction Stalls or Fails to Initiate | Poor Heat Transfer: Inconsistent heating can prevent the reaction from reaching the required activation energy. | Solution: Ensure efficient stirring and uniform heating of the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for better temperature regulation. |
| Contaminated Reagents: Impurities in the starting materials can interfere with the reaction. | Solution: Use high-purity reagents. If necessary, purify your starting materials before use. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid
-
Calcium Oxide (50 g) or Sodium Hydroxide
-
Sodium metal (small piece, ~1 g)
-
Round-bottom flask, thermocouple, condenser, heating mantle, distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[5]
-
Carefully add concentrated hydrochloric acid dropwise with cooling until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5]
-
Heat the mixture to drive off the water, allowing the internal temperature to rise to 200-210°C. Maintain this temperature for 15 hours for the cyclization to occur.[5]
-
After 15 hours, allow the mixture to cool to approximately 160°C and pour the viscous morpholine hydrochloride into a separate container.
-
Neutralize the acidic product by mixing it with 50 g of calcium oxide or a concentrated sodium hydroxide solution.
-
Perform a distillation to recover the crude morpholine.
-
Dry the crude product over potassium hydroxide pellets, then decant the morpholine.
-
For final purification, reflux the morpholine over a small piece of sodium metal for one hour, followed by fractional distillation. Collect the fraction boiling at 126-129°C. A yield of 35-50% can be expected.[5]
Visualizing Reaction Parameters and Troubleshooting
Diagram 1: Interplay of Temperature and Pressure in Morpholine Synthesis
Caption: Relationship between temperature, pressure, and key reaction outcomes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.
References
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
- Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity.
- Edjlali, L. (n.d.).
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Jain, A., & Sahu, S. K. (2024).
- Unknown. (2013). Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Scientific.net. [Link]
- Unknown. (n.d.). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam.
- Ataman Kimya. (n.d.). MORPHOLINE.
- Unknown. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]
- Ataman Kimya. (n.d.). MORPHOLINE.
- Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. Henan Haofei Chemical Co.,Ltd. [Link]
- Unknown. (n.d.). Synthesis of morpholine.
- Moss, P. H. (n.d.). Process for the preparation of morpholines.
- Unknown. (n.d.). The Study on the Preparation of Morpholine.
- Unknown. (n.d.).
- Unknown. (n.d.). Morpholine synthetic catalyst and preparation method thereof.
- Unknown. (n.d.). Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength.
- Unknown. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methox.
- NileRed. (2022).
- Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
- Unknown. (n.d.). Optimization Table for Formylation of Morpholine.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). Morpholine - Processing. USDA. [Link]
- Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
- Unknown. (n.d.). Surface Thermodynamics of Aqueous Solutions of Morpholine and Methylmorpholine.
- Various Authors. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?
- Unknown. (n.d.). Dewatering catalyst and application thereof in preparing morpholine.
- Carl ROTH. (n.d.).
- Unknown. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- Redox. (2022).
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Technical Support Center: 4-Morpholinepropanenitrile Synthesis
Welcome to the technical support center for the synthesis and purification of 4-Morpholinepropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to low purity in the crude product. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you diagnose and resolve challenges in your synthesis.
Understanding the Chemistry: The Cyanoethylation of Morpholine
The synthesis of this compound is a classic example of aza-Michael addition, specifically known as cyanoethylation.[1] In this reaction, the secondary amine, morpholine, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The reaction is typically facilitated by a base catalyst and is often exothermic.[2][3]
While seemingly straightforward, several competing side reactions can occur, leading to a complex crude mixture and challenges in purification. This guide addresses the most common purity-related questions in a logical, troubleshooting format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product analysis shows multiple unexpected peaks. What are the most common impurities, and how do I identify them?
A1: Low purity in crude this compound typically stems from four sources: unreacted starting materials, side-reaction products, solvent residues, and degradation products. Identifying the specific impurity is the first step in optimizing your reaction.
The most common impurities are:
-
Unreacted Morpholine: A volatile, low-boiling point starting material. It can often be identified by GC-MS and its characteristic amine odor.
-
Unreacted Acrylonitrile: A highly volatile and toxic starting material. Due to its volatility, it may be removed during solvent evaporation but can persist if not handled carefully.
-
Acrylonitrile Hydrolysis Products: If water is present in the reaction, acrylonitrile can hydrolyze to form acrylamide or acrylic acid, especially under basic or acidic conditions.[4][5][6] These are polar impurities that can complicate workup.
-
Bis(2-cyanoethyl) ether: This impurity arises if water is cyanoethylated twice. It is a common byproduct in non-anhydrous conditions.
-
Polyacrylonitrile: Acrylonitrile can polymerize, especially with poor temperature control or in the presence of radical initiators, forming a solid or viscous oil.
A summary of these common impurities and their typical characteristics is provided below.
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Structure | Boiling Point (°C) | Identification Notes |
|---|---|---|---|
| Morpholine | C₄H₉NO | 129 | Lower boiling point than product. Characteristic amine smell. |
| Acrylonitrile | CH₂=CHCN | 77 | Very low boiling point. Highly toxic. |
| Acrylamide | CH₂=CHCONH₂ | 125 (at 25 mmHg) | Polar solid. Can be detected by LC-MS or NMR. |
| Acrylic Acid | CH₂=CHCOOH | 141 | Acidic impurity. Can be removed with a basic wash. |
| Bis(2-cyanoethyl) ether | O(CH₂CH₂CN)₂ | 160-162 (at 5 mmHg) | Higher boiling point impurity. Often appears as a close-eluting peak in GC. |
Q2: The reaction is sluggish and yields are low, with a high percentage of unreacted morpholine. What is causing this?
A2: A stalled or incomplete reaction is almost always linked to catalyst inefficiency or inappropriate reaction conditions. The cyanoethylation of amines is base-catalyzed, and the catalyst's effectiveness is paramount.[2]
Troubleshooting Steps:
-
Catalyst Choice and Concentration: While strong bases like sodium hydroxide can be used, they can also promote acrylonitrile polymerization and hydrolysis.[3] A weaker organic base, such as triethylamine, often provides a more controlled reaction.[7] Ensure you are using a catalytic amount (typically 1-5 mol%).
-
Presence of Acidic Impurities: Morpholine can absorb atmospheric CO₂ to form a carbonate salt, and commercial morpholine may contain acidic impurities. These will neutralize your base catalyst. Consider purifying the morpholine by distillation before use.
-
Insufficient Temperature: While the reaction is exothermic, it may require gentle initial heating to overcome the activation energy, especially with weaker catalysts. A convenient temperature range is often between 25°C and 65°C.[3] However, do not overheat, as this will favor side reactions.
The diagram below illustrates the logical flow for troubleshooting a stalled reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Q3: I'm observing significant formation of polar, water-soluble impurities. Is this due to hydrolysis?
A3: Yes, this is a very common problem. Acrylonitrile is susceptible to hydrolysis, which is accelerated by both acidic and basic conditions in the presence of water.[6][8] The nitrile group can hydrolyze first to an amide (acrylamide) and then to a carboxylic acid (acrylic acid).
Mechanism of Side Reactions:
-
Base-catalyzed Hydrolysis: OH⁻ attacks the nitrile carbon, leading to acrylamide and acrylic acid.
-
Water Cyanoethylation: Water can act as a nucleophile, reacting with acrylonitrile to form 2-hydroxypropanenitrile, which can react again to form bis(2-cyanoethyl) ether.
The diagram below outlines the desired reaction pathway versus the common side reactions.
Caption: Desired reaction pathway vs. common side reactions.
Preventative Measures:
-
Use Anhydrous Reagents: Use freshly distilled morpholine and a high-purity grade of acrylonitrile.
-
Dry Solvents: If using a solvent, ensure it is thoroughly dried. Toluene or THF are suitable options.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from entering the reaction.
Experimental Protocols
Protocol 1: Optimized Synthesis Under Anhydrous Conditions
This protocol is designed to minimize water-related side reactions and control the exotherm.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: To the flask, add freshly distilled morpholine (1.0 eq) and anhydrous toluene (2-3 mL per gram of morpholine).
-
Catalyst Addition: Add triethylamine (0.02 eq) to the stirred solution.
-
Acrylonitrile Addition: Cool the flask in an ice-water bath. Add acrylonitrile (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or GC.
-
Quenching: The reaction can be quenched by adding a small amount of water once complete.
Protocol 2: Aqueous Workup and Purification
This procedure effectively removes the catalyst and water-soluble impurities.
-
Solvent Removal: After quenching, remove the bulk of the toluene under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acrylic acid) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final, high-purity this compound.
References
- Hydrolysis of acrylonitrile-containing polymers.
- Acrylonitrile - Wikipedia. Wikipedia. [Link]
- KINETICS OF THE HYDROLYSIS OF ACRYLONITRILE TO ACRYLAMIDE OVER RANEY COPPER. Taylor & Francis Online. [Link]
- Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. E3S Web of Conferences. [Link]
- Alkaline Hydrolysis of Styrene-Acrylonitrile Copolymers. Taylor & Francis Online. [Link]
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- Cyanoethyl
- Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research. [Link]
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]
- Cyanoethylation.
- Cyanoethylation Gets Easier. C&EN Global Enterprise. [Link]
- Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene. Scribd. [Link]
- Explosives research and development establishment. DTIC. [Link]
- MORPHOLINE.
- Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentr
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 4. US2861059A - Hydrolysis of acrylonitrile-containing polymers - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. geniusjournals.org [geniusjournals.org]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
Preventing degradation of 4-Morpholinepropanenitrile during storage
Technical Support Center: 4-Morpholinepropanenitrile
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound (4-MPN). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has been on the shelf for a while. Is it still good?
A1: The stability of this compound is primarily threatened by exposure to moisture. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[1] This absorbed water can lead to hydrolysis of the nitrile group, even under neutral conditions, although the reaction is slow. The process is significantly accelerated by acidic or basic contaminants.[2][3] To assess its quality, we recommend performing a purity analysis using HPLC-UV. A significant decrease in the area of the main peak or the appearance of new peaks indicates degradation.
Q2: What are the primary degradation products of this compound?
A2: The main degradation pathway is hydrolysis. This occurs in a two-step process. First, the nitrile group (-C≡N) hydrolyzes to an amide, forming 3-(morpholin-4-yl)propanamide . With continued exposure to water, this amide will further hydrolyze to the corresponding carboxylic acid, 3-(morpholin-4-yl)propanoic acid , and release ammonia.[2][4]
Q3: I've noticed a slight discoloration (yellowing) in my sample. What does this mean?
A3: While pure this compound is a colorless to pale yellow liquid, darkening over time can be an indicator of degradation or the presence of minor impurities that may be polymerizing or oxidizing.[5] However, a slight color change alone is not a definitive measure of purity loss. Analytical confirmation via HPLC or GC is necessary to determine if significant degradation has occurred.
Q4: Is refrigeration necessary for storing this compound?
A4: While Safety Data Sheets often state "store in a cool, dry place," refrigeration (e.g., 2-8 °C) is highly recommended for long-term storage.[6] Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.[7] For short-term use (i.e., a bottle that is accessed frequently), storage at room temperature is acceptable, provided it is rigorously protected from atmospheric moisture.
Q5: What type of container is best for storing and aliquoting this compound?
A5: The ideal primary container is a glass bottle (amber glass is preferred to protect from light) with a tightly sealing cap, preferably with a PTFE liner. For aliquoting, use smaller glass vials or polypropylene (PP) containers.[8] Polypropylene exhibits good chemical resistance to nitriles.[8] Avoid containers made of materials that may be reactive or leach impurities.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.
Issue 1: Inconsistent Experimental Results Using an Older Bottle of 4-MPN
-
Symptoms: Poor reaction yields, unexpected side products, or variability between experimental runs.
-
Root Cause Analysis: The most probable cause is the degradation of 4-MPN due to moisture absorption over time. The presence of hydrolysis products (the amide or carboxylic acid) means there is less active starting material, and these impurities could potentially interfere with your reaction. The morpholine moiety makes the molecule basic, and the carboxylic acid degradation product is acidic; their presence could alter the pH of your reaction mixture.[9][10]
-
Solution:
-
Quarantine the Suspect Bottle: Do not use it for further experiments until its purity is verified.
-
Perform Purity Analysis: Use the HPLC protocol outlined below to quantify the purity of the material.
-
Consider Purification: If degradation is minor (<5%), purification by vacuum distillation may be an option for experienced chemists. However, in most cases, it is more reliable and cost-effective to use a new, verified batch of the reagent.
-
Implement Proper Storage: Ensure all future bottles are stored under the recommended conditions (see Table 1 ).
-
Issue 2: Rapid Degradation of Aliquots
-
Symptoms: Freshly prepared aliquots show signs of degradation within a short period.
-
Root Cause Analysis: This issue almost always points to improper handling and aliquoting technique, leading to the introduction of moisture. This can happen if the main bottle is opened in a humid environment, if wet syringes or pipettes are used, or if the aliquot vials do not seal properly.
-
Solution:
-
Refine Your Aliquoting Workflow: Follow the step-by-step protocol for handling moisture-sensitive reagents provided below.
-
Use an Inert Atmosphere: For maximum protection, handle the compound inside a glovebox or use a Schlenk line to blanket the container with an inert gas like argon or nitrogen before and after dispensing.[11]
-
Check Your Vials: Ensure the caps on your aliquot vials create an airtight seal. Use vials with PTFE-lined caps.
-
Degradation Pathway Overview
The primary degradation mechanism is hydrolysis, which is catalyzed by acid or base but can also proceed slowly in neutral water.
Caption: Hydrolysis pathway of this compound.
Protocols for Prevention and Analysis
Proactive measures are the most effective way to prevent degradation.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: 2–8 °C (Refrigerated) Short-Term: <25 °C (Room Temp) | Slows the rate of chemical reactions, including hydrolysis.[7] |
| Atmosphere | Tightly sealed container. For highest purity, blanket with inert gas (N₂ or Ar). | Prevents ingress of atmospheric moisture, the primary driver of hydrolysis.[11] |
| Light | Store in an amber or opaque container. | Protects against potential photodegradation, a common issue for organic molecules. |
| Container | Borosilicate Glass with PTFE-lined cap or Polypropylene (PP). | Ensures chemical compatibility and prevents leaching or adsorption of the compound.[5][8] |
| Location | Dry, well-ventilated area away from acids, bases, and oxidizing agents. | Avoids contact with incompatible materials that can catalyze degradation.[6] |
Experimental Protocol 1: Safe Handling and Aliquoting
This protocol minimizes the exposure of this compound to atmospheric moisture.
Workflow Diagram
Caption: Workflow for aliquoting moisture-sensitive reagents.
Step-by-Step Methodology:
-
Equilibration: Remove the main stock bottle from cold storage and allow it to warm to ambient temperature for at least 1 hour before opening. This prevents condensation of atmospheric moisture on cold surfaces inside the bottle.
-
Preparation: Gather clean, dry glass or polypropylene vials with PTFE-lined caps. Ensure any syringes, needles, or pipette tips are completely dry (oven-drying is recommended).
-
Inert Gas Purge (Optional but Recommended): If available, gently flush the headspace of the main bottle and the aliquot vial with a stream of dry nitrogen or argon.
-
Dispensing: Uncap the main bottle and quickly withdraw the desired amount using a dry syringe or positive-displacement pipette. Do not use the same pipette tip to go back into the bottle.
-
Sealing: Immediately and tightly recap the main bottle. If the cap liner appears degraded, replace it. Seal the new aliquot vial. For extra protection, wrap the cap threads with PTFE tape before sealing.
-
Labeling: Clearly label the aliquot with the compound name, concentration (if diluted), and date of preparation.
-
Storage: Return the main stock bottle to its recommended long-term storage condition (e.g., refrigeration). Store the aliquot under appropriate conditions.
Experimental Protocol 2: HPLC Method for Purity Assessment
This stability-indicating HPLC method can be used to separate this compound from its primary hydrolysis byproducts.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of your 4-MPN sample at ~1 mg/mL in the sample diluent.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
-
System Setup:
-
Set up the HPLC system according to the parameters in Table 2 .
-
Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample.
-
Acquire the data for the full duration of the gradient run.
-
-
Data Interpretation:
-
The this compound peak will be the major peak. Based on polarity, the carboxylic acid degradation product will elute earliest, followed by the amide, and then the parent nitrile compound.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
References
- Prakash, O., Kumar, R., Mishra, A., & Gupta, R. (2017). Analytical techniques for the determination of phytoconstituents in herbal medicines. International Journal of Chemical Studies, 5(6), 439-443. (Note: While this reference is for phytoconstituents, the principles of temperature affecting reaction kinetics are universally applicable in chemistry).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR): International Agency for Research on Cancer.
- Terekhov, V. E., Aleshkevich, V. V., et al. (2018). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Data in Brief. (Illustrates HPLC analysis for hydrolysis of nitrile-containing compounds).
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Wikipedia contributors. (2023). Morpholine. Wikipedia, The Free Encyclopedia.
- ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. Association of Southeast Asian Nations.
- Cui, Y., et al. (2024). Drug compatibility with various closed intravenous infusion containers. Frontiers in Pharmacology.
- Ellington, J. J. (1990). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships: Project Summary. U.S. Environmental Protection Agency.
- Wharton, C. W., et al. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Biochemical Journal, 141(2), 365–381.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
- Lo, Y. H., et al. (2018). Quantitation of protein–protein interactions by thermal stability shift analysis. Protein Science, 27(7), 1334-1346.
- Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
- CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart.
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft).
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences.
- ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sannino, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3749–3764.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
- Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
Sources
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 38405-81-1 CAS MSDS (this compound, -bta--methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug compatibility with various closed intravenous infusion containers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Scaling Up 4-Morpholinepropanenitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Morpholinepropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important cyanoethylation reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and safe transition of your synthesis from the lab bench to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound is a classic example of aza-Michael addition, specifically, the cyanoethylation of morpholine with acrylonitrile.[1] In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. Acrylonitrile is a Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond.[2] The reaction is typically base-catalyzed, which serves to deprotonate the morpholine, increasing its nucleophilicity and reaction rate.[3]
Reaction Scheme: Morpholine + Acrylonitrile → this compound
Q2: What are the primary safety concerns when scaling up this reaction?
Scaling up the synthesis of this compound introduces significant safety challenges, primarily due to the hazardous nature of the reactants.
-
Acrylonitrile: It is a highly flammable, volatile, toxic, and carcinogenic compound.[4] Its vapors can form explosive mixtures with air.[5] Therefore, stringent control measures are necessary to prevent inhalation or skin contact. All manipulations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and vapor respirators, must be used.[6][7]
-
Morpholine: It is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2][5] Proper handling procedures and PPE are essential.
-
Exothermic Reaction: The cyanoethylation reaction is exothermic, and on a large scale, the heat generated can be substantial.[8] Inadequate temperature control can lead to a runaway reaction, potentially causing a dangerous increase in pressure and temperature.[9] A robust cooling system and careful monitoring of the reaction temperature are critical.
Q3: What are the common side reactions and byproducts I should be aware of?
Several side reactions can occur during the synthesis of this compound, impacting yield and purity.
-
Polymerization of Acrylonitrile: Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures. This is a significant concern on a larger scale where localized "hot spots" can initiate polymerization.
-
Dicyanoethylation: Although less common with secondary amines like morpholine compared to primary amines, the formation of a dicyanoethylated product is possible under certain conditions.
-
Reaction with Impurities: Impurities in the starting materials can lead to the formation of undesired byproducts. For instance, water in the morpholine can react with acrylonitrile to form 2-cyanoethanol.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary. |
| Suboptimal Reaction Temperature | The reaction is exothermic. Ensure efficient heat removal to maintain the optimal temperature range (typically between 15°C and 65°C).[10] Overheating can lead to byproduct formation and polymerization of acrylonitrile. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretically required, a slight excess of morpholine may be used to ensure complete consumption of the more hazardous acrylonitrile. |
| Catalyst Inefficiency | If using a catalyst, ensure it is active and used at the appropriate loading. For base-catalyzed reactions, ensure the base is not contaminated or degraded. |
Issue 2: Product Purity is Below Specification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Unreacted Starting Materials | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted morpholine and acrylonitrile can be removed during the purification step. |
| Formation of Byproducts | Control the reaction temperature to minimize side reactions. Ensure the purity of starting materials. Byproducts can be separated during purification, typically by vacuum distillation. |
| Polymerization of Acrylonitrile | Avoid high temperatures and localized heating. Consider using a polymerization inhibitor if the issue persists. The polymer will need to be removed, likely by filtration, which can be challenging at a large scale. |
Issue 3: Difficulty in Isolating the Pure Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of an Emulsion During Workup | If an aqueous workup is used, emulsions can form. Try adding brine to break the emulsion or using a different solvent system for extraction. |
| Similar Boiling Points of Product and Impurities | For purification by distillation, closely related impurities can be difficult to separate. A fractional distillation column with a higher number of theoretical plates may be required. High-vacuum distillation can also be effective for thermally sensitive compounds.[11] |
| Product is Thermally Unstable | This compound may decompose at high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
Experimental Protocols and Workflows
Step-by-Step Lab-Scale Synthesis Protocol
This protocol is for a lab-scale synthesis and should be adapted and optimized for scale-up.
-
Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser. The setup should be under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the flask with morpholine and a suitable solvent (e.g., acetonitrile or without solvent).
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 15°C) using an ice bath.
-
Addition of Acrylonitrile: Add acrylonitrile dropwise from the dropping funnel while maintaining the reaction temperature within the desired range. The addition rate should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, quench the reaction if necessary. The workup procedure will depend on the chosen solvent and catalyst. An aqueous wash may be performed to remove any water-soluble impurities.
-
Purification: The crude product is typically purified by vacuum distillation.
Process Monitoring and Quality Control
Effective process monitoring is crucial for a successful and safe scale-up.
| Parameter | Analytical Method | Purpose |
| Reactant Consumption & Product Formation | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | To monitor the reaction progress and determine the endpoint. |
| Product Purity | GC, HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy | To quantify the purity of the final product and identify any impurities.[1] |
| Residual Solvents | Headspace GC | To ensure that residual solvent levels in the final product are within acceptable limits. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Key Parameters in Scaling Up this compound Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. redox.com [redox.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Safety and Environmental Considerations in the Industrial Use of N-Methyl Morpholine [sincerechemicals.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemos.de [chemos.de]
- 9. mdpi.com [mdpi.com]
- 10. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures
Welcome to the Technical Support Center for reaction mixture purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical step of isolating a desired product from unreacted starting materials and other impurities.[1][2] Here, we provide in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides and detailed protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method to remove unreacted starting material?
A1: The selection of an appropriate purification method is paramount and depends on several factors.[3] Consider the physical state of your product (solid or liquid), the quantity of material you need to purify, and the distinct physical properties of both your product and the unreacted starting materials. Key properties to evaluate include boiling point, solubility in various solvents, and polarity.[3][4] A preliminary analysis, such as Thin Layer Chromatography (TLC), can provide valuable insights into the complexity of the mixture and help guide your choice.[5]
Q2: What are the most common techniques for removing unreacted starting materials?
A2: The most common and effective techniques include:
-
Chromatography : Separates compounds based on their differential adsorption to a stationary phase.[4][6] It is highly versatile for a wide range of compounds.[5]
-
Crystallization/Recrystallization : An excellent method for purifying solid compounds by leveraging differences in solubility at varying temperatures.[4][6]
-
Distillation : Ideal for separating liquids with different boiling points.[7][8]
-
Liquid-Liquid Extraction : A fundamental technique that separates compounds based on their differing solubilities in two immiscible liquid phases.[2][9]
-
Precipitation : Involves converting a substance from a liquid solution into a solid by making it insoluble.[10][11]
Q3: How can I assess the purity of my product after a purification procedure?
A3: A quick and effective way to assess purity is by using Thin Layer Chromatography (TLC). By spotting your purified product alongside the original starting materials, you can visually confirm the absence of those impurities.[5] For solid products, measuring the melting point is a good indicator; a sharp melting range that matches the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.[5] For more rigorous, quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[5][12]
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification method based on the properties of your product and impurities.
Caption: A decision-making workflow for selecting a purification technique.
In-Depth Guides to Purification Techniques
Column Chromatography
Column chromatography is a powerful and widely used technique for purifying compounds from a mixture.[13] The separation is based on the differential adsorption of compounds to a solid stationary phase (like silica gel or alumina) as a liquid mobile phase (the eluent) passes through it.[4]
Common Questions & Expert Answers
-
Q: My compounds are not separating on the column. What should I do? A: This is a common issue that can often be resolved by optimizing the solvent system (eluent).[3] If your compounds are eluting too quickly (high Rf on TLC), your eluent is too polar. If they are not moving at all (low Rf), it is not polar enough. Experiment with different solvent ratios to find a system that gives good separation on a TLC plate. A slight change in eluent polarity can have a significant impact.[3] Other strategies include using a longer column for more surface area or decreasing the flow rate to improve resolution.[3]
-
Q: My product is coming off the column, but it's very dilute across many fractions. A: This phenomenon, known as "tailing" or "streaking," can be frustrating. It may happen if the compound is not very soluble in the eluent.[14] A solution is to increase the polarity of the eluent once your product begins to elute.[14] This will help push the compound off the column more quickly and in a more concentrated band.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column : Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the Column : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Load the Sample : Dissolve your crude product in a minimum amount of solvent.[13] Using a pipette, carefully add the sample to the top of the silica bed, trying not to disturb the surface.[13]
-
Elute the Column : Begin adding your chosen eluent to the top of the column. Apply pressure (typically 1-2 psi) to the top of the column to force the solvent through the silica.[13]
-
Collect Fractions : Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Fractions : Use TLC to analyze the collected fractions to determine which ones contain your purified product.[13]
-
Combine and Evaporate : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your final product.[5]
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system (eluent). | Optimize the eluent polarity based on TLC analysis.[3] |
| Column was packed unevenly. | Ensure the silica gel is packed uniformly without air bubbles or cracks. | |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent.[14] |
| Compound may have decomposed on the silica. | Test the stability of your compound on a TLC plate before running the column.[14] | |
| Cracked Column Bed | The silica gel ran dry during the run. | Always maintain a level of solvent above the silica bed. |
| Product Elutes with Solvent Front | The eluent is too polar. | Start with a less polar solvent system. Check the very first fractions.[14] |
Recrystallization
Recrystallization is a technique used to purify solid compounds.[6] The principle is based on the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[6]
Common Questions & Expert Answers
-
Q: My compound is not crystallizing out of the solution, even after cooling. A: This can happen if the solution is not sufficiently saturated or if crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, you can add a "seed crystal" of the pure compound to induce crystallization.[15] If these fail, you may have used too much solvent; try evaporating some of it and cooling again.
-
Q: I'm losing a significant amount of my product during recrystallization. How can I improve my yield? A: Product loss can occur if too much solvent is used, or if the solution is not cooled sufficiently to maximize crystal formation.[3] Ensure you are using the minimum amount of hot solvent required to dissolve your compound.[3] After slow cooling to room temperature, place the solution in an ice bath to maximize the yield of crystals.[3]
Experimental Protocol: Recrystallization
-
Solvent Selection : Choose a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or very soluble at low temperatures.[3]
-
Dissolve the Crude Product : In a flask, add the crude solid and the minimum amount of hot solvent needed to fully dissolve it.[3][6]
-
Hot Filtration (if needed) : If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.[1]
-
Cool the Solution : Allow the hot, clear solution to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of pure, well-defined crystals.[1]
-
Induce Crystallization : Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Collect Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash and Dry : Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.[5]
Distillation
Distillation separates liquid components of a mixture based on differences in their boiling points.[7][16] The substance with the lower boiling point will vaporize first, and the vapor is then condensed back into a liquid and collected separately.[8]
Common Questions & Expert Answers
-
Q: What is the difference between simple and fractional distillation? A: Simple distillation is effective for separating liquids with significantly different boiling points (typically a difference of >70°C).[7] Fractional distillation is used when the boiling points of the components are closer together (<70°C difference).[7] It employs a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation.[16]
-
Q: My compound has a very high boiling point and might decompose with heat. What should I do? A: For heat-sensitive compounds or those with very high boiling points (>150°C at atmospheric pressure), vacuum distillation is the preferred method.[7][17] By reducing the pressure, the boiling point of the compound is lowered, allowing it to distill at a lower temperature and preventing thermal decomposition.[17]
Troubleshooting Guide: Distillation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Bumping" (Sudden, Violent Boiling) | Uneven heating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| No Distillate is Collecting | Thermometer bulb is placed incorrectly. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. |
| Insufficient heating. | The heating bath should typically be set 20-30°C higher than the boiling point of the liquid.[7] | |
| Poor Separation of Components | Boiling points are too close for simple distillation. | Use fractional distillation for a more efficient separation.[16] |
| Distillation rate is too fast. | Reduce the heating to allow for proper equilibrium between liquid and vapor phases. |
Liquid-Liquid Extraction
This technique separates compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[9][18] It's a foundational method for the initial work-up of a reaction mixture.[2][19]
Common Questions & Expert Answers
-
Q: An emulsion has formed between the two layers, and they won't separate. What can I do? A: Emulsions are a common problem, often caused by vigorous shaking.[20] To break an emulsion, try gently swirling the separatory funnel instead of shaking.[20] You can also add a saturated salt solution (brine), which increases the ionic strength of the aqueous layer and can help force the separation.[19][20] In stubborn cases, filtering the mixture through a pad of Celite may be necessary.[19]
-
Q: I think my product is water-soluble and I'm losing it in the aqueous layer. How can I improve recovery? A: If your organic product has some water solubility, you can use a technique called "salting out." By saturating the aqueous layer with a salt like sodium chloride, you decrease the polarity of the aqueous phase, which can drive your organic compound into the organic layer, thus improving your recovery.[3][21]
Workflow for Acid-Base Extraction
This diagram shows how to separate a mixture of acidic, basic, and neutral compounds using liquid-liquid extraction.
Caption: Workflow for separating acidic, basic, and neutral compounds.
References
- GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind.
- How To: Purify by Distillation. Department of Chemistry: University of Rochester.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.
- Optimizing Protein Production and Purification for Crystallography. Creative Biostructure.
- Distillation (video). Khan Academy.
- Precipitation (chemistry). Wikipedia.
- How to remove unreacted starting material from the product mixture. Benchchem.
- Distillation: It's a gas… separation. Labconco Corporation.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials. Benchchem.
- How to improve the purification efficiency of a low temperature crystallizer for biological samples?. (2025, August 29). Unikan Evaporation.
- Sample Purification. Sigma-Aldrich.
- Separating Solutions – Distillation. (2024, April 7). YouTube.
- Distillation. Wikipedia.
- Protein XRD Protocols - Crystallization of Proteins. Google Sites.
- Purification Techniques. Journal of New Developments in Chemistry.
- Purification Methods of Organic Compounds. (2021, September 6). Research and Reviews.
- Protein precipitation techniques. PubMed.
- Tips for Troubleshooting Liquid-Liquid Extraction. (2025, May 14). K-Jhil.
- Purification of Organic Compounds- Purification Methods in Chemistry. Allen.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
- Precipitation: Separation Technique. (2024, October 20). YouTube.
- How to remove unreacted starting materials from 3-Acetylbenzophenone. Benchchem.
- Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Optimization of crystallization conditions for biological macromolecules. PMC - NIH.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
- How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?. (2017, July 22). ResearchGate.
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Technical Support Center: Refining Purification Methods for 4-Morpholinepropanenitrile
Welcome to the technical support center for the purification of 4-Morpholinepropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their purification strategies for this versatile intermediate. Here, we move beyond simple protocols to explain the underlying principles of each purification step, empowering you to troubleshoot effectively and optimize your results.
Understanding the Compound: Key Physicochemical Properties
Before delving into purification, a firm grasp of this compound's properties is essential for making informed decisions.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₂N₂O[1] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 140.18 g/mol [2][3] | Important for stoichiometric calculations and interpreting mass spectrometry data. |
| Appearance | Colorless to light yellow liquid[4] | A significant color change may indicate the presence of impurities or degradation. |
| Boiling Point | 106-109 °C at 7 mmHg[3] | Critical for purification by vacuum distillation. The reduced pressure is necessary to prevent decomposition at higher temperatures. |
| Melting Point | 20-21 °C[3] | Indicates that the compound can solidify at or near room temperature, which is a consideration for storage and handling. |
| Solubility | Soluble in polar solvents like chloroform, DCM, and ethyl acetate.[3][4] | This property is fundamental for selecting appropriate solvents for chromatography and recrystallization. |
| Stability | Stable under normal conditions.[2] | However, it is incompatible with strong oxidizing agents.[2] |
Troubleshooting Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My distilled this compound is still yellow. What are the likely impurities?
A1: A persistent yellow color after distillation often points to the presence of thermally stable, high-boiling point impurities or slight product decomposition. The most common culprits are byproducts from the cyanoethylation synthesis route.[5][6] These can include:
-
Polymerized acrylonitrile: Acrylonitrile, a reactant in the synthesis, can polymerize, leading to colored oligomers.
-
Side-reaction products: Depending on the specific reaction conditions, various side reactions can occur, generating colored impurities.[5]
-
Degradation products: Prolonged heating, even under vacuum, can cause some decomposition.
Troubleshooting Steps:
-
Optimize Distillation: Ensure your vacuum is stable and sufficiently low to keep the boiling temperature at the lower end of the recommended range. A shorter path distillation apparatus can also minimize the time the compound spends at high temperatures.
-
Pre-treatment: Consider a pre-distillation wash with a dilute brine solution to remove any water-soluble impurities.
-
Adsorbent Treatment: Before distillation, stirring the crude product with a small amount of activated carbon can help remove some colored impurities. However, this may lead to some product loss.
Q2: I'm seeing poor separation during column chromatography. What can I do to improve it?
A2: Poor separation in column chromatography is a common issue that can be resolved by systematically evaluating several factors.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
-
Re-evaluate TLC: Thin-layer chromatography (TLC) is your primary tool for developing a separation method.[8] Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. If the spots are too close or streaking, your solvent system needs adjustment.
-
Solvent System: For this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] If separation is poor, try a shallower gradient or isocratic elution with a less polar solvent mixture.
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation.[9] Ensure the silica gel is uniformly packed as a slurry to avoid these issues.
-
Sample Loading: The sample should be loaded onto the column in a minimal volume of the mobile phase to ensure a tight band at the start of the separation.[10]
Q3: My product solidifies in the distillation condenser. How can I prevent this?
A3: With a melting point of 20-21 °C, this compound can indeed solidify if the condenser water is too cold.[3]
Solutions:
-
Use room temperature water: In many cases, simply using tap water at ambient temperature is sufficient for condensation without causing solidification.
-
Warm water bath: If room temperature water is still too cold, you can circulate slightly warmed water through the condenser using a water bath and a small pump.
-
Air condenser: For very small-scale distillations, a simple air condenser (a condenser with no water flowing through it) may be adequate.
Q4: Can this compound be purified by recrystallization?
A4: While distillation and chromatography are more common for this liquid compound, recrystallization is a viable option, especially for removing small amounts of impurities if you can induce crystallization.[11][12]
Considerations:
-
Solvent Selection: The ideal solvent would dissolve the compound well when hot but poorly at low temperatures.[13] Given its solubility profile, you might explore solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.
-
Inducing Crystallization: Since it can be a liquid at room temperature, you will likely need to cool the solution significantly (e.g., in an ice-salt bath or freezer) to induce crystallization. Seeding with a previously purified crystal can also be effective.
Detailed Experimental Protocols
These protocols provide a starting point for your purification efforts. Always perform a small-scale trial before committing a large amount of material.
Protocol 1: Vacuum Distillation
This method is effective for removing non-volatile impurities and those with significantly different boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Heating: Once the desired vacuum is reached and stable (around 7 mmHg), begin heating the distillation flask with a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at 106-109 °C.[3] Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating potentially explosive residues.
-
Cooling and Storage: Allow the system to cool completely before venting to atmospheric pressure. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating impurities with polarities similar to the product.[8][14]
Step-by-Step Methodology:
-
Solvent System Selection: Based on TLC analysis, prepare the chosen mobile phase (eluent). A good starting point is a 30:70 mixture of ethyl acetate:hexanes.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Add a protective layer of sand on top of the sample.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes or flasks.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2]
-
Ventilation: Handle this compound in a well-ventilated fume hood.
-
Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled.[15] Avoid direct contact and inhalation.
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Concluding Remarks
The purification of this compound, while straightforward in principle, often requires careful attention to detail and a systematic approach to troubleshooting. By understanding the chemical nature of the compound and the principles behind each purification technique, you can effectively address challenges and achieve the desired purity for your research and development needs.
References
- Thermo Fisher Scientific. (2024, March 30). 4-Morpholinepropionitrile - Safety Data Sheet.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Morpholinepropionitrile.
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
- Wikipedia. (n.d.). Acrylonitrile.
- Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Wikipedia. (n.d.). Column chromatography.
- National Center for Biotechnology Information. (n.d.). 4-Morpholinecarbonitrile. PubChem Compound Database.
- Bruson, H. L. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Morpholinebutanenitrile. PubChem Compound Database.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
- Columbia University. (n.d.). Column chromatography.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
- National Center for Biotechnology Information. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC.
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Technical Support Center: Minimizing Hazardous Byproducts in Nitrile Compound Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrile compounds is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, many traditional synthetic routes are fraught with the generation of hazardous byproducts, posing significant safety and environmental challenges. This technical support center provides practical, in-depth guidance on minimizing these risks through a combination of alternative reagents, optimized reaction conditions, and robust safety protocols.
Frequently Asked Questions (FAQs)
Q1: My synthesis of an aliphatic nitrile from an alkyl halide is producing a significant amount of isonitrile byproduct. What's causing this and how can I prevent it?
A1: The formation of isonitriles is a classic problem in nucleophilic substitution reactions with cyanide salts, arising from the ambident nature of the cyanide ion (⁻C≡N ↔ :C=N⁻).[3] The cyanide ion can attack the electrophilic carbon of the alkyl halide via either the carbon or the nitrogen atom.
Causality:
-
Choice of Cyanide Salt: The counter-ion of the cyanide salt plays a crucial role. Silver cyanide (AgCN), for instance, has a more covalent character, which favors attack by the nitrogen atom, leading to isonitrile formation.[4] In contrast, alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) are more ionic and favor attack by the carbon atom, yielding the desired nitrile.[4]
-
Solvent Effects: Protic solvents (e.g., ethanol, water) can solvate the cyanide ion, increasing the propensity for N-alkylation and isonitrile formation.[4]
Mitigation Strategies:
-
Reagent Selection: Utilize sodium cyanide (NaCN) or potassium cyanide (KCN) instead of silver cyanide (AgCN).[4]
-
Solvent Choice: Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile.[4] These solvents effectively dissolve the cyanide salt while minimizing the solvation that leads to isonitrile formation.[4]
Q2: I'm concerned about the high toxicity of traditional cyanide reagents like NaCN and KCN. What are some safer, alternative cyanating agents?
A2: The inherent toxicity of alkali metal cyanides and the potential for generating highly toxic hydrogen cyanide (HCN) gas are major safety concerns.[5][6][7] Fortunately, several less hazardous alternatives are available.[8][9]
Alternative Reagents:
| Reagent | Key Advantages | Key Disadvantages |
| Zinc Cyanide (Zn(CN)₂) | Less toxic and less water-soluble than alkali metal cyanides, reducing the risk of accidental exposure. | Often requires a catalyst (e.g., NiCl₂(dppp)) for efficient reaction with alkyl halides. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Significantly less toxic than simple cyanide salts. The cyanide ions are strongly bound within the iron complex. | Typically requires a palladium catalyst and can have lower reactivity. |
| Acetone Cyanohydrin | A convenient liquid source of cyanide that is less volatile than HCN. Often used in conjunction with a base. | Can decompose to release HCN, especially in the presence of base. Stabilizers are often added.[10] |
Workflow for Selecting a Safer Cyanation Reagent:
Caption: Decision pathway for selecting a safer cyanation reagent.
Q3: My Sandmeyer reaction to produce an aromatic nitrile is giving low yields and a lot of tar-like byproducts. What could be going wrong?
A3: The Sandmeyer reaction, while powerful for synthesizing aryl nitriles from aryl diazonium salts, is sensitive to reaction conditions.[11][12][13] The formation of biaryl compounds and other polymeric materials are common side reactions.
Causality:
-
Instability of Diazonium Salts: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to a variety of unwanted side products.[5]
-
Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can initiate polymerization and the formation of biaryl byproducts.[11]
-
Purity of Starting Materials: Impurities in the starting aniline can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Temperature Control: Ensure that the diazotization step is carried out at a low temperature (typically 0-5 °C) to minimize the decomposition of the diazonium salt.
-
Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the reactive intermediate and suppress side reactions.
-
Purity of Reagents: Use freshly prepared diazonium salt and ensure the purity of your starting aniline.
-
pH Control: Maintain the appropriate pH during the reaction to ensure the stability of the diazonium salt.
Q4: During the work-up of my nitrile synthesis, I'm observing the formation of the corresponding amide and/or carboxylic acid. How can I avoid this hydrolysis?
A4: Nitriles are susceptible to hydrolysis to form amides and, subsequently, carboxylic acids, especially under acidic or basic conditions.[14][15][16][17]
Causality:
-
Acidic or Basic Quench: Quenching the reaction with strong acids or bases can catalyze the hydrolysis of the nitrile product.[14][15]
-
Elevated Temperatures during Work-up: Heating the reaction mixture in the presence of water and acid or base will accelerate the rate of hydrolysis.[18]
Prevention Protocol:
-
Neutral Quench: If possible, quench the reaction with a neutral or weakly acidic/basic solution.
-
Low-Temperature Extraction: Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If the desired product is particularly sensitive to hydrolysis, consider performing the work-up under anhydrous conditions until the final purification step.
-
Controlled Hydrolysis for Amide Synthesis: In some cases, partial hydrolysis to the amide is the desired outcome. This can often be achieved using milder acidic conditions and carefully controlling the reaction time and temperature.[18][19]
Troubleshooting Guides
Troubleshooting Exothermic Reactions and Runaways with Cyanating Reagents
A sudden and uncontrolled increase in reaction temperature is a critical safety concern, particularly when working with reactive cyanating agents.[10]
| Problem | Potential Cause | Immediate Actions | Preventative Measures |
| Sudden Temperature Spike | Loss of cooling | 1. Immediately cease the addition of any reagents. 2. Enhance the cooling system (e.g., add more dry ice). 3. If the temperature continues to rise, proceed to the emergency quenching protocol.[10] | - Ensure the cooling system is functioning correctly before starting. - Have a secondary cooling system on standby. |
| Reaction Runaway | Uncontrolled exothermic decomposition | 1. If the temperature rise is rapid and uncontrollable, evacuate the area and follow institutional emergency procedures. 2. If safe to do so, initiate the emergency quenching protocol from a distance.[10] | - Conduct a thorough risk assessment. - Understand the thermal hazards of all reagents. - Begin with small-scale reactions. |
| Localized Hotspots | Poor stirring or inefficient heat transfer | 1. Improve stirring to ensure homogenous mixing and heat distribution. 2. If necessary, reduce the rate of reagent addition. | - Use an appropriate stir bar or overhead stirrer. - Ensure the reaction flask is not oversized for the reaction volume. |
Emergency Quenching Protocol for Cyanide Reagents:
! CAUTION ! This procedure should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cool the Reaction: If possible, cool the reaction vessel in an ice-salt or dry ice/acetone bath.[10]
-
Prepare Quenching Solution: Prepare a solution of sodium hydroxide (1 M) and sodium or calcium hypochlorite (commercial bleach).[10] The hypochlorite will oxidize the cyanide to the less toxic cyanate.
-
Slow Addition: Slowly and carefully add the cooled reaction mixture to the vigorously stirred quenching solution.[10]
-
Monitor Temperature: Keep a close watch on the temperature of the quenching mixture during the addition.
-
Stir and Test: After the addition is complete, continue stirring for at least one hour to ensure the complete destruction of the cyanide.[10]
Analytical Detection of Byproducts
The identification of byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product.
| Analytical Technique | Commonly Detected Byproducts | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isocyanides, unreacted starting materials, solvent impurities. | Some oximes, which can be precursors to nitriles, may dehydrate in the GC inlet, giving a false positive for the nitrile.[20] |
| High-Performance Liquid Chromatography (HPLC) | Amides, carboxylic acids, non-volatile byproducts. | Useful for monitoring the progress of nitrile hydrolysis.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify and quantify a wide range of byproducts, including structural isomers. | The definitive method for confirming the structure of unexpected byproducts. |
| Infrared (IR) Spectroscopy | The nitrile group has a characteristic sharp absorption band around 2220-2260 cm⁻¹. Isocyanides absorb in the 2110-2180 cm⁻¹ region. | A quick and effective way to distinguish between nitriles and isocyanides. |
Green Chemistry Approaches to Nitrile Synthesis
The principles of green chemistry are increasingly being applied to nitrile synthesis to minimize hazardous byproducts and improve sustainability.
-
Catalytic Routes: The use of catalysts can enable more efficient and selective reactions, reducing the formation of byproducts. For example, electrosynthesis of nitriles from primary alcohols and ammonia using a simple nickel catalyst offers a greener alternative.[22]
-
Cyanide-Free Synthesis: Several methods are being developed to synthesize nitriles without the use of toxic cyanide reagents.[23][24] These include the dehydration of amides and the conversion of aldehydes to nitriles.[25][26]
-
Biocatalysis: Enzymes such as nitrile hydratases can selectively hydrolyze nitriles to amides under mild conditions, offering a highly selective and environmentally friendly approach.[21]
Workflow for a Greener Nitrile Synthesis:
Caption: Decision-making workflow for selecting a greener nitrile synthesis route.
By implementing the strategies outlined in this guide, researchers can significantly reduce the risks associated with nitrile synthesis, leading to safer and more sustainable chemical practices.
References
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Technical Support Center: Optimizing Morpholine Derivative Synthesis
Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles that govern success in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of morpholine derivatives, offering causative explanations and actionable solutions.
Issue 1: Low Yield in N-Alkylation of Morpholine
Question: I am attempting an N-alkylation of morpholine with an alkyl halide, but my yields are consistently below 40%. What are the primary factors I should investigate?
Answer: Low yields in N-alkylation reactions are a frequent challenge. The nucleophilicity of morpholine's nitrogen is tempered by the electron-withdrawing effect of the ether oxygen, making it less reactive than similar cyclic amines like piperidine.[1] Several factors could be contributing to the low yield:
-
Suboptimal Base: The choice and stoichiometry of the base are critical for deprotonating morpholine and driving the reaction forward. Insufficient base will result in a low concentration of the more nucleophilic free amine.
-
Poor Catalyst Activity (if applicable): For less reactive alkylating agents, a catalyst may be necessary. If you are using a phase-transfer catalyst, ensure it is appropriate for your solvent system and that it hasn't degraded.
-
Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents. Additionally, elimination reactions of the alkyl halide can compete with the desired substitution.
-
Reaction Conditions: Temperature and reaction time are crucial. The reaction may not be reaching completion, or conversely, excessive heat could be promoting decomposition or side reactions.[2]
Caption: Troubleshooting Decision Tree for Low Yield N-Alkylation.
This protocol is a general guideline for the N-alkylation of morpholine with an alkyl halide using a phase-transfer catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.), the alkyl halide (1.1 eq.), and a suitable solvent (e.g., toluene).
-
Addition of Base and Catalyst: Add an inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter to remove the inorganic base and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation.
Issue 2: Poor Selectivity in Reductive Amination
Question: I am performing a reductive amination between a ketone and morpholine, but I am observing significant formation of the corresponding alcohol from ketone reduction. How can I improve the selectivity towards the desired N-substituted morpholine?
Answer: The formation of an alcohol byproduct in reductive amination indicates that the reduction of the carbonyl compound is competing with or occurring faster than the formation and/or reduction of the iminium ion intermediate. This is a common issue, particularly with less nucleophilic amines like morpholine.[3]
-
Mechanism Insight: Reductive amination proceeds through the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. If the reducing agent is too reactive, it can reduce the carbonyl group before the iminium ion has a chance to form in sufficient concentration.
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason, as it is less reactive than sodium borohydride (NaBH₄).
-
pH Control: The dehydration of the hemiaminal to the iminium ion is acid-catalyzed. Maintaining a slightly acidic pH (typically 5-6) can accelerate iminium ion formation, thus favoring the desired reaction pathway. Acetic acid is commonly used for this purpose.
| Catalyst/Reagent | Typical Substrates | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | High selectivity for iminium ions; mild conditions. | Can be slower than other hydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Good selectivity; effective at acidic pH. | Highly toxic (releases HCN at low pH). |
| H₂/Pd-C | Aldehydes, Ketones | "Green" reagent; high yielding. | Requires specialized hydrogenation equipment; may reduce other functional groups. |
| Iridium Catalysts | Aldehydes, Ketones | High catalytic activity; can be used with a variety of hydrogen sources. | Can be expensive; may require ligand screening.[4] |
-
Imine/Enamine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq.) and morpholine (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add acetic acid (1.1 eq.) to catalyze iminium ion formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the morpholine ring itself, not just its derivatives?
A1: The industrial synthesis of morpholine often involves the dehydration of diethanolamine using a strong acid like sulfuric acid at high temperatures.[2][3] Another major industrial route is the reaction of diethylene glycol with ammonia over a hydrogenation catalyst (e.g., nickel, copper, or cobalt on an alumina support) at high temperature and pressure.[1][5] More modern laboratory-scale syntheses often employ metal catalysis. For instance, Lewis acids such as Indium(III) triflate (In(OTf)₃) can catalyze the halo-etherification of alkenes with protected amino alcohols to form morpholine precursors.[6] Palladium catalysts have also been used for the aerobic oxidative cyclization of alkenes to form morpholines.[7]
Q2: I am considering a copper-catalyzed synthesis of a highly substituted morpholine derivative. What are the key advantages and potential pitfalls of this approach?
A2: Copper-catalyzed multi-component reactions are a powerful tool for synthesizing complex morpholine derivatives in a single step from readily available starting materials like amino alcohols, aldehydes, and diazomalonates.[8]
-
Advantages: This approach offers high atom economy and allows for the rapid generation of molecular diversity.[9] It can be effective for creating highly substituted morpholines that would be challenging to synthesize through other methods.[8]
-
Potential Pitfalls: The catalyst system can be sensitive to air and moisture, requiring careful control of reaction conditions.[9] Diastereoselectivity can be low in some cases, necessitating downstream separation or epimerization.[8] Additionally, the choice of copper source and solvent can significantly impact the reaction outcome, with catalysts like Cu(MeCN)₄B(C₆F₅)₄ sometimes showing superior performance.[8]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for N-alkylation with alcohols?
A3: The choice depends on the specific requirements of your synthesis, particularly regarding scalability and product purification.
-
Homogeneous Catalysts: Transition metal complexes, such as those based on iridium or ruthenium, are often used for the N-alkylation of amines with alcohols via the "borrowing hydrogen" methodology.[10][11] These catalysts typically offer high activity and selectivity under milder conditions. However, removal of the catalyst from the product can be challenging.
-
Heterogeneous Catalysts: For larger-scale or industrial applications, heterogeneous catalysts like CuO-NiO/γ-Al₂O₃ are often preferred.[12][13][14] They are easily separated from the reaction mixture by filtration, can often be recycled, and are well-suited for continuous flow processes.[12][13][14] However, they may require higher temperatures and pressures to achieve comparable activity to their homogeneous counterparts.[13]
Caption: Decision factors for choosing between homogeneous and heterogeneous catalysts.
References
- Zhang, Y., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC, NIH. [Link]
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- Wang, X., & Tian, Z. (2013). Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Scientific.net. [Link]
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. [Link]
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. AKJournals. [Link]
- ResearchGate. (n.d.). Background on morpholine synthesis and our approach.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
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- Bode, J. W., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Celentano, G., et al. (2023).
- ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Ozdemir, I., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC, NIH. [Link]
- ResearchGate. (n.d.). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane.
- Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
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- Google Patents. (n.d.). CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
- Synfacts. (2020).
- Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
- The Journal of Organic Chemistry. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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Validation & Comparative
A Comparative Analysis of Morpholine Synthesis Pathways: A Guide for Researchers and Drug Development Professionals
Morpholine, a heterocyclic amine, is a cornerstone in modern medicinal chemistry and industrial applications. Its unique physicochemical properties, including its ability to enhance aqueous solubility and act as a versatile building block, have cemented its role in the synthesis of numerous pharmaceuticals, agrochemicals, and corrosion inhibitors. The selection of a synthetic pathway to this crucial scaffold is a critical decision in any research and development endeavor, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the prevalent industrial and laboratory-scale synthesis pathways for morpholine, offering the technical insights and experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.
The Industrial Workhorses: A Tale of Two Precursors
The industrial production of morpholine has been dominated by two primary methodologies: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia. While both are established processes, the latter has largely superseded the former due to significant advantages in efficiency and waste management.
The Legacy Method: Dehydration of Diethanolamine (DEA)
This traditional approach involves the acid-catalyzed intramolecular cyclization of diethanolamine. Strong acids, most commonly concentrated sulfuric acid or oleum, are employed to facilitate the dehydration process at elevated temperatures.[1][2]
Mechanism of Action: The reaction proceeds via protonation of a hydroxyl group on diethanolamine by the strong acid, forming a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the morpholine ring.
dot
Caption: Dehydration of Diethanolamine to Morpholine.
Experimental Protocol (Laboratory Scale):
-
To a round-bottom flask equipped with a condenser and a thermocouple, add 62.5 g of diethanolamine.[3]
-
Slowly add concentrated hydrochloric acid (or sulfuric acid) with cooling until the pH of the solution is approximately 1. This step is highly exothermic.[3]
-
Heat the mixture to drive off water, increasing the internal temperature to 200-210 °C. Maintain this temperature for 15 hours to facilitate cyclization.[3]
-
Cool the reaction mixture to approximately 160 °C and pour it into a separate container.
-
Neutralize the resulting morpholine hydrochloride paste with a base, such as calcium oxide or sodium hydroxide, to a pH of 11.[3][4]
-
The crude morpholine is then isolated by distillation. Further purification can be achieved by drying over potassium hydroxide followed by fractional distillation.[3]
Performance and Considerations:
While this method is straightforward, it suffers from several drawbacks. The use of strong, corrosive acids necessitates specialized equipment. A significant disadvantage is the generation of large quantities of inorganic salts (e.g., sodium sulfate) as a byproduct during neutralization, which presents a considerable waste disposal challenge.[5][6] Laboratory-scale yields are typically in the range of 35-50%, though industrial processes using oleum can achieve yields of 90-95%.[5][7]
The Modern Standard: Reductive Amination of Diethylene Glycol (DEG)
The reaction of diethylene glycol with ammonia at high temperatures (150-400 °C) and pressures (30-400 atmospheres) in the presence of a hydrogenation catalyst has become the preferred industrial method.[6][8] This process offers higher efficiency and a more favorable environmental profile compared to the DEA route.
Mechanism of Action: The reaction is believed to proceed through a series of hydrogenation and dehydrogenation steps. The diethylene glycol is first dehydrogenated to an aldehyde intermediate on the catalyst surface. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to an amino alcohol intermediate, 2-(2-aminoethoxy)ethanol (AEE).[9] Intramolecular cyclization of AEE with the elimination of water, also catalyzed by the metal surface, yields morpholine.
dot
Caption: Reductive Amination of Diethylene Glycol.
Catalysts and Conditions:
A variety of hydrogenation catalysts are effective for this transformation, typically consisting of metals such as nickel, copper, or cobalt supported on alumina.[5][10] The choice of catalyst is critical for maximizing selectivity towards morpholine and minimizing the formation of byproducts. For instance, a Ni-Cu-Cr-Ti catalyst has been reported to give morpholine yields of 75-78% in a gas-phase process.[11] More recently, a Zn-promoted Cu-NiO/Al2O3 catalyst demonstrated a high DEG conversion of 99% with a morpholine selectivity of 95%.[12]
Performance and Considerations:
The DEG route is favored for its high efficiency and atom economy. The primary byproduct, 2-(2-aminoethoxy)ethanol (AEE), can be recycled back into the reactor to produce more morpholine, further enhancing the overall yield.[9] Other potential byproducts include N-ethylmorpholine and higher molecular weight condensation products.[5] The high-pressure and high-temperature conditions, however, necessitate significant capital investment in specialized industrial reactors.
A Greener Alternative: Synthesis via Ethylene Sulfate
In the quest for more sustainable synthetic methodologies, a novel, high-yielding, and environmentally benign pathway to morpholines has been developed. This approach utilizes the reaction of 1,2-amino alcohols with ethylene sulfate.[13][14]
Mechanism of Action: This two-step, one-pot protocol involves the selective monoalkylation of a 1,2-amino alcohol with ethylene sulfate via a simple SN2 reaction. The resulting zwitterionic intermediate is then cyclized under mild basic conditions to afford the morpholine product.[13][14] This method elegantly avoids the challenges of over-alkylation often encountered with other electrophiles.
dot
Caption: Green Synthesis of Morpholine via Ethylene Sulfate.
Experimental Protocol (General):
-
A solution of the 1,2-amino alcohol is treated with ethylene sulfate in a suitable solvent.
-
The reaction mixture is stirred to facilitate the formation of the zwitterionic monoalkylation product.
-
A base, such as potassium tert-butoxide (tBuOK), is added to the mixture to induce cyclization.
-
The reaction is typically carried out under mild conditions, and the morpholine product can be isolated in high yield and purity.
Performance and Considerations:
This method offers several significant advantages over traditional approaches. It is a redox-neutral process, eliminating the need for harsh oxidizing or reducing agents.[13] The reaction proceeds with high selectivity for monoalkylation, even with primary amines, which is a significant challenge in other methods.[14] High yields have been reported, with one example demonstrating a 92% HPLC assay yield on a large scale. This pathway is also scalable and utilizes inexpensive and readily available reagents.[13][14] The primary environmental benefit is the avoidance of toxic reagents and the generation of minimal waste.
Comparative Performance Analysis
To facilitate a clear comparison of these synthetic pathways, the following table summarizes their key performance metrics.
| Feature | Dehydration of Diethanolamine (DEA) | Reductive Amination of Diethylene Glycol (DEG) | Synthesis via Ethylene Sulfate |
| Starting Materials | Diethanolamine, Strong Acid (e.g., H₂SO₄) | Diethylene Glycol, Ammonia, Hydrogen | 1,2-Amino Alcohols, Ethylene Sulfate |
| Catalyst | None (Acid-catalyzed) | Ni, Cu, Co on Alumina, or other hydrogenation catalysts[5] | None (Base-mediated cyclization) |
| Typical Yield | 35-50% (lab); 90-95% (industrial with oleum)[5][7] | 75-95% (industrial)[11][12] | >90% |
| Reaction Conditions | High Temperature (185-210 °C)[3][4] | High Temperature (150-400 °C), High Pressure (30-400 atm)[6] | Mild Conditions |
| Key Byproducts | Inorganic Salts (e.g., Na₂SO₄)[5] | 2-(2-aminoethoxy)ethanol (recyclable), N-ethylmorpholine[5][9] | Minimal |
| Advantages | Simple, established method | High efficiency, atom economy, recyclable byproduct | High yield, high selectivity, mild conditions, green, scalable[13][14] |
| Disadvantages | Corrosive reagents, large amount of inorganic waste[5][6] | High capital cost for equipment, high pressure/temperature | Newer technology, potential cost of ethylene sulfate at large scale |
Conclusion and Future Outlook
The synthesis of morpholine has evolved significantly, driven by the dual needs for economic viability and environmental responsibility. The reductive amination of diethylene glycol remains the industrial standard due to its high efficiency and well-optimized processes. However, the legacy method of diethanolamine dehydration, while still practiced, is hampered by its generation of substantial inorganic waste.
The emergence of the ethylene sulfate-based synthesis represents a paradigm shift towards greener and more sustainable chemical manufacturing. Its high yields, mild reaction conditions, and excellent selectivity make it an exceptionally attractive alternative, particularly for the synthesis of complex and functionalized morpholine derivatives in the pharmaceutical industry. As the principles of green chemistry become increasingly integral to drug development and manufacturing, it is anticipated that such innovative pathways will gain broader adoption.
For researchers and drug development professionals, the choice of a morpholine synthesis pathway will depend on a careful evaluation of scale, cost, available equipment, and sustainability goals. This guide provides the foundational knowledge to navigate these considerations and select the most appropriate method to advance their scientific and commercial objectives.
References
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- Guo, X., et al. (2020). Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach.
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- Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method.
- BASF AG. (1979). Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.
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- Jefferson Chemical Company. (1957). Process of producing morpholine from diethanolamine. U.S.
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- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
- ChemicalBook. (2023, April 23).
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- Organic Chemistry Portal. Morpholine synthesis.
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- All-Union Scientific-Research and Design Institute of the Nitrogen Industry and Products of Organic Synthesis. (1982, October 31). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. OSTI.GOV.
- BenchChem. Troubleshooting guide for the synthesis of morpholine compounds.
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- E3S Web of Conferences. (2024).
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A Comparative Guide to the FTIR Spectrum of 4-Morpholinepropanenitrile
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups, thereby providing a unique molecular fingerprint. This guide provides an in-depth interpretation of the FTIR spectrum of 4-morpholinepropanenitrile, comparing its spectral features against related structural motifs to enhance analytical certainty.
Structural Overview of this compound
Before delving into the spectrum, a brief analysis of the molecule's structure is essential. This compound (C₇H₁₂N₂O) is composed of three key structural components, each contributing distinct features to the infrared spectrum:
-
The Morpholine Ring: A saturated heterocycle containing a secondary ether (C-O-C) and a tertiary amine (C-N-C).
-
The Propyl Linker: A three-carbon aliphatic chain (-CH₂-CH₂-CH₂-) connecting the morpholine nitrogen to the nitrile group.
-
The Nitrile Group: A carbon-nitrogen triple bond (-C≡N).
Understanding these components allows us to predict and assign the absorption bands observed in the experimental spectrum.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure the trustworthiness of spectral data, a validated and reproducible experimental protocol is critical. Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like this compound due to its minimal sample preparation and ease of use.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its diagnostic checks and warm-up sequence to ensure stability.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone.
-
Allow the crystal to air-dry completely.
-
Collect a background spectrum. This critical step accounts for atmospheric interference (CO₂, H₂O) and any intrinsic absorbance from the ATR crystal itself, ensuring they do not appear in the final sample spectrum[1].
-
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample interferogram against the background to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to prevent cross-contamination.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Interpreting the FTIR Spectrum of this compound
The FTIR spectrum is typically analyzed in distinct regions corresponding to different types of molecular vibrations. The key is to assign each significant absorption band to a specific functional group within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Component |
| ~2950-2800 | Strong | C-H Asymmetric & Symmetric Stretching | Morpholine Ring & Propyl Linker |
| ~2245 | Strong, Sharp | C≡N Stretching | Nitrile Group |
| ~1450 | Medium | CH₂ Scissoring (Bending) | Morpholine Ring & Propyl Linker |
| ~1280-1200 | Medium | C-N Stretching | Tertiary Amine (Morpholine) |
| ~1115 | Strong | C-O-C Asymmetric Stretching | Ether (Morpholine) |
-
C-H Stretching Region (3000-2800 cm⁻¹): The strong, complex bands below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds. These arise from the numerous methylene (-CH₂-) groups in both the morpholine ring and the propyl chain. The peaks in this region confirm the aliphatic nature of the molecule's backbone.
-
The Nitrile Peak (~2245 cm⁻¹): The most diagnostic peak in the spectrum is the strong and sharp absorption band located at approximately 2245 cm⁻¹. This peak is unequivocally assigned to the C≡N stretching vibration.[2][3] Its sharpness is due to the vibration being relatively isolated from other molecular motions, and its high intensity results from the large change in dipole moment during the stretch of the polar C≡N bond.[2][4] For saturated aliphatic nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range.[2]
-
The Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of information from complex bending and stretching vibrations.
-
C-O-C Stretch (~1115 cm⁻¹): A very strong and prominent band around 1115 cm⁻¹ is the hallmark of the C-O-C asymmetric stretch of the ether linkage within the morpholine ring.[5][6][7] This is often the most intense peak in the fingerprint region for ethers.[6]
-
C-N Stretch (~1280-1200 cm⁻¹): The stretching vibration of the C-N bonds of the tertiary amine in the morpholine ring typically gives rise to medium-intensity bands in the 1250–1020 cm⁻¹ range.[8][9] This absorption may sometimes overlap with other peaks in this crowded region.
-
CH₂ Bending (~1450 cm⁻¹): A medium-intensity peak around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the various CH₂ groups.
-
Caption: Key functional groups of this compound and their corresponding FTIR absorption regions.
Comparative Spectral Analysis
To build confidence in the spectral assignments, it is instructive to compare the spectrum of this compound with simpler molecules that contain its constituent functional groups.
| Compound | Key Feature | C≡N Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | Target Molecule | ~2245 | ~1115 | ~1250 | <3000 |
| Propionitrile (CH₃CH₂CN) | Simple Aliphatic Nitrile | ~2250 | N/A | N/A | <3000 |
| Morpholine | Heterocyclic Core | N/A | ~1115 | ~1140 | <3000 |
| Triethylamine ((CH₃CH₂)₃N) | Simple Tertiary Amine | N/A | N/A | ~1214 | <3000 |
Comparative Insights:
-
Nitrile Group Consistency: The C≡N stretch in this compound at ~2245 cm⁻¹ is in excellent agreement with that of simple aliphatic nitriles like propionitrile. This confirms that the morpholine ring does not significantly influence the electronic environment of the nitrile group through conjugation. Aromatic nitriles, by contrast, show this peak at a lower frequency (2240-2220 cm⁻¹) due to conjugation with the aromatic ring.[2]
-
Morpholine Ring Signature: The spectrum of morpholine itself shows a strong C-O-C stretch around 1115 cm⁻¹ and C-H stretches below 3000 cm⁻¹.[10] These features are clearly conserved in the spectrum of this compound, confirming the integrity of the ring structure.
-
Tertiary Amine Identification: While the C-N stretch can be difficult to pinpoint definitively, its expected range overlaps with features present in the target spectrum. Crucially, the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine, as primary and secondary amines would show distinct absorptions here.[8][9][11]
Conclusion
The FTIR spectrum of this compound is defined by a set of highly characteristic absorption bands. The sharp, intense peak at approximately 2245 cm⁻¹ is an unambiguous indicator of the aliphatic nitrile group. The presence of the morpholine ring is confirmed by the very strong C-O-C ether stretch around 1115 cm⁻¹ and the absence of any N-H stretching vibrations. Combined with the aliphatic C-H stretching signals below 3000 cm⁻¹, these features provide a robust and reliable spectral fingerprint for the positive identification and quality assessment of this compound in a research or industrial setting.
References
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- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
- University of California, Davis. IR Spectroscopy Tutorial: Amines.
- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
- Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- ResearchGate. FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions.
- ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine.
- International Journal of Academic Research and Development. (2019). Study of the composition of amines using IR spectroscopy.
- ResearchGate. FTIR spectra of the C–H stretching absorbance in tertiary amine groups.
- ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.
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- Chemistry LibreTexts. (2021). 18.8: Spectroscopy of Ethers.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
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- ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine.
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- ResearchGate. (2014). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.
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A Comparative Guide to the Structural Confirmation of 4-Morpholinepropanenitrile using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of 4-Morpholinepropanenitrile. Our focus is to not only present the data but to also delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the definitive structural analysis of organic molecules in solution.[1] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as this compound, which possesses distinct structural motifs—a saturated heterocyclic morpholine ring and a flexible propanenitrile chain—NMR provides a wealth of data to confirm its precise structure.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Molecular structure of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol is critical for trustworthy results. The following steps outline a standard procedure for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments should be performed to gain a comprehensive structural understanding.
Interpreting the NMR Spectra of this compound
The combination of ¹H and ¹³C NMR spectra provides a detailed fingerprint of the molecule.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different sets of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 (Morpholine) | ~3.7 | Triplet | 4H | Protons adjacent to the electronegative oxygen atom are deshielded and appear downfield. |
| H-3, H-5 (Morpholine) | ~2.5 | Triplet | 4H | Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen. |
| H-α (to N) | ~2.7 | Triplet | 2H | Methylene group attached to the morpholine nitrogen. |
| H-β (to CN) | ~2.6 | Triplet | 2H | Methylene group adjacent to the electron-withdrawing nitrile group. |
Note: Predicted chemical shifts are based on known values for similar structural motifs. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2, C-6 (Morpholine) | ~67 | Carbons bonded to the highly electronegative oxygen atom are significantly deshielded. |
| C-3, C-5 (Morpholine) | ~53 | Carbons adjacent to the nitrogen atom appear at a higher field compared to C-2/C-6. |
| C-α (to N) | ~52 | Carbon attached to the morpholine nitrogen. |
| C-β (to CN) | ~16 | Aliphatic carbon shielded by the adjacent methylene group. |
| C≡N (Nitrile) | ~118 | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region.[2] |
Comparative Analysis with Other Techniques
While NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation. Here, we compare NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound.
| Technique | Information Provided | Strengths for this compound | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment. | Unambiguously confirms the entire carbon and proton framework, including the connectivity of the propanenitrile chain to the morpholine nitrogen. | Lower sensitivity compared to MS; requires a relatively pure sample. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly indicates the presence of the C≡N stretch (around 2250 cm⁻¹) and C-O-C ether linkage in the morpholine ring (around 1115 cm⁻¹).[3][4] | Provides limited information on the overall molecular structure and connectivity. Does not differentiate between isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight (140.19 g/mol ).[5] The fragmentation pattern can provide clues about the structure, such as the loss of the cyanoethyl group. | Isomers can have similar fragmentation patterns. Does not provide detailed connectivity information on its own. |
Infrared Spectroscopy
The IR spectrum of this compound would be expected to show a sharp, characteristic absorption band for the nitrile group (C≡N) at approximately 2250 cm⁻¹. Additionally, the presence of the morpholine ring would be indicated by C-N and C-O stretching vibrations.
Mass Spectrometry
In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z = 140. A likely fragmentation pattern would involve the cleavage of the bond between the morpholine ring and the propanenitrile side chain, leading to a prominent fragment ion corresponding to the morpholine ring.
Conclusion: The Unparalleled Advantage of NMR
While IR spectroscopy and mass spectrometry are valuable techniques that can confirm the presence of key functional groups and the correct molecular weight of this compound, neither can independently provide the detailed and unambiguous structural confirmation that NMR spectroscopy offers. The ability of ¹H and ¹³C NMR to map out the complete atomic connectivity of the molecule makes it the gold standard for structural elucidation in organic chemistry. For researchers and drug development professionals, a comprehensive analysis utilizing 1D and 2D NMR techniques, supported by data from IR and MS, provides the highest level of confidence in the structural integrity of the compound.
References
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- Matrix Fine Chemicals. 3-(MORPHOLIN-4-YL)PROPANENITRILE | CAS 4542-47-6.
- ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum....
- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827).
- PubChemLite. 3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile.
- Chemsrc. 2-Methyl-3-(4-morpholinyl)propanenitrile | CAS#:825615-37-0.
- PubChem. 3-((2-(Morpholin-4-yl)ethyl)amino)propanenitrile.
- Oregon State University. 1H NMR Chemical Shift.
- Oregon State University. 13C NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Institute of Standards and Technology. N-Ethylmorpholine.
- National Institute of Standards and Technology. N-Ethylmorpholine.
- PubMed Central. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
- ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are....
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- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- National Institute of Standards and Technology. Morpholine.
- National Institute of Standards and Technology. 3-Octanol, 3-methyl-.
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A Comparative Guide to Purity Assessment of N-(2-Cyanoethyl)morpholine by GC-MS
For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is paramount. In the synthesis of pharmaceuticals and other complex molecules, the seemingly minor presence of impurities can have profound effects on reaction yields, product stability, and, most critically, biological activity and safety. N-(2-Cyanoethyl)morpholine, a versatile building block, is no exception. Its purity directly impacts the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of N-(2-Cyanoethyl)morpholine, juxtaposed with other key analytical techniques.
The Criticality of Purity for N-(2-Cyanoethyl)morpholine
N-(2-Cyanoethyl)morpholine (CAS RN: 4542-47-6) is a morpholine derivative widely used in organic synthesis. Its utility stems from the presence of both a morpholine ring, which imparts solubility and reactivity, and a cyanoethyl group that can be further functionalized. However, its synthesis, typically involving the cyanoethylation of morpholine with acrylonitrile, can lead to several process-related impurities.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials: Residual morpholine and acrylonitrile can remain in the final product.
-
Byproducts of Side Reactions: The reaction of acrylonitrile with water can produce acrylic acid or acrylamide, which can then react with morpholine. Additionally, polymerization of acrylonitrile can occur.
-
Degradation Products: N-(2-Cyanoethyl)morpholine can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the cyanoethyl group. The compound is also noted to be air and heat sensitive.[1]
Given these potential impurities, a robust analytical method is required to not only quantify the main component but also to identify and quantify any unwanted substances.
GC-MS: A Powerful Tool for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it well-suited for N-(2-Cyanoethyl)morpholine.[2][3] The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4]
The Rationale Behind a GC-MS Approach
The choice of GC-MS is underpinned by several key advantages for this specific application:
-
Volatility: N-(2-Cyanoethyl)morpholine has a boiling point of 246 °C, making it sufficiently volatile for GC analysis without the need for derivatization, which can sometimes introduce additional impurities or variability.
-
Specificity: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the main peak and any co-eluting impurities based on their mass fragmentation patterns. This is a significant advantage over less specific detectors.[3]
-
Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities that could be missed by other methods.
Experimental Protocol: A Validated GC-MS Method
The following protocol is a robust, self-validating system for the purity assessment of N-(2-Cyanoethyl)morpholine.
Sample Preparation
Given that N-(2-Cyanoethyl)morpholine is a liquid, sample preparation is straightforward.[1]
-
Accurately weigh approximately 100 mg of the N-(2-Cyanoethyl)morpholine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as methanol or ethyl acetate.
-
Prepare a series of calibration standards of N-(2-Cyanoethyl)morpholine in the same solvent, covering a range of concentrations (e.g., 0.1 mg/mL to 2 mg/mL).
GC-MS Instrumentation and Parameters
The following parameters are a good starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5975C MSD or equivalent | Offers sensitive and specific detection. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Temperature Program | Initial 100°C, hold 2 min, ramp to 250°C at 15°C/min, hold 5 min | Allows for the separation of the main component from potential impurities with different boiling points. |
| MS Interface Temperature | 280 °C | Prevents condensation of the analytes. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Mode | Full Scan (m/z 40-400) | Allows for the identification of unknown impurities. |
Data Analysis and Purity Calculation
-
Identification: The N-(2-Cyanoethyl)morpholine peak is identified by its retention time and mass spectrum. The mass spectrum should show the molecular ion and characteristic fragment ions.
-
Impurity Identification: Any other peaks in the chromatogram are potential impurities. Their mass spectra can be compared to spectral libraries (e.g., NIST) for tentative identification.
-
Quantification: The purity of the N-(2-Cyanoethyl)morpholine is typically determined by the area percent method, assuming that all components have a similar response factor in the detector. For higher accuracy, a calibration curve can be used.
The purity is calculated as:
Purity (%) = (Area of N-(2-Cyanoethyl)morpholine Peak / Total Area of All Peaks) x 100
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of N-(2-Cyanoethyl)morpholine.
A Comparative Look: GC-MS vs. Other Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis.[2][5]
| Technique | Principle | Advantages for N-(2-Cyanoethyl)morpholine | Disadvantages for N-(2-Cyanoethyl)morpholine |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | High selectivity and sensitivity; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC | Separation based on polarity, with UV or other spectroscopic detection. | Good for non-volatile and thermally unstable impurities; versatile with different detectors. | N-(2-Cyanoethyl)morpholine lacks a strong chromophore, requiring a universal detector (e.g., ELSD) or derivatization for sensitive UV detection. |
| qNMR | Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei. | Provides a direct measure of purity without the need for a reference standard of the analyte itself; gives detailed structural information. | Lower sensitivity compared to chromatographic methods; may not detect very low-level impurities. |
The Logic of Method Selection
The decision to use GC-MS, HPLC, or qNMR is a balance of the need for sensitivity, specificity, and the nature of the expected impurities.
Caption: Decision tree for selecting an analytical technique.
Conclusion: An Integrated Approach to Purity Assessment
For the routine purity analysis of N-(2-Cyanoethyl)morpholine, GC-MS offers an excellent combination of sensitivity, selectivity, and structural elucidation capabilities, making it a powerful tool for both identifying and quantifying impurities. HPLC can serve as a complementary technique, particularly if non-volatile impurities are suspected. For the highest level of accuracy and for the characterization of reference standards, qNMR is unparalleled.
A well-validated GC-MS method, as detailed in this guide, provides a reliable and robust system for ensuring the quality and consistency of N-(2-Cyanoethyl)morpholine, thereby safeguarding the integrity of research and development in the pharmaceutical and chemical industries.
References
- Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
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- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)
- Advances in Environmental Technology. (n.d.). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. [Link]
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- MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
- Impactfactor. (n.d.).
- ResearchGate. (2018).
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
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A Comparative Guide to the Biological Efficacy of Morpholine Derivatives
The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its classification as a "privileged structure" is well-earned; the morpholine moiety is a feature in numerous approved drugs and experimental therapeutics, bestowing advantageous physicochemical, metabolic, and biological properties.[1] This versatile scaffold is implicated in a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5]
This guide provides an in-depth comparison of the biological efficacy of different classes of morpholine derivatives. We will dissect their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the structure-activity relationships that govern the potency and application of these remarkable compounds.
Antibacterial Morpholine Derivatives: The Oxazolidinone Class
The emergence of multi-drug-resistant bacteria has created an urgent need for antibiotics with novel mechanisms of action. Morpholine derivatives, particularly the oxazolidinone class, have risen to this challenge.
Mechanism of Action: A Unique Blockade of Protein Synthesis
Linezolid, the first clinically approved oxazolidinone, exemplifies this class. Its efficacy stems from a unique mechanism that inhibits bacterial protein synthesis at the initiation stage.[6][7] Unlike many other antibiotic classes that interfere with the elongation of the peptide chain, Linezolid binds to the 23S ribosomal RNA component of the 50S subunit.[8][9] This binding event prevents the formation of a functional 70S initiation complex, a critical first step in translating mRNA into protein.[8][9] This distinct target site is crucial, as it minimizes the likelihood of cross-resistance with other protein synthesis inhibitors.[6][7][]
Caption: Linezolid's inhibition of the 70S initiation complex.
Comparative Efficacy
Linezolid's primary value lies in its activity against severe infections caused by drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7][8] Its efficacy against both replicating and stationary-phase bacteria provides a significant advantage, particularly for intracellular infections where other antibiotics may be less effective.[]
| Antibiotic | Mechanism of Action | Primary Spectrum | Key Advantage |
| Linezolid | Inhibits protein synthesis initiation[7][8] | Gram-positive (MRSA, VRE)[8] | Unique mechanism, low cross-resistance[6][] |
| Vancomycin | Inhibits cell wall synthesis[] | Gram-positive (MRSA) | Established standard for MRSA |
| Daptomycin | Disrupts cell membrane function[] | Gram-positive (extracellular) | Rapidly bactericidal |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Determining the MIC is the gold-standard method for assessing an antibiotic's potency. The protocol's validity rests on standardized conditions for inoculum density, media, and incubation, ensuring reproducibility.
Methodology:
-
Preparation of Reagents: Prepare a stock solution of the morpholine derivative (e.g., Linezolid) in a suitable solvent like DMSO. Perform twofold serial dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Morpholine Derivatives: Disrupting the Fungal Cell Membrane
Morpholine derivatives are also potent antifungal agents, widely used in both agriculture and medicine. Their primary mode of action is the targeted disruption of ergosterol biosynthesis.
Mechanism of Action: Inhibition of Ergosterol Synthesis
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane integrity, fluidity, and function. The morpholine antifungals Amorolfine and Fenpropimorph act as sterol biosynthesis inhibitors (SBIs).[11] Specifically, they inhibit two key enzymes in the ergosterol pathway: C-14 reductase (ERG24) and C-8,7 isomerase (ERG2).[12][13] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic, non-functional sterol intermediates, which fatally compromises the fungal cell membrane.[13][14][15]
Caption: Inhibition of the ergosterol pathway by Amorolfine.
Comparative Efficacy
The efficacy of antifungal morpholines can be compared by their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. Recent innovations, such as the incorporation of silicon into the morpholine scaffold, have shown promise in enhancing potency.
| Compound | MIC (μg/mL) vs C. albicans | MIC (μg/mL) vs A. niger | Fungicidal/Fungistatic |
| Amorolfine | 0.25[16] | 1[16] | Fungicidal[13] |
| Fenpropimorph | 16[16] | 32[16] | Fungistatic |
| Sila-analogue 24 | 0.125[16] | 0.5[16] | Fungicidal[16] |
| Fluconazole (Control) | 0.5[16] | >64[16] | Fungistatic |
| (Data sourced from a comparative study on sila-morpholine analogues)[16] |
Clinically, a study comparing 0.25% Amorolfine cream with 1% Clotrimazole cream for the treatment of Tinea corporis found both drugs to have comparable and good effectivity.[17]
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, ensures the standardized evaluation of antifungal agents against yeast pathogens.
Caption: Workflow for the antifungal MIC assay.
Methodology:
-
Media and Reagents: Use RPMI-1640 medium buffered with MOPS.[18][19] Prepare a stock solution of the antifungal agent in DMSO.
-
Plate Preparation: Add 100 µL of RPMI to wells 2-11 of a 96-well plate. Add 200 µL of the drug at 2x the highest test concentration to well 1.[19] Perform twofold serial dilutions by transferring 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 10.[19] Well 11 serves as the growth control.
-
Inoculum Preparation: Culture the yeast (e.g., C. albicans) on Sabouraud Dextrose Agar for 24 hours.[20] Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[20] Dilute this suspension in RPMI to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[19]
-
Inoculation and Incubation: Add 100 µL of the final inoculum to wells 1-11.[20] Incubate the plate at 35°C for 24-48 hours.[18][20]
-
Endpoint Reading: The MIC is determined as the lowest concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.[20]
Anticancer Morpholine Derivatives: Targeting Kinase Signaling
The morpholine moiety is a powerful pharmacophore in the design of kinase inhibitors for cancer therapy.[2][21] It can enhance potency and improve pharmacokinetic profiles, making it a frequent component of drugs targeting oncogenic signaling pathways.[22]
Mechanism of Action: Inhibition of Pro-Survival Pathways
Many cancers rely on hyperactive kinase signaling for their growth and survival. Morpholine derivatives have been successfully developed to inhibit key kinases in these pathways. For example, Gefitinib contains a morpholine ring and targets the Epidermal Growth Factor Receptor (EGFR) kinase.[22] More recently, novel morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors).[23] Inhibition of VEGFR-2 can starve tumors of essential nutrients and oxygen.
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A Senior Application Scientist's Guide to Cross-Referencing Antimicrobial Susceptibility Data: A Focus on Chloramphenicol (PubChem CID: 5959)
A Note on PubChem CID 78298: Initial cross-referencing of PubChem Compound Identification (CID) 78298 did not yield a specific compound. It is presumed that this was a typographical error and the intended compound of interest is Chloramphenicol , which is cataloged under PubChem CID: 5959. This guide will proceed with a comprehensive analysis of Chloramphenicol.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that has been a cornerstone in the treatment of various bacterial infections since its discovery.[1] It functions by inhibiting bacterial protein synthesis, thereby halting bacterial growth.[1] Despite its efficacy, the use of Chloramphenicol has been tempered by concerns over potential side effects, leading to the development and use of alternative antibiotics. This guide provides a comparative analysis of Chloramphenicol with other common antimicrobials and details standardized methodologies for evaluating their efficacy through antimicrobial susceptibility testing (AST).
Comparative Analysis of Chloramphenicol and its Alternatives
The selection of an appropriate antibiotic is a critical decision in clinical practice, guided by the pathogen's susceptibility, the drug's pharmacokinetic and pharmacodynamic properties, and the patient's individual health status. Below is a comparison of Chloramphenicol with several common alternatives.
| Antibiotic | PubChem CID | Class | Mechanism of Action | General Spectrum of Activity |
| Chloramphenicol | 5959 | Amphenicol | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | Broad-spectrum: Gram-positive, Gram-negative, and anaerobic bacteria. |
| Amoxicillin | 33613 | Penicillin | Inhibits bacterial cell wall synthesis. | Broad-spectrum: Many Gram-positive and Gram-negative bacteria. |
| Doxycycline | 54671203 | Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Broad-spectrum: Gram-positive, Gram-negative, and atypical bacteria. |
| Ciprofloxacin | 2764 | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, interfering with DNA replication. | Broad-spectrum, particularly effective against Gram-negative bacteria. |
| Azithromycin | 447043 | Macrolide | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | Broad-spectrum: Many Gram-positive and Gram-negative bacteria, and atypical pathogens. |
Experimental Protocols for Antimicrobial Susceptibility Testing (AST)
To objectively compare the efficacy of different antibiotics, standardized AST methods are employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests to ensure reproducibility and accuracy.[2] The two most common methods are the Kirby-Bauer disk diffusion test and the broth dilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to various antibiotics. A lawn of bacteria is grown on an agar plate, and paper disks impregnated with specific concentrations of antibiotics are placed on the surface.[3][4][5][6][7] The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[3]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[4]
-
Application of Antibiotic Disks: Aseptically apply the antibiotic disks to the surface of the agar plate. The disks should be placed at least 24 mm apart.[4]
-
Incubation: Invert the plates and incubate them at 35°C for 16-18 hours.[5]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI guidelines.[3]
Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
The broth dilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a specific bacterium.[9][10] This is achieved by preparing serial dilutions of the antibiotic in a liquid growth medium, which is then inoculated with the test organism.[10] The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[9][10]
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the antibiotic in Mueller-Hinton broth in test tubes or a microtiter plate.[8][11]
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer method, and then dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each tube or well.[8]
-
Inoculation: Inoculate each tube or well containing the antibiotic dilutions with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the tubes or plates at 35°C for 16-20 hours.[9]
-
Determination of MIC: After incubation, visually inspect the tubes or wells for turbidity (growth). The MIC is the lowest concentration of the antibiotic in which no growth is observed.[10]
Conclusion
The cross-referencing of experimental data for antimicrobial agents is fundamental to both clinical practice and drug development. While the initial query for PubChem CID 78298 was inconclusive, it provided an opportunity to delve into the well-established data for Chloramphenicol (CID 5959). By utilizing standardized protocols such as the Kirby-Bauer and broth dilution methods, researchers can generate reliable and comparable data to evaluate the efficacy of existing and novel antimicrobial compounds. This commitment to rigorous, standardized testing is paramount in the ongoing effort to combat infectious diseases and antibiotic resistance.
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The Decisive Role of the Solvent: A Comparative Guide to the Efficacy of 4-Morpholinepropanenitrile
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that can dictate the success or failure of a synthetic route. This guide provides an in-depth technical analysis of the efficacy of 4-Morpholinepropanenitrile, a versatile intermediate, across a spectrum of solvent systems. We will delve into the fundamental principles governing its reactivity and stability, offering experimental insights and comparative data to inform your process development and optimization.
Introduction to this compound: A Key Synthetic Building Block
This compound, also known as N-(2-cyanoethyl)morpholine, is a valuable organic compound characterized by the presence of a morpholine ring and a nitrile group.[1] Its chemical structure lends itself to a variety of chemical transformations, most notably as a Michael acceptor in cyanoethylation reactions.[1][2] This reaction is fundamental in the synthesis of numerous pharmaceuticals, including the antibacterial agent Trimethoprim, where it serves as a key intermediate.[3]
The efficacy of this compound in these synthetic applications is profoundly influenced by the solvent in which the reaction is conducted. The solvent not only dissolves the reactants but also actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[4][5] Understanding these solvent effects is paramount for optimizing reaction rates, yields, and overall process efficiency.
The Impact of Solvent Systems on the Efficacy of this compound
The primary application of this compound is in cyanoethylation, a type of Michael addition, which is a nucleophilic addition reaction. The choice of solvent can dramatically alter the nucleophilicity of the reacting amine and the stability of the intermediates, thereby influencing the reaction's outcome. Solvents are broadly classified as polar protic, polar aprotic, and non-polar.[4]
Theoretical Framework: Solvent Effects on Nucleophilic Addition
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[4] In the context of cyanoethylation, these solvents can solvate the nucleophilic amine through hydrogen bonding, which can decrease its reactivity by creating a "solvent cage" around it.[6] This steric hindrance can slow down the rate of a bimolecular nucleophilic attack (SN2-like).[7]
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN)) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[4] These solvents are effective at solvating cations, leaving the anionic nucleophile "naked" and more reactive.[8] Consequently, polar aprotic solvents often accelerate SN2 reactions.[6]
Non-Polar Solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species.[4] Reactions involving polar reactants or intermediates, such as cyanoethylation, are generally slow in non-polar solvents due to poor solubility and lack of stabilization of charged transition states.
Comparative Efficacy of this compound in Various Solvent Systems
| Solvent System | Solvent Type | Expected Reaction Rate | Expected Yield | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent | Effectively solvates the cation, leaving the nucleophile highly reactive.[8] Promotes SN2-type reactions.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Very Good | Similar to DMSO, enhances nucleophilicity.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | High | Very Good | A common solvent for nucleophilic reactions, promoting high reaction rates.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic (borderline) | Moderate | Good | Less polar than DMF or DMSO, but still capable of facilitating the reaction.[4] |
| Ethanol (EtOH) | Polar Protic | Moderate to Low | Moderate | Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[6] |
| Methanol (MeOH) | Polar Protic | Moderate to Low | Moderate | Similar to ethanol, hydrogen bonding hinders the nucleophile.[6] |
| Water (H₂O) | Polar Protic | Low | Poor to Moderate | Strong hydrogen bonding significantly reduces the nucleophilicity of the amine. |
| Toluene | Non-Polar | Very Low | Poor | Poor solubility of polar reactants and lack of stabilization of the transition state.[4] |
| Hexane | Non-Polar | Negligible | Very Poor | Extremely poor solubility and no stabilization of polar intermediates.[4] |
This table is an illustrative guide based on established principles of physical organic chemistry. Actual results may vary depending on the specific reactants, catalysts, and reaction conditions.
Experimental Protocols
To empirically determine the optimal solvent system for a reaction involving this compound, a systematic experimental approach is necessary.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyanoethylation of morpholine with acrylonitrile.[2]
Materials:
-
Morpholine
-
Acrylonitrile
-
Selected Solvent (e.g., Acetonitrile)
-
Catalyst (e.g., a basic catalyst like potassium hydroxide, if necessary, though the reaction can often proceed without one)[11]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve morpholine in the chosen solvent.
-
Slowly add acrylonitrile to the solution while stirring. The reaction is often exothermic, so controlled addition and cooling may be necessary.[2]
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress.
-
Upon completion, cool the reaction mixture and isolate the product through appropriate workup procedures (e.g., distillation, extraction).
Monitoring Reaction Progress
Accurate monitoring of the reaction is crucial for determining reaction rates and yields.
Thin-Layer Chromatography (TLC):
-
Principle: A rapid and qualitative method to follow the disappearance of starting materials and the appearance of the product.[12]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting materials (morpholine and acrylonitrile) and the reaction mixture at different time intervals.
-
Develop the plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under UV light or by using a staining agent. The relative intensity of the spots will indicate the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Quantitative techniques to determine the concentration of reactants and products over time.[12]
-
Procedure:
-
At specific time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary and prepare the sample for analysis (e.g., dilution, extraction).
-
Inject the sample into the HPLC or GC-MS system.
-
By creating a calibration curve with known standards, the concentration of each component can be determined from the peak areas. This data can then be used to calculate reaction rates and yields.
-
Visualizing the Workflow
Alternatives to this compound
While this compound is a common and effective cyanoethylating agent, other reagents can be used to introduce a cyanoethyl group. The choice of an alternative often depends on the specific substrate and desired reaction conditions.
-
Acrylonitrile: The parent compound for cyanoethylation, it can be used directly with a variety of nucleophiles.[2] However, its high reactivity can sometimes lead to polymerization or multiple additions.
-
Other Cyanoethylated Amines: Similar to this compound, other secondary amines can be pre-reacted with acrylonitrile to create more specific and less volatile cyanoethylating agents.
-
Use of Catalysts: The choice of catalyst can significantly impact the reaction. While basic catalysts are common, Lewis acids and even enzymatic catalysts have been explored for Michael additions.[9][13]
The primary advantage of using a pre-formed adduct like this compound is better control over the reaction, reduced volatility compared to acrylonitrile, and potentially improved selectivity in complex molecules.
Conclusion and Future Perspectives
The efficacy of this compound as a synthetic intermediate is inextricably linked to the solvent system in which it is employed. As a general principle, polar aprotic solvents such as DMSO, DMF, and acetonitrile are predicted to provide the highest reaction rates and yields for cyanoethylation reactions due to their ability to enhance the nucleophilicity of the reacting amine. Conversely, polar protic solvents tend to retard the reaction through hydrogen bonding, and non-polar solvents are generally unsuitable.
For any given application, the optimal solvent must be determined empirically. The experimental protocols and monitoring techniques outlined in this guide provide a robust framework for such optimization studies. By systematically evaluating different solvent systems, researchers can significantly improve the efficiency, yield, and overall greenness of their synthetic processes.[14] Future research may focus on the development of novel catalytic systems that can overcome the limitations of certain solvents and expand the applicability of this compound in organic synthesis.
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- Li, J., et al. (2018). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Scientific Reports, 8(1), 1-8.
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- Taylor & Francis Online.
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Safety Operating Guide
Proper Disposal of 4-Morpholinepropanenitrile: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Morpholinepropanenitrile, a compound utilized in various synthetic applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Combustion Byproducts: In the event of a fire, it may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[1]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound waste must be equipped with the following PPE:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile rubber gloves | To prevent dermal absorption and skin irritation.[1] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes that could cause serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To prevent inhalation of potentially harmful vapors.[1] |
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and meticulous segregation. All materials that have come into contact with this compound must be treated as hazardous waste.
Waste Streams to Segregate:
-
Neat (Unused) this compound: Any remaining pure compound.
-
Contaminated Liquid Waste: Solutions containing this compound.
-
Contaminated Solid Waste: Items such as pipette tips, contaminated gloves, bench paper, and empty containers. Spilled chemical and absorbent materials used for cleanup should also be disposed of as hazardous waste.[3]
It is crucial to avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions and complicate the disposal process.
Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound is through a licensed and certified chemical waste management service, which will typically employ high-temperature incineration.[4][5][6][7]
Step 1: Waste Collection and Containment
-
Liquid Waste:
-
Select a designated, leak-proof, and chemically compatible container for the collection of liquid this compound waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container has a secure screw-top cap to prevent spills and evaporation.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Solid Waste:
-
Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste bag or a puncture-resistant container.
-
Ensure the container for solid waste is sealable to prevent the release of any residual chemical.
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and is essential for the safe handling and disposal of hazardous waste.
Your waste container label should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume/mass of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
Your name and laboratory contact information
Step 3: Temporary Storage in the Laboratory
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible chemicals.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste disposal provider to schedule a pickup.
-
Provide them with a detailed inventory of the waste you need to be collected.
-
Follow any specific instructions they provide regarding the final preparation of the waste for transport.
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels.[1]
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable laboratory cleaning agent, followed by a thorough rinse with water.
-
Dispose of Cleanup Materials: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of proper hazard assessment, segregation, containment, and licensed disposal, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local regulations to ensure complete and accurate compliance.
References
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- PubChem. 4-Morpholinecarbonitrile.
- Environment Protection Engineering.
- Physikalisch-Technische Bundesanstalt.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
- A Citizen's Guide to Incineration. EPA 542-F-12-010. U.S. Environmental Protection Agency. (2012-09). [Link]
- Inciner8.
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
